Fadolmidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKZVKWXOWICFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940450 | |
| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189353-32-0 | |
| Record name | Fadolmidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FADOLMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fadolmidine Hydrochloride: A Deep Dive into its Mechanism of Action for Spinal Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Targeted Spinal Analgesia
Fadolmidine hydrochloride, a polar imidazole-derived compound, has been a subject of significant preclinical investigation as a potent and selective α2-adrenoceptor agonist.[1] Developed under the code MPV-2426 by Orion Corporation, its primary therapeutic rationale is to provide robust, localized spinal analgesia with an improved safety margin compared to existing systemic α2-agonists like clonidine and dexmedetomidine.[2][3] A key differentiator of fadolmidine lies in its physicochemical properties; its polarity and reduced lipophilicity result in poor penetration of the blood-brain barrier.[3] This characteristic is pivotal to its proposed mechanism of action, aiming to confine its analgesic effects to the spinal cord, thereby mitigating the dose-limiting systemic side effects of sedation and cardiovascular depression commonly associated with this drug class.[3][4]
This in-depth technical guide will elucidate the core mechanism of action of fadolmidine hydrochloride, from its molecular interactions with α2-adrenoceptor subtypes to its downstream signaling cascades and ultimate physiological effects. We will also explore the experimental methodologies used to characterize this compound, providing a comprehensive resource for researchers in pain management and drug development.
Molecular Target and Binding Profile: A Selective α2-Adrenoceptor Agonist
Fadolmidine's primary mechanism of action is its function as a full agonist at all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating nociceptive signaling in the central nervous system.[1]
Receptor Subtype Affinity and Selectivity
While fadolmidine is highly selective for the α2-adrenoceptor family over other adrenergic receptors, it does not exhibit significant subtype selectivity within the α2 family.[4] This broad agonism at α2A, α2B, and α2C subtypes contributes to its potent analgesic properties. The terminals of primary afferent nociceptive neurons predominantly express α2A-adrenoceptors, while secondary spinal dorsal horn neurons express α2C-adrenoceptors, both of which are key sites for mediating analgesia.[5]
Functional Potency at α2-Adrenoceptor Subtypes
Fadolmidine has been characterized as a potent full agonist at all three human α2-adrenoceptor subtypes. Functional assays, likely measuring the inhibition of cyclic AMP (cAMP), have been used to determine its efficacy.
| Receptor Subtype | EC50 (nM) |
| Human α2A | 0.4 |
| Human α2B | 4.9 |
| Human α2C | 0.5 |
| Table 1: In vitro functional potency of fadolmidine at human α2-adrenoceptor subtypes. Data from Lehtimäki et al. as cited in a 2014 dissertation.[2] |
Downstream Signaling Pathways: The Intracellular Cascade
As an α2-adrenoceptor agonist, fadolmidine's binding to its target receptors initiates a cascade of intracellular signaling events mediated by inhibitory G-proteins (Gi/o).
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon activation by fadolmidine, the α2-adrenoceptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.
Modulation of Ion Channel Activity
The Gβγ subunits released upon receptor activation also play a direct role in modulating ion channel function:
-
Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ dimer can directly bind to and activate GIRK channels, leading to an efflux of potassium ions from the neuron.[8] This results in hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential and thereby reducing neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also directly interact with and inhibit N-type and P/Q-type voltage-gated calcium channels.[9] This inhibition reduces the influx of calcium into the presynaptic terminal upon depolarization, which is a critical step for the release of neurotransmitters, including the excitatory neurotransmitter glutamate, from nociceptive neurons.
Physiological Effects: From Cellular Inhibition to Analgesia
The molecular actions of fadolmidine translate into significant physiological effects, primarily the modulation of pain signaling within the spinal cord.
Spinal Antinociception
By activating presynaptic α2-adrenoceptors on the terminals of primary afferent C- and Aδ-fibers, fadolmidine inhibits the release of excitatory neurotransmitters such as glutamate and substance P into the synaptic cleft of the dorsal horn.[5] Concurrently, activation of postsynaptic α2-adrenoceptors on dorsal horn neurons leads to hyperpolarization, reducing their excitability and the propagation of nociceptive signals to higher brain centers. This dual presynaptic and postsynaptic inhibition is the cornerstone of its potent antinociceptive effects.[5]
In preclinical models, intrathecally administered fadolmidine has demonstrated efficacy in reducing various types of pain, including thermal, mechanical, and visceral pain.[4] Its analgesic potency is comparable to that of dexmedetomidine.[4]
Favorable Side-Effect Profile
A key advantage of fadolmidine is its reduced propensity for systemic side effects when administered spinally.[2]
-
Sedation: Unlike dexmedetomidine and clonidine, which readily cross the blood-brain barrier to cause sedation, fadolmidine's polar nature limits its distribution to the brain, resulting in significantly less sedation at analgesic doses.[3]
-
Cardiovascular Effects: Intrathecal fadolmidine has been shown to have minimal effects on blood pressure and heart rate at analgesic doses, in contrast to the more pronounced cardiovascular depression observed with more lipophilic α2-agonists.[2][6]
Experimental Protocols for Characterization
The elucidation of fadolmidine's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.
Radioligand Binding Assay (for determining receptor affinity)
This assay is fundamental for determining the binding affinity (Ki) of a compound for its receptor.
Objective: To quantify the affinity of fadolmidine for α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]-rauwolscine) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled fadolmidine.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of fadolmidine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (for determining agonist potency)
This assay measures the functional consequence of α2-adrenoceptor activation by quantifying the inhibition of cAMP production.
Objective: To determine the potency (EC50) and efficacy of fadolmidine as an agonist at α2-adrenoceptor subtypes.
Methodology:
-
Cell Culture: Cells expressing the α2-adrenoceptor subtype of interest are cultured in appropriate media.
-
Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP. Subsequently, the cells are treated with varying concentrations of fadolmidine.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of fadolmidine. The EC50 value, representing the concentration of fadolmidine that produces 50% of its maximal inhibitory effect, is determined from this curve.
Clinical Development and Future Perspectives
Fadolmidine (MPV-2426) was developed by Orion Corporation with the goal of becoming a novel spinal analgesic.[2] Despite promising preclinical data highlighting its potent analgesic effects and favorable safety profile, fadolmidine has not progressed to late-stage clinical development and currently has no approved medical indication.[1] The reasons for the discontinuation of its development are not publicly detailed.
However, the scientific journey of fadolmidine provides valuable insights for the development of future targeted analgesics. Its development underscores the potential of designing drugs with specific physicochemical properties to achieve localized therapeutic effects and minimize systemic toxicity. The exploration of polar α2-agonists remains a promising avenue for creating safer and more effective treatments for various pain states.
Conclusion
Fadolmidine hydrochloride exerts its mechanism of action as a potent, full agonist at α2A, α2B, and α2C adrenoceptors. Its binding to these Gi/o-coupled receptors in the spinal cord leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of key ion channels (activation of GIRK and inhibition of VGCCs). This cascade of events results in a reduction of neuronal excitability and the inhibition of nociceptive neurotransmitter release, producing potent spinal analgesia. The compound's unique polar nature restricts its entry into the central nervous system, thereby offering a significant advantage in terms of a reduced side-effect profile compared to less selective, more lipophilic α2-agonists. While its clinical development has not progressed, the study of fadolmidine continues to inform the rational design of next-generation, targeted pain therapeutics.
References
-
Fadolmidine - Wikipedia. Available from: [Link]
- Pertovaara A. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Rev. 2004 Summer;10(2):117-26.
-
Leino, T. Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. 2014. Available from: [Link]
- Lehtimäki J, et al. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. Eur J Pharmacol. 2020 Sep 5;882:173296.
- Giovannitti JA Jr, Thoms SM, Crawford JJ. Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesth Prog. 2015 Spring;62(1):31-9.
- Goldsmith ZG, Dhanasekaran DN. G protein-coupled receptor signaling and cancer. Biochim Biophys Acta. 2007 May;1776(2):181-99.
- Sjöholm P, et al. Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. HELDA - University of Helsinki. 2022.
- Catterall WA. Voltage-gated calcium channels. Cold Spring Harb Perspect Biol. 2011 Aug 1;3(8):a003947.
- Lüscher C, Slesinger PA. Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease.
- Leino T, et al. Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacol Res Perspect. 2021 Jul;9(4):e00830.
- Pertovaara A. Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews. 2004;10(2):117-126.
- Leino T, Viitamaa T, Haapalinna A, Lehtimäki J, Virtanen R. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009 Dec;380(6):539-50.
- Stone LS, et al. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Front Neurosci. 2017;11:467.
- Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010 Jun;160(5):1048-61.
- Morrison MD, et al. A potent voltage-gated calcium channel inhibitor engineered from a nanobody targeted to auxiliary CaVβ subunits. Elife. 2021;10:e69120.
Sources
- 1. Fadolmidine - Wikipedia [en.wikipedia.org]
- 2. utupub.fi [utupub.fi]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine Hydrochloride (MPV-2426): Technical Monograph & Research Guide
[1]
Executive Summary
Fadolmidine hydrochloride (MPV-2426) represents a pivotal case study in "site-specific" drug design within the class of alpha-2 adrenergic receptor (
This guide analyzes the chemical architecture, pharmacological mechanism, and experimental utility of fadolmidine, serving as a blueprint for researchers investigating spinal analgesia and receptor-targeted drug delivery.
Chemical & Physical Profile
Structural Identity
Fadolmidine is an imidazole-substituted indane derivative.[1][2][3] Its structural rigidity and polar hydroxyl group contribute to its distinct pharmacokinetic profile.
| Attribute | Specification |
| Common Name | Fadolmidine Hydrochloride |
| Development Code | MPV-2426 |
| IUPAC Name | 3-(1H-imidazol-4-ylmethyl)-indan-5-ol hydrochloride |
| Molecular Formula | |
| Molecular Weight | 250.72 g/mol (salt); 214.26 g/mol (free base) |
| Solubility | Highly soluble in water; low lipophilicity compared to dexmedetomidine.[2][4] |
| Stereochemistry | Typically synthesized as a racemate in early literature, though stereospecific activity is characteristic of the class. |
Synthetic Pathway
The synthesis of fadolmidine involves a classic McMurry-type coupling or reductive condensation strategy, followed by hydrogenation and deprotection.[1][3]
Figure 1: Synthetic Route of Fadolmidine (MPV-2426) [1][3]
Caption: Three-stage synthesis of Fadolmidine involving reductive coupling, catalytic hydrogenation, and acid-mediated demethylation.[1][3]
Pharmacology: The "Segmental Restriction" Hypothesis
Mechanism of Action
Fadolmidine is a full agonist at all three
-
Potency (
): (0.4 nM), (4.9 nM), (0.5 nM). -
Selectivity: Highly selective for
over receptors, but lacks subtype selectivity.
Pharmacokinetics & Site of Action
The defining feature of fadolmidine is its poor CNS penetrability .
-
Systemic Administration: When given IV, it barely crosses the BBB, resulting in weak central effects.
-
Intrathecal (IT) Administration: It binds to
-receptors in the Substantia Gelatinosa of the dorsal horn, inhibiting nociceptive transmission (C-fibers and A -fibers). -
Outcome: Because it does not spread rostrally to the brainstem (Locus Coeruleus), it produces potent spinal analgesia with significantly less sedation and hypotension than intrathecal dexmedetomidine.
Figure 2: Differential Signaling of Fadolmidine vs. Lipophilic Agonists
Caption: Fadolmidine's hydrophilicity restricts it to the spinal dorsal horn, minimizing supraspinal side effects common to lipophilic agonists.
Experimental Protocols
Intrathecal Catheterization & Efficacy Testing
For researchers validating spinal analgesics, the following protocol ensures reliable data with Fadolmidine.
Prerequisites: Male Sprague-Dawley rats (250-300g), PE-10 polyethylene tubing.
Step-by-Step Methodology:
-
Catheter Implantation:
-
Under anesthesia (isoflurane), insert PE-10 tubing through the atlanto-occipital membrane.
-
Advance catheter caudally 8.5 cm to the lumbar enlargement.
-
Validation: Administer lidocaine (20 µL, 2%) post-recovery. Only rats showing transient hind limb paralysis are included.
-
-
Drug Preparation:
-
Dissolve Fadolmidine HCl in sterile saline.
-
Dose Range: 0.3 – 10 µg (Intrathecal bolus in 10 µL volume + 10 µL flush).
-
-
Nociceptive Assays:
-
Tail Flick Test (Thermal): Measure latency to withdraw tail from radiant heat source. Cut-off: 10s to prevent tissue damage.
-
Visceral Pain (Colorectal Distension): Inflate balloon in descending colon (up to 80 mmHg). Measure abdominal withdrawal reflex (AWR).
-
-
Data Analysis:
-
Calculate Maximum Possible Effect (%MPE):
-
Comparison Data (Reference Values)
| Parameter | Fadolmidine (IT) | Dexmedetomidine (IT) | Clonidine (IT) |
| Analgesic Potency ( | ~1-3 µg | ~1-3 µg | ~10-30 µg |
| Sedation Onset | > 30 µg (Wide margin) | < 3 µg (Narrow margin) | < 10 µg |
| Hypotension | Minimal at analgesic dose | Significant | Significant |
| Duration of Action | 2 - 4 hours | 2 - 4 hours | 3 - 5 hours |
Clinical & Translational Status
Despite its promising preclinical profile, Fadolmidine has not achieved widespread regulatory approval (as of 2025).
-
Primary Indication: Spinal analgesia (Intrathecal/Epidural) for chronic pain or postoperative pain.
-
Development Hurdles: The requirement for intrathecal delivery limits the market size compared to oral/IV analgesics. Additionally, the generic availability of clonidine and dexmedetomidine creates a high commercial barrier, even if Fadolmidine offers a superior safety profile.
-
Current Utility: It remains a critical tool compound in academic and pharmaceutical research to demonstrate the physiological separation of spinal analgesia from supraspinal sedation.
References
-
Pertovaara, A. (2004). "Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist." CNS Drug Reviews, 10(2), 117-126.
-
Leino, T., et al. (2009).[5] "Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models." Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550.
-
Leino, T., et al. (2021).[6] "Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs."[6][7] Pharmacology Research & Perspectives, 9(4), e00830.[6]
-
Drug Future. (n.d.). "Fadolmidine hydrochloride - Chemical Structure and Synthesis."
-
Orion Corporation. (2020).[8] "Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models." European Journal of Pharmacology.
Sources
- 1. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 2. Fadolmidine | C13H14N2O | CID 6433098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 4. CA1184495A - Process of producing pharmaceutical composition of famotidine for injection - Google Patents [patents.google.com]
- 5. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. Orion’s phase 2 study of ODM-105 in insomnia did not meet primary goal [orionpharma.com]
Fadolmidine hydrochloride discovery and synthesis
Compound Code: MPV-2426 | Therapeutic Class:
Executive Summary
Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of the
This guide details the chemical identity, validated synthetic pathway, and molecular mechanism of action of fadolmidine, serving as a reference for drug development professionals.
Chemical Identity & Structural Logic
Fadolmidine represents a structural evolution from the medetomidine scaffold, incorporating a fused indane ring system to restrict conformational flexibility and enhance receptor subtype specificity.
| Parameter | Detail |
| IUPAC Name | 3-(1H-imidazol-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol hydrochloride |
| Common Name | Fadolmidine Hydrochloride |
| Code Name | MPV-2426 |
| Molecular Formula | |
| Key Structural Features | Indane Scaffold: Provides steric bulk and rigidity.Phenolic Hydroxyl (C5): Increases polarity, limiting BBB penetration.Imidazole Moiety: Critical for |
Structural Differentiation
While dexmedetomidine relies on a methylated benzyl group, fadolmidine utilizes a 5-hydroxy-indane system. The addition of the hydroxyl group significantly increases the compound's polarity (hydrophilicity), which is the primary driver for its localized spinal action and reduced systemic redistribution.
Chemical Synthesis (Authoritative Route)
The industrial synthesis of fadolmidine, as developed by Orion Corporation, utilizes a McMurry coupling strategy to construct the carbon skeleton, followed by hydrogenation and deprotection. This route is preferred for its convergence and scalability.
Retrosynthetic Analysis
The molecule is disconnected at the exocyclic double bond (formed via McMurry coupling) between the indanone fragment and the imidazole aldehyde.
-
Fragment A: 6-methoxy-1-indanone (Provides the indane core and masked hydroxyl).
-
Fragment B: 1-benzyl-1H-imidazole-5-carbaldehyde (Provides the imidazole ring, protected with a benzyl group).
Step-by-Step Protocol
Step 1: McMurry Coupling (Skeleton Formation)
Reagents: Titanium(IV) chloride (
-
A slurry of low-valent titanium is generated in situ by refluxing
and Zn dust in dry THF. -
A mixture of 6-methoxy-1-indanone and 1-benzyl-1H-imidazole-5-carbaldehyde is added to the refluxing slurry.
-
Mechanism: The carbonyl oxygens are removed, forming a
double bond between the indane C1 position and the imidazole methyl group. -
Product: 4-[(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl]-1-benzyl-1H-imidazole.
Step 2: Hydrogenation & Debenzylation
Reagents: Hydrogen gas (
-
The olefin intermediate is dissolved in ethanol.
-
Catalytic hydrogenation is performed.[1] This step achieves two transformations simultaneously:
-
Reduction of the exocyclic double bond to a single bond (methylene bridge).
-
Hydrogenolysis of the benzyl protecting group on the imidazole nitrogen.
-
-
Product: 4-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole.
Step 3: Demethylation (Phenol Formation)
Reagents: Concentrated Hydrobromic Acid (48% HBr). Reaction:
-
The methoxy intermediate is refluxed in concentrated HBr.[1]
-
Ether cleavage occurs via nucleophilic attack of the bromide ion on the methyl group, liberating the free phenol.
-
Workup: Neutralization and extraction.
Step 4: Salt Formation
Reagents: Hydrochloric acid (HCl) in isopropanol or diethyl ether. Reaction:
-
The free base is dissolved in a suitable solvent.
-
Anhydrous HCl is introduced to precipitate the target hydrochloride salt.
-
Final Product: Fadolmidine Hydrochloride.
Caption: Synthetic pathway for Fadolmidine HCl via McMurry coupling and catalytic hydrogenation.
Mechanism of Action (MOA)
Fadolmidine acts as a full agonist at all three
Signaling Cascade
-
Receptor Binding: Fadolmidine binds to the presynaptic and postsynaptic
-ARs (G-protein coupled receptors). -
G-Protein Activation: The receptor undergoes a conformational change, activating the heterotrimeric
protein. -
Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The
subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. -
Ion Channel Regulation: The
subunits directly activate G-protein-coupled inwardly rectifying potassium channels (GIRK), leading to efflux and hyperpolarization. Simultaneously, they inhibit voltage-gated channels (N-type and P/Q-type).
-
-
Physiological Outcome:
-
Presynaptic: Reduced
influx prevents the exocytosis of nociceptive neurotransmitters (Substance P, Glutamate). -
Postsynaptic: Hyperpolarization reduces the excitability of wide dynamic range (WDR) neurons, blocking pain signal transmission to the brain.
-
Caption: Signal transduction pathway of Fadolmidine at the spinal Alpha-2 adrenergic receptor.
Pharmacological Profile & Data
Fadolmidine distinguishes itself from other
Binding Affinity ( )
Fadolmidine displays high affinity for all human
| Receptor Subtype | Affinity ( | Functional Consequence |
| ~1.0 | Primary mediator of spinal analgesia and sedation. | |
| ~2.5 | Implicated in peripheral vasoconstriction. | |
| ~1.5 | Modulates stress response and startle reflex. | |
| > 500 | Low affinity reduces risk of paradoxical hypertension. |
Selectivity Ratio
The
-
Dexmedetomidine: ~1600:1
-
Fadolmidine: High selectivity (comparable to dexmedetomidine), but clinical safety is driven by restricted distribution rather than selectivity alone.
Pharmacokinetics (Spinal Administration)[2]
-
Bioavailability: High in spinal cord tissue.[2]
-
Systemic Absorption: Slow redistribution from the intrathecal space to plasma.
-
Metabolism: Primarily glucuronidation.
-
Clinical Advantage: The polar 5-hydroxyl group limits passive diffusion across the BBB, confining the drug to the spinal compartment. This allows for effective analgesia (spinal action) with reduced sedation (supraspinal action).
References
-
Lehtimäki, J., et al. (2000). Pharmacological characterization of MPV-2426, a novel alpha2-adrenoceptor agonist. European Journal of Pharmacology. Link
-
Karjalainen, A., et al. (1997).[1] Imidazole derivatives having affinity for alpha2 receptors. Patent WO 97/12874 (Orion Corporation).[1] Link
-
Pertovaara, A., et al. (2004).[12] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Reviews. Link
-
Leino, T., et al. (2009).[13] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Drug Future Database. (n.d.). Fadolmidine Hydrochloride Synthesis Route. Link
Sources
- 1. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 2. utupub.fi [utupub.fi]
- 3. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA1184495A - Process of producing pharmaceutical composition of famotidine for injection - Google Patents [patents.google.com]
- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 8. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 10. helda.helsinki.fi [helda.helsinki.fi]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine hydrochloride alpha-2 adrenoceptor agonist properties
Fadolmidine Hydrochloride: The Spinally-Restricted -Adrenoceptor Agonist
Technical Monograph & Experimental Guide
Executive Summary
Fadolmidine hydrochloride (MPV-2426) represents a distinct class of imidazole-based
This guide provides a comprehensive analysis of fadolmidine’s molecular pharmacology, signaling mechanics, and validated experimental protocols for characterizing its agonist profile.
Chemical Architecture & Synthesis
IUPAC Name: 3-(1H-imidazol-5-ylmethyl)-5-indanol hydrochloride
Molecular Formula:
Fadolmidine features a fused indane ring system, distinguishing it from the purely imidazole-substituted alkyl chains of medetomidine. This structural rigidity contributes to its high receptor affinity.
Synthetic Pathway
The synthesis of fadolmidine involves a reductive coupling strategy, critical for establishing the imidazole-indane linkage.[2]
Figure 1: Synthetic route for Fadolmidine HCl via reductive coupling and catalytic hydrogenation.
Molecular Pharmacology
Fadolmidine is a full agonist at all three human
Receptor Binding Profile
Quantitative data from CHO cell expression systems demonstrates fadolmidine's nanomolar potency.[3]
| Receptor Subtype | Efficacy (Intrinsic Activity) | Physiological Role | |
| 0.4 | Full Agonist | Sedation, analgesia, sympatholysis | |
| 4.9 | Full Agonist | Vasoconstriction, anti-shivering | |
| 0.5 | Full Agonist | Stress response modulation | |
| ~22.0 | Partial/Full | Peripheral vasoconstriction (minor) |
Data compiled from Leino et al. and receptor binding assays [1, 2].
Signal Transduction Mechanism
Upon binding, fadolmidine induces a conformational change in the
-
cAMP Reduction: Inhibition of Adenylyl Cyclase.
-
Hyperpolarization: Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).
-
Transmitter Blockade: Inhibition of N-type voltage-gated Calcium channels (
), preventing vesicle fusion in presynaptic neurons.
Figure 2: Intracellular signaling cascade of Fadolmidine-mediated
Comparative Analysis: Fadolmidine vs. Dexmedetomidine
The defining characteristic of Fadolmidine is its compartmentalization .
| Feature | Fadolmidine | Dexmedetomidine | Clonidine |
| High | Ultra-High (1620:1) | Moderate (220:1) | |
| BBB Penetration | Poor (Hydrophilic/Structural constraints) | High (Lipophilic) | High |
| Primary Site of Action | Spinal Dorsal Horn (Intrathecal) | Locus Coeruleus (Systemic) | Systemic & Spinal |
| Sedative Potential | Low (at analgesic doses) | High | High |
| Hemodynamic Effect | Minimal (Local vasoconstriction) | Bradycardia/Hypotension | Hypotension |
Source: Pertovaara A. (2004) [3].[4]
Experimental Protocols
Protocol A: cAMP Inhibition Functional Assay
Objective: Determine the
Materials:
-
CHO-K1 cells stably expressing human
-AR. -
Buffer: HBSS containing 20 mM HEPES and 500
M IBMX (phosphodiesterase inhibitor). -
Stimulant: Forskolin (10
M). -
Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).
Methodology:
-
Cell Prep: Harvest CHO-
cells and resuspend in stimulation buffer at cells/mL. -
Plating: Dispense 5
L of cell suspension into a 384-well white low-volume plate (1000 cells/well). -
Compound Addition: Add 2.5
L of Fadolmidine (serial dilution, 10 pM to 10 M). Include Dexmedetomidine as a positive control reference. -
Stimulation: Add 2.5
L of Forskolin (4x concentrated, final 10 M). -
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Detection: Add 5
L of cAMP-d2 conjugate followed by 5 L of Anti-cAMP-Cryptate. -
Read: Incubate 1 hour at RT and read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).
Data Analysis:
-
Calculate the FRET ratio (
nm). -
Normalize data to "Basal" (no Forskolin) and "Max" (Forskolin only).
-
Fit curve using a 4-parameter logistic equation to derive
.
Figure 3: Workflow for TR-FRET cAMP Inhibition Assay.
References
-
Leino, T., et al. (2009).[5][6] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[3][6][7][8][9][10] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Peltoniemi, M.A., et al. (2016). Fadolmidine: a novel alpha2-adrenoceptor agonist for spinal analgesia.[3][4][7][10][11] Current Opinion in Anaesthesiology.
-
Pertovaara, A. (2004).[4] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[3][4] CNS Drug Reviews.[4]
-
Drug Future. Fadolmidine hydrochloride Synthesis Data.
-
Leino, T., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology.[5]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. Fadolmidine - Wikipedia [en.wikipedia.org]
- 5. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of radolmidine, a novel alpha2 -adrenergic agonist compared with dexmedetomidine in different pain models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utupub.fi [utupub.fi]
- 11. research.utu.fi [research.utu.fi]
Chemical structure of Fadolmidine hydrochloride
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Fadolmidine Hydrochloride
Introduction
Fadolmidine, also known by its development code MPV-2426, is a potent and selective α2-adrenoceptor agonist designed specifically for spinal analgesia.[1][2] Unlike other systemically administered α2-agonists which can cause significant sedation and cardiovascular side effects, fadolmidine's physicochemical properties limit its penetration of the blood-brain barrier.[3][4] This targeted approach allows for powerful, localized pain relief at the spinal level with a markedly improved safety profile, making it a subject of significant interest for researchers in pain management and drug development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, mechanism of action, and the experimental methodologies used to validate its unique pharmacological profile.
Physicochemical Properties and Chemical Structure
Fadolmidine is an imidazole-derived compound, structurally related to other well-known α2-agonists like medetomidine and dexmedetomidine.[5] Its structure is centered on an indanol core linked to an imidazole group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions for formulation.
| Identifier | Value |
| IUPAC Name | 3-((1H-imidazol-4-yl)methyl)-2,3-dihydro-1H-inden-5-ol hydrochloride[3] |
| Synonyms | MPV-2426, Radolmidine hydrochloride[3][6] |
| CAS Number | 189353-32-0[3] |
| Molecular Formula | C₁₃H₁₅ClN₂O[3] |
| Molecular Weight | 250.72 g/mol [3][7] |
| Stereochemistry | Racemic[8] |
The molecule possesses a chiral center, and it is typically supplied as a racemic mixture.[8] The hydrochloride salt is formed by the reaction of the basic imidazole nitrogen with hydrochloric acid, a common practice to improve the handling and formulation characteristics of amine-containing active pharmaceutical ingredients.
Conceptual Synthesis Pathway
The synthesis of fadolmidine involves a multi-step process. A plausible and documented route involves the reductive coupling of a protected indanone with a protected imidazole-carbaldehyde, followed by deprotection and hydrogenation steps to yield the final compound.[6] The final step involves treatment with hydrochloric acid to form the stable salt.
Caption: Conceptual workflow for the synthesis of Fadolmidine Hydrochloride.
Mechanism of Action: Selective α2-Adrenergic Agonism
Fadolmidine exerts its analgesic effects by acting as a full agonist at all three subtypes of the α2-adrenergic receptor (α2A, α2B, and α2C), which are G protein-coupled receptors (GPCRs).[3][9] These receptors are primarily coupled to the inhibitory G-protein, Gi.[10]
Receptor Binding & Potency Fadolmidine displays high affinity and potent activation at human α2-adrenoceptor subtypes.
| Receptor Subtype | EC₅₀ Value (nM) |
| α2A-adrenoceptor | 0.4[3] |
| α2B-adrenoceptor | 4.9[3] |
| α2C-adrenoceptor | 0.5[3] |
Upon binding, the activated Gi-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] In the dorsal horn of the spinal cord, this cascade results in the hyperpolarization of neurons and inhibition of the release of nociceptive (pain-signaling) neurotransmitters, such as substance P and glutamate. This presynaptic inhibition is the primary mechanism behind its powerful analgesic effect.[10][12]
Caption: Signaling pathway of Fadolmidine at the α2-adrenergic receptor.
A key aspect of fadolmidine's design is its polarity, which limits its ability to cross the blood-brain barrier. This ensures that when administered spinally (intrathecally or epidurally), its action is largely confined to the spinal cord, thereby preventing the significant sedative and hypotensive effects associated with centrally-acting α2-agonists.[4][13][14]
Preclinical Evaluation: Methodologies and Insights
The unique profile of fadolmidine has been established through rigorous preclinical testing, combining in vitro receptor studies with in vivo functional assessments.
In Vitro Protocol: Receptor Activation Assay
This protocol determines the functional potency of fadolmidine at specific receptor subtypes.
-
Objective: To quantify the EC₅₀ of fadolmidine at human α2A, α2B, and α2C adrenoceptors.
-
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human α2-adrenoceptor subtype under standard culture conditions.[3] The use of transfected cells provides a clean system to study the effects on a single receptor type without interference from other receptors.
-
Assay Preparation: Plate the cells in multi-well plates and allow them to adhere.
-
Compound Addition: Prepare serial dilutions of fadolmidine hydrochloride in an appropriate assay buffer. Add the dilutions to the cells.
-
Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and generate a high baseline level of cAMP. Fadolmidine's inhibitory effect will be measured against this stimulated baseline.
-
Incubation: Incubate the plates for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage inhibition of cAMP production against the log concentration of fadolmidine. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In Vivo Protocol: Spinal Analgesia and Safety Assessment in Rodents
This protocol evaluates the therapeutic efficacy and side-effect profile of spinally administered fadolmidine.
-
Objective: To assess the antinociceptive effect and sedative/cardiovascular side effects of intrathecal (i.t.) fadolmidine.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats with chronically implanted intrathecal catheters for direct drug delivery to the lumbar spinal cord.[15]
-
Drug Administration: Administer fadolmidine (e.g., 1-10 µg) or vehicle control via the i.t. catheter in a small volume (e.g., 10 µl).[15][16] A comparator group receiving dexmedetomidine can be included to benchmark performance.[14]
-
Antinociception Assessment (Tail-Flick Test): At set time points post-injection, measure the pain threshold by applying a radiant heat source to the rat's tail and recording the latency to a withdrawal flick.[16] An increase in latency indicates an analgesic effect.
-
Sedation Assessment: Monitor the animal's locomotor activity in an open-field test. A significant reduction in movement compared to vehicle-treated animals indicates sedation.[15]
-
Cardiovascular Monitoring: In separate cohorts, measure mean arterial pressure and heart rate via telemetry or an arterial catheter to assess cardiovascular side effects.[1][9]
-
Data Analysis: Analyze the tail-flick data as a percentage of the maximum possible effect (%MPE). Compare locomotor and cardiovascular data between treatment groups using appropriate statistical tests (e.g., ANOVA). This integrated approach validates that analgesia is achieved at doses that do not cause significant systemic side effects.
-
Caption: Workflow for in vivo evaluation of Fadolmidine.
Analytical Chemistry and Quality Control
Ensuring the identity, purity, and concentration of fadolmidine hydrochloride is critical for research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Hypothetical RP-HPLC Protocol
-
Objective: To determine the purity of a fadolmidine hydrochloride sample and quantify its concentration.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile.[18] The specific ratio is optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum for fadolmidine.
-
Sample Preparation: Accurately weigh and dissolve the fadolmidine HCl sample in the mobile phase to create a stock solution. Prepare working standards and test samples by dilution.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.[17]
-
Analysis: Purity is determined by the area percentage of the main fadolmidine peak relative to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the standards. This method provides a reliable and reproducible way to ensure the quality of the compound.
-
Conclusion
Fadolmidine hydrochloride represents a rationally designed analgesic agent. Its chemical structure confers high potency and selectivity for α2-adrenergic receptors, while its polarity strategically limits systemic exposure after spinal administration. This combination results in a promising therapeutic profile: potent, localized analgesia with a significant reduction in the sedative and cardiovascular side effects that limit the utility of other drugs in its class. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of fadolmidine and other targeted analgesics in drug development.
References
-
Wikipedia. Fadolmidine. [Link]
-
Lehtimäki, J., et al. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology. [Link]
-
PubChem. Fadolmidine hydrochloride, (R)-. [Link]
-
Lehtimäki, J. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Global Substance Registration System. FADOLMIDINE HYDROCHLORIDE, (R)-. [Link]
-
Pertovaara, A. (2004). Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews. [Link]
-
Global Substance Registration System. FADOLMIDINE HYDROCHLORIDE. [Link]
-
Drug Synthesis Database. Fadolmidine hydrochloride. [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed Central. [Link]
-
Haapalinna, A., et al. (2021). Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. HELDA - University of Helsinki. [Link]
-
Wikipedia. Alpha-2 adrenergic receptor. [Link]
-
Manwar, J. V., et al. (2016). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology. [Link]
-
Jarho, P., et al. (2007). Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Qu, L., et al. (2021). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PubMed Central. [Link]
-
Pinto, C., et al. (2023). In Vitro Drug Repurposing: Focus on Vasodilators. MDPI. [Link]
-
Kable, J. W., et al. (2000). Alpha(2)-adrenergic receptor signalling in hypertension. PubMed. [Link]
-
Adhikari, R. P., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Google Patents. Synthesis method of medetomidine - CN112194626A.
-
Krishna, M., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Li, Y., et al. (2021). A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline. ScienceOpen. [Link]
-
Organic Syntheses. acetamidine hydrochloride. [Link]
-
Eason, M. G. (1995). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. [Link]
-
Liu, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Fadolmidine | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Wikipedia [en.wikipedia.org]
- 6. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 7. Fadolmidine hydrochloride, (R)- | C13H15ClN2O | CID 76961047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models - UTUPub [utupub.fi]
- 14. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helda.helsinki.fi [helda.helsinki.fi]
- 16. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. ijpsr.com [ijpsr.com]
An In-Depth Technical Guide to Fadolmidine Hydrochloride: Receptor Binding Affinity and Pharmacological Profile
This guide provides a comprehensive technical overview of fadolmidine hydrochloride, a potent and selective α2-adrenoceptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound. We will delve into its receptor binding affinity, the methodologies used to determine it, and the implications of its binding profile on its therapeutic potential, particularly in spinal analgesia.
Introduction: The Clinical Significance of Fadolmidine
Fadolmidine, chemically known as 3-(1H-imidazol-4-ylmethyl)-indan-5-ol, is an α2-adrenoceptor agonist developed with a specific therapeutic goal: potent spinal analgesia with a minimized side-effect profile.[1] Unlike other α2-adrenoceptor agonists such as clonidine and dexmedetomidine, fadolmidine's physicochemical properties are tailored to limit its systemic distribution and blood-brain barrier penetration.[2][3] This localized action is crucial for providing targeted pain relief while mitigating common side effects like sedation and cardiovascular depression.[2][4]
The Core of Fadolmidine's Action: α2-Adrenoceptor Binding
Fadolmidine's primary mechanism of action is its high-affinity binding to and activation of α2-adrenoceptors. These receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in modulating neurotransmitter release.
High Selectivity for α2-Adrenoceptors
Fadolmidine is characterized as a highly selective α2-adrenoceptor agonist.[2] While it demonstrates high affinity for the α2-adrenoceptor class, it does not show significant subtype selectivity among the α2A, α2B, and α2C subtypes.[2] This is a critical point, as the different subtypes can mediate distinct physiological effects. The overall effect of fadolmidine is a composite of its interaction with these subtypes at the site of administration.
Off-Target Binding Profile
A comprehensive understanding of a drug's safety and potential side effects necessitates an evaluation of its off-target binding. Studies have revealed that fadolmidine also possesses a binding affinity for the 5-HT3 receptor.[5] Functional studies have shown that this interaction results in partial agonism at the 5-HT3 receptor.[5] However, this off-target activity does not appear to translate into significant hemodynamic effects in vivo, suggesting a favorable safety margin in this regard.[5]
Quantifying Affinity: The Radioligand Binding Assay
The "gold standard" for determining the binding affinity of a compound like fadolmidine to its receptor is the radioligand binding assay.[6] This technique provides quantitative data on receptor expression (Bmax) and the dissociation constants for both radiolabeled (Kd) and unlabeled (Ki) ligands.[7]
Principles of the Assay
Radioligand binding assays are based on the competition between a radiolabeled ligand (a molecule with a radioactive isotope) and an unlabeled test compound (fadolmidine) for binding to the target receptor. By measuring the amount of radioligand displaced by increasing concentrations of the test compound, we can determine the test compound's affinity for the receptor.
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of fadolmidine for α2-adrenoceptors.
Step 1: Membrane Preparation
-
Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.
-
Procedure:
-
Homogenize tissue or cells expressing the target α2-adrenoceptor subtype in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
Step 2: Assay Setup
-
Rationale: To create a competitive binding environment between the radioligand and fadolmidine.
-
Procedure:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a known concentration of a suitable α2-adrenoceptor radioligand (e.g., [3H]-clonidine or [3H]-dexmedetomidine).
-
Add varying concentrations of unlabeled fadolmidine hydrochloride. Include a control with no fadolmidine (total binding) and a control with a high concentration of a known α2-adrenoceptor ligand to determine non-specific binding.
-
Step 3: Incubation
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation.[8]
Step 4: Separation of Bound and Free Ligand
-
Rationale: To isolate the radioligand that has bound to the receptors from the unbound radioligand.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Step 5: Detection and Data Analysis
-
Rationale: To quantify the amount of bound radioligand and calculate the binding affinity of fadolmidine.
-
Procedure:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of fadolmidine.
-
Plot the specific binding as a function of the fadolmidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fadolmidine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Fadolmidine's Pharmacological Profile: A Summary of In Vivo Effects
The high affinity and selectivity of fadolmidine for α2-adrenoceptors, combined with its unique pharmacokinetic properties, result in a distinct pharmacological profile.
| Effect | Observation | Comparison with Other α2-Agonists | Reference |
| Analgesia | Potent antinociceptive effects in various pain models (heat, mechanical, visceral) following intrathecal administration. | Analgesic potency is comparable to dexmedetomidine when administered intrathecally. | [2][3] |
| Sedation | Significantly less sedation compared to dexmedetomidine at analgesic doses. | Dexmedetomidine and clonidine induce sedation at analgesic doses. | [2][4] |
| Cardiovascular Effects | Minimal hemodynamic depression (effects on blood pressure and heart rate) at analgesic doses. | Dexmedetomidine and clonidine cause a decrease in blood pressure and heart rate at analgesic doses. | [2][3][4] |
| Systemic Exposure | Very low plasma concentrations after intrathecal administration, indicating limited systemic spread. | Dexmedetomidine and clonidine have a greater ability to spread from the site of administration. | [3][4][9] |
The α2-Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by fadolmidine initiates a signaling cascade that ultimately leads to its analgesic effects.
Caption: Simplified signaling pathway of the α2-adrenoceptor.
Upon binding of fadolmidine, the α2-adrenoceptor activates inhibitory G proteins (Gi/o). This leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Inhibition of voltage-gated calcium channels: This decreases the influx of calcium ions, which is essential for neurotransmitter release.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less excitable.
The net effect of these actions is a reduction in the release of nociceptive neurotransmitters, such as substance P and glutamate, in the spinal cord, resulting in analgesia.
Conclusion and Future Directions
Fadolmidine hydrochloride's pharmacological profile, characterized by high affinity and selectivity for α2-adrenoceptors and limited systemic distribution, makes it a promising candidate for spinal analgesia. Its ability to provide potent pain relief with a reduced burden of side effects compared to other α2-agonists is a significant advantage. Future research should continue to explore the nuances of its interaction with α2-adrenoceptor subtypes and further delineate its clinical utility, including its potential as an adjuvant to local anesthetics.[1][9] The methodologies outlined in this guide provide a robust framework for the continued investigation of fadolmidine and other novel receptor-targeted therapeutics.
References
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. [Link]
-
Pertovaara, A. (2006). Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews, 8(3), 297-310. [Link]
-
Savola, J. M. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2 ‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00819. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PMC. [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550. [Link]
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]
-
Zhang, Y., & Xie, L. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 137-147. [Link]
-
Schlamadinger, D. E., et al. (2017). Affinity-Guided Design of Caveolin-1 Ligands for Deoligomerization. PMC. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Bostrom, J., et al. (2011). Fold improvements in binding affinity and relative changes in binding free energy (kcal/mol) relative to the parent Fab during three rounds of mutations. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Abdel-Hakeem, M. A., et al. (2024). Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. PMC. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Wang, Y., et al. (2024). Drug–Target Affinity Prediction Based on Cross-Modal Fusion of Text and Graph. MDPI. [Link]
-
Su, Z., et al. (2023). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]
Sources
- 1. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
- 4. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Fadolmidine hydrochloride
An In-Depth Technical Guide to the Pharmacological Profile of Fadolmidine Hydrochloride
Abstract
Fadolmidine hydrochloride, also known as MPV-2426, is a potent and selective α2-adrenoceptor agonist developed primarily for spinal analgesia.[1][2] Its unique pharmacological profile is characterized by a high affinity and full agonist efficacy at all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C).[3] A key distinguishing feature of Fadolmidine is its polar nature, which limits its penetration across the blood-brain barrier.[2][4] This property results in a desirable localization of its effects within the spinal cord following intrathecal or epidural administration, thereby producing potent analgesia with a significantly attenuated profile of central nervous system (CNS) and systemic side effects—such as sedation, hypotension, and bradycardia—that often limit the clinical utility of other α2-agonists like clonidine and dexmedetomidine.[1][2][5] This guide provides a comprehensive technical overview of the molecular pharmacology, in vitro and in vivo activity, pharmacokinetics, and safety profile of Fadolmidine, contextualizing its potential as a next-generation spinal analgesic.
Introduction and Chemical Identity
Fadolmidine, chemically described as 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride, is a novel α2-adrenoceptor agonist.[1][3] It was specifically designed to provide localized analgesia upon spinal administration, thereby separating the desired antinociceptive effects from dose-limiting systemic effects.[1]
-
Molecular Formula: C₁₃H₁₄N₂O · HCl[6]
Molecular Pharmacology: Receptor Interaction and Signaling
The therapeutic and side-effect profile of any pharmacological agent is dictated by its interactions with its molecular targets. Fadolmidine's activity is primarily mediated by its high-affinity binding to and activation of α2-adrenoceptors.
Receptor Binding and Functional Activity Profile
Fadolmidine is a potent, full agonist at all three human α2-adrenoceptor subtypes.[1][3] In vitro studies using Chinese Hamster Ovary (CHO) cells transfected with human α2-adrenoceptor subtypes have elucidated its high affinity and efficacy.[3] Beyond its primary targets, Fadolmidine also exhibits activity at other adrenoceptors and serotonin receptors, which contributes to its overall pharmacological profile.
| Target Receptor | Activity | Potency (EC₅₀) | Source |
| Human α2A-Adrenoceptor | Full Agonist | 0.4 nM | [1][3] |
| Human α2B-Adrenoceptor | Full Agonist | 4.9 nM | [1][3] |
| Human α2C-Adrenoceptor | Full Agonist | 0.5 nM | [1][3] |
| Rodent α2D-Adrenoceptor | Full Agonist | 6.4 nM | [3] |
| Human α1A-Adrenoceptor | Full Agonist | 22 nM | [3] |
| Human α1B-Adrenoceptor | Full Agonist | 3.4 nM | [3] |
| Human 5-HT₃ Receptor | Partial Agonist | - | [9] |
Table 1: Receptor Activity and Potency of Fadolmidine.
Mechanism of Action: G-Protein Coupled Signaling
α2-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[10] Activation of these receptors by an agonist like Fadolmidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. In the dorsal horn of the spinal cord, this signaling cascade results in hyperpolarization of neurons and inhibition of neurotransmitter release from primary afferent terminals, collectively producing a potent analgesic effect.[11]
Caption: Fadolmidine's mechanism via Gi-coupled α2-adrenoceptor signaling.
In Vitro and In Vivo Pharmacological Profile
The preclinical evaluation of Fadolmidine has provided robust evidence for its potent, locally-acting analgesic properties and favorable safety margin compared to other systemically active α2-agonists.
Antinociceptive Efficacy
Intrathecal (i.t.) and epidural administration of Fadolmidine produces potent, dose-dependent antinociception in various animal models, including rats and dogs.[1] Its efficacy has been demonstrated in models of acute thermal pain (tail-flick test), as well as inflammatory, postoperative, and neuropathic pain.[2][4] The antinociceptive potency of intrathecal Fadolmidine is comparable to that of dexmedetomidine.[2]
A significant finding is the synergistic interaction between Fadolmidine and local anesthetics.[1] Co-administration with bupivacaine via the intrathecal route enhances the magnitude and duration of the sensory and motor block, allowing for dose reduction of both agents.[4][12] This synergistic effect is achieved without causing hypotension, a common side effect of spinal anesthesia.[4][12]
Systemic Effects and Safety Profile
The defining characteristic of Fadolmidine's pharmacological profile is its superior safety and tolerability at analgesic doses when administered spinally, a direct consequence of its limited ability to cross the blood-brain barrier.[2][4]
| Effect | Fadolmidine (Intrathecal) | Dexmedetomidine/Clonidine (Intrathecal) | Causality & Insight |
| Analgesia | Potent | Potent | Mediated by spinal α2-adrenoceptors. |
| Sedation | Minor effects, only at high doses | Pronounced at analgesic doses | Fadolmidine's polarity limits distribution to supraspinal CNS sites responsible for sedation.[1][5] |
| Hypotension | Minor effects at analgesic doses | Pronounced at analgesic doses | Reduced systemic exposure and central sympatholytic action compared to more lipophilic agents.[1][2] |
| Bradycardia | Dose-dependent decrease in heart rate | Pronounced at analgesic doses | Some systemic absorption occurs, but the effect is less severe than with other α2-agonists at equianalgesic doses.[1][5] |
| Brain Monoamine Turnover | No effect at analgesic doses | Reduced turnover of noradrenaline and serotonin | Lack of significant CNS penetration prevents interference with central neurotransmitter systems.[5] |
Table 2: Comparative In Vivo Effects of Intrathecal α2-Adrenoceptor Agonists.
Further safety studies have shown that at anticipated clinical doses, intrathecal Fadolmidine has only modest effects on kidney function and urodynamics.[9] While high intrathecal doses can interrupt voiding cycles in rats, the effects within the analgesic range are mild.[9]
Pharmacokinetics: A Profile Designed for Local Action
The pharmacokinetic properties of Fadolmidine are central to its mechanism of providing localized spinal analgesia with minimal systemic side effects.
-
Absorption and Distribution: Fadolmidine is a polar compound.[1] This polarity is the critical factor that limits its passage across the blood-brain barrier.[2][4]
-
Post-Intrathecal Administration: Following intrathecal administration in rats, plasma concentrations of Fadolmidine are very low.[1][4][12] This confirms that the drug remains largely confined to the site of action within the spinal cord, minimizing systemic exposure and the consequent side effects.[1] This pharmacokinetic behavior validates the "local mode of action" for which it was developed.[1][9]
Key Experimental Methodologies
The characterization of Fadolmidine's pharmacological profile relies on a suite of established in vitro and in vivo assays. Understanding these methods is crucial for interpreting the data and appreciating the drug's unique properties.
Protocol: Receptor Binding Affinity Assay
This protocol describes a standard competitive binding assay used to determine the affinity of a test compound (e.g., Fadolmidine) for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of Fadolmidine for human α2A, α2B, and α2C adrenoceptors.
Materials:
-
Membrane preparations from CHO cells stably transfected with one of the human α2-adrenoceptor subtypes.
-
[³H]Rauwolscine (a radiolabeled α2-antagonist).
-
Fadolmidine hydrochloride.
-
Incubation Buffer (e.g., 50 mM KH₂PO₄, pH 7.5).
-
Scintillation fluid and vials.
-
Glass fiber filters and cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of Fadolmidine hydrochloride across a wide concentration range (e.g., 9 concentrations).
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]Rauwolscine, and either buffer (for total binding), a high concentration of a non-labeled antagonist (for non-specific binding), or one of the Fadolmidine dilutions.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Fadolmidine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Fadolmidine that inhibits 50% of the specific [³H]Rauwolscine binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Workflow: In Vivo Assessment of Antinociception and Motor Function
The following diagram illustrates a typical experimental workflow for evaluating the effects of intrathecally administered Fadolmidine in a rodent model.
Caption: Workflow for preclinical evaluation of intrathecal Fadolmidine.
Summary and Future Directions
Fadolmidine hydrochloride presents a compelling pharmacological profile as a potent, full α2-adrenoceptor agonist with a distinct safety advantage over existing agents in its class. Its polar nature effectively restricts its action to the spinal cord following neuraxial administration, delivering powerful analgesia without the dose-limiting sedation and cardiovascular depression associated with centrally-acting α2-agonists. The synergistic interaction with local anesthetics further enhances its therapeutic potential for spinal anesthesia and postoperative pain management.[4][12]
Future research should focus on translating these robust preclinical findings into the clinical setting. Well-designed clinical trials are necessary to confirm the efficacy and safety of intrathecal Fadolmidine in human subjects for various surgical procedures and chronic pain states. Further exploration of its use in combination therapies and the development of novel formulations, such as the ophthalmic prodrugs already investigated, could broaden its therapeutic applications.[13]
References
-
Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku.[Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]
-
Lehtimäki, J., et al. (2008). In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action. European Journal of Pharmacology, 599(1-3), 65-71. [Link]
-
Lehtimäki, J., et al. (2008). In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action. ResearchGate.[Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed.[Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. PubMed.[Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. PubMed.[Link]
-
Lehtimäki, J., et al. (2006). Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. Journal of Ocular Pharmacology and Therapeutics, 22(4), 235-245. [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. University of Turku.[Link]
-
Pertovaara, A. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Reviews, 10(2), 127-140. [Link]
-
Global Substance Registration System. Fadolmidine. [Link]
-
Global Substance Registration System. Fadolmidine Hydrochloride, (R)-. [Link]
-
Shiohira, H., & Dhaliwal, J.S. (2023). Parasympathomimetic Medications. In StatPearls. StatPearls Publishing. [Link]
-
Global Substance Registration System. Fadolmidine Hydrochloride. [Link]
-
Newman-Tancredi, A., et al. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(2), 197-206. [Link]
-
Stone, L.S., et al. (2014). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Current Topics in Medicinal Chemistry, 14(21), 2421-2433. [Link]
-
Giovannitti, J.A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-39. [Link]
-
Pihlavisto, M., et al. (2022). The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors. British Journal of Pharmacology, 179(18), 4447-4464. [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine Hydrochloride: Technical Guide for Spinal Analgesia Research
Executive Summary
Fadolmidine hydrochloride (MPV-2426) represents a distinct class of
Part 1: The Pharmacologic Imperative
The "Spinal Selectivity" Problem
Standard
Fadolmidine solves this via compartmental containment . By engineering the molecule to be hydrophilic, it remains localized in the cerebrospinal fluid (CSF) and spinal tissue following intrathecal (i.t.) administration, failing to redistribute to the brainstem in significant quantities.
Molecular Mechanism[1]
-
Target: Full agonist at
, , and adrenoceptors. -
Site of Action: Substantia Gelatinosa (Lamina II of the dorsal horn).
-
Signaling Cascade:
-
Binding to presynaptic
-receptors on primary afferent C-fibers. -
Activation of
proteins. -
Inhibition of Adenylyl Cyclase (↓ cAMP).
-
Opening of G-protein-coupled inwardly rectifying potassium channels (GIRK)
Hyperpolarization. -
Inhibition of voltage-gated
channels Reduced neurotransmitter release (Glutamate, Substance P).
-
Visualization: Pharmacokinetic Divergence
The following diagram illustrates the critical difference in biodistribution between Dexmedetomidine (Lipophilic) and Fadolmidine (Hydrophilic).
Caption: Comparative pharmacokinetics showing Fadolmidine's spinal retention versus Dexmedetomidine's supraspinal redistribution.
Part 2: Preclinical Experimental Protocols
Intrathecal Catheterization (Rat Model)
To study Fadolmidine, precise delivery to the lumbar enlargement is required. Systemic (IP/IV) administration will not yield the same spinal-selective profile due to poor CNS penetration.
Equipment:
-
PE-10 polyethylene tubing (stretched to reduce diameter).
-
Stereotaxic frame (optional, manual restraint common).
-
30G needle for dural puncture.
Step-by-Step Protocol:
-
Anesthesia: Induce with Isoflurane (3-4%) or Ketamine/Xylazine.
-
Access: Expose the atlanto-occipital membrane via a midline incision at the back of the neck.
-
Insertion: Incise the membrane. Insert the PE-10 catheter caudally into the subarachnoid space.
-
Positioning: Advance catheter 7.5–8.0 cm to reach the lumbar enlargement (L4-L6 level).
-
Verification: Inject 10 µL of 2% Lidocaine. Immediate, temporary hind limb paralysis confirms correct intrathecal placement.
-
Recovery: Allow 5–7 days for recovery to rule out neurological deficits from surgery.
Dosing and Administration
-
Vehicle: Sterile Saline (0.9% NaCl) or Water for Injection.
-
Volume: Strictly limited to 10 µL followed by a 10 µL saline flush to minimize barotrauma and spread.
-
Dose Range:
-
Low (Threshold): 0.3 – 1.0 µg
-
Medium (Analgesic): 3.0 – 10.0 µg (Standard effective range)
-
High (Sedative): > 30.0 µg
-
Behavioral Assays
-
Tail-Flick Test: Measures spinal reflex latency (thermal nociception).
-
Von Frey Filaments: Measures mechanical allodynia (neuropathic pain models like SNL).
-
Rotarod: Mandatory control test to ensure analgesia is not confounded by motor impairment or sedation.
Visualization: Experimental Workflow
Caption: Standardized workflow for intrathecal Fadolmidine assessment in rodent models.
Part 3: Data Analysis & Interpretation[2]
When analyzing Fadolmidine data, the key metric is the Sedation/Analgesia Ratio . A successful experiment should demonstrate antinociception at doses that do not significantly impair Rotarod performance.
Comparative Profile Table
| Feature | Fadolmidine (MPV-2426) | Dexmedetomidine | Clonidine |
| Receptor Profile | Full | Full | Partial |
| Lipophilicity | Low (Polar) | High | Moderate |
| BBB Penetration | Poor (Restricted) | High | Moderate |
| Spinal Half-Life | Prolonged | Short (Rapid redistribution) | Moderate |
| Sedation Onset | Only at supramaximal doses | Concurrent with analgesia | Concurrent with analgesia |
| Hypotension Risk | Low (at analgesic doses) | High | Moderate/High |
Statistical Validation
-
ED50 Calculation: Use non-linear regression (sigmoidal dose-response) to calculate the Effective Dose 50% for analgesia vs. sedation.
-
Separation Index: Calculate
. Fadolmidine should exhibit a significantly higher SI compared to Dexmedetomidine.
Part 4: Translational Challenges
Despite its superior preclinical profile, Fadolmidine faces translational hurdles:
-
Delivery Route: It requires intrathecal or epidural administration. It is ineffective orally or intravenously for pain due to poor CNS entry.[1][2]
-
Development Status: Originally developed by Orion Pharma, it has seen Phase II clinical trials but has not yet achieved widespread market approval as a standalone analgesic, often remaining a high-value tool compound for spinal research.
References
-
Leino, T., et al. (2020).[3] Pharmacodynamics of intrathecal and epidural fadolmidine, an α2-adrenoceptor agonist, after bolus and infusion in dogs - comparison with clonidine.[3][4] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Pertovaara, A., & Wei, H. (2000). Dual influence of the spinal alpha(2)-adrenoceptor agonist, fadolmidine, on the pain-suppressing effect of the spinal 5-HT(3) receptor agonist, ondansetron. Anesthesiology.[2][3][5][6]
-
Lehtimäki, J., et al. (2008).[3] In vitro and in vivo profiling of fadolmidine, a novel potent alpha2-adrenoceptor agonist with local mode of action.[3][4][7] European Journal of Pharmacology.[3]
-
Orion Corporation. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[1][2][3][5][8] CNS Drug Reviews.[5]
-
Yaksh, T. L. (1985). Pharmacology of spinal adrenergic systems which modulate spinal nociceptive processing. Pharmacology Biochemistry and Behavior.[5]
Sources
- 1. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. utupub.fi [utupub.fi]
- 6. brieflands.com [brieflands.com]
- 7. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helda.helsinki.fi [helda.helsinki.fi]
Preclinical studies on Fadolmidine hydrochloride
Preclinical Characterization of Fadolmidine Hydrochloride: A Spinal-Selective -Adrenoceptor Agonist[1]
Executive Summary
Fadolmidine hydrochloride (MPV-2426) represents a distinct class of
Molecular Pharmacology & Mechanism of Action
Receptor Coupling Dynamics
Fadolmidine acts as a full agonist at
Upon binding, Fadolmidine triggers a conformational change in the G-protein coupled receptor (GPCR), leading to the activation of the inhibitory G-protein (
-
Adenylate Cyclase Inhibition: Suppression of cAMP production, reducing downstream protein kinase A (PKA) activity.
-
Presynaptic Inhibition: Inhibition of voltage-gated
channels (N-type and P/Q-type), preventing the vesicular release of pro-nociceptive neurotransmitters (Substance P, Glutamate, CGRP). -
Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly rectifying potassium channels (GIRK), stabilizing the membrane potential and reducing neuronal excitability.
Signaling Pathway Visualization
The following diagram illustrates the intracellular cascade activated by Fadolmidine in the dorsal horn neuron.
Caption: Figure 1: Fadolmidine-induced Gi/o signaling cascade resulting in presynaptic transmitter inhibition and postsynaptic hyperpolarization.
In Vitro Characterization
Selectivity Profile
Unlike clonidine, which possesses partial
Table 1: Comparative Receptor Binding Profiles
| Compound | Target Receptor | Efficacy (Intrinsic Activity) | Selectivity Ratio ( | Primary Clinical Limitation |
| Fadolmidine | Full Agonist | High (>1000:1)* | Limited CNS distribution (Advantageous) | |
| Dexmedetomidine | Full Agonist | ~1620:1 | Systemic sedation & hypotension | |
| Clonidine | Partial Agonist | ~200:1 | Hypotension & rebound hypertension |
*Note: Exact Ki values vary by assay conditions, but functional selectivity in spinal tissue is comparable to dexmedetomidine without the supraspinal side effects.
In Vivo Efficacy: Neuropathic Pain Models
The Spinal Nerve Ligation (SNL) Model
To validate Fadolmidine's efficacy in neuropathic pain, the Chung Model (L5/L6 Spinal Nerve Ligation) is the gold standard. This model mimics human neuropathic conditions such as radiculopathy.
Experimental Protocol: Intrathecal Administration in SNL Rats
Objective: To determine the antinociceptive
Step-by-Step Methodology:
-
Subject Preparation: Use male Sprague-Dawley rats (200–250g). Acclimatize for 7 days.
-
Baseline Testing: Measure baseline paw withdrawal threshold (PWT) using calibrated von Frey filaments. Rats with PWT >10g are included.
-
Surgical Ligation (Day 0):
-
Anesthetize with isoflurane (2-3%).
-
Expose the left paraspinal muscles at L4-S2.
-
Isolate L5 and L6 spinal nerves and tightly ligate with 6-0 silk suture distal to the dorsal root ganglion.
-
Control: Sham surgery (exposure without ligation).
-
-
Catheter Implantation (Day 5):
-
Implant a polyethylene (PE-10) catheter into the intrathecal space through the atlanto-occipital membrane, terminating at the lumbar enlargement.
-
-
Recovery & Verification (Day 7-14):
-
Verify allodynia: PWT should drop to <4g in the ipsilateral paw.
-
Verify catheter patency: Lidocaine (10 µL, 2%) should produce temporary motor paralysis.
-
-
Drug Administration & Testing (Day 15+):
-
Administer Fadolmidine HCl (dissolved in saline) or Vehicle via catheter (10 µL volume + 10 µL flush).
-
Doses: Logarithmic scaling (e.g., 1, 3, 10, 30 µg).
-
Assess PWT at 15, 30, 60, 120, and 240 minutes post-injection.
-
Workflow Visualization
The following diagram outlines the critical timeline and decision gates for the SNL efficacy study.
Caption: Figure 2: Experimental timeline for Spinal Nerve Ligation (SNL) and intrathecal drug evaluation.
Pharmacokinetic & Safety Profile
The "Spinal Selectivity" Hypothesis
The defining feature of Fadolmidine is its poor blood-brain barrier (BBB) permeability .
-
Observation: When administered intrathecally, Fadolmidine concentrations remain high in the spinal cord (site of analgesia) but low in the brainstem (site of sedation) and plasma.
-
Data Support: In comparative rat studies, intrathecal Fadolmidine required significantly higher doses to induce sedation (measured by rotarod performance) compared to Clonidine, despite equipotent analgesic effects.[1]
Adverse Effect Profile
Table 2: Side Effect Comparison (Intrathecal Administration)
| Adverse Event | Fadolmidine | Dexmedetomidine | Mechanism |
| Sedation | Low (Wide therapeutic window) | High | Supraspinal |
| Hypotension | Mild | Moderate/Severe | Central sympatholysis |
| Bradycardia | Present | Present | Vagal reflex / Central sympatholysis |
| Motor Block | None/Minimal | Minimal | Direct motor neuron hyperpolarization |
Synergism
Preclinical data indicates that Fadolmidine acts synergistically with local anesthetics (e.g., Bupivacaine). This allows for dose reduction of the local anesthetic, minimizing motor blockade while maximizing duration of analgesia.[2]
References
-
Leino, T., et al. (2009).
-adrenoceptor agonist, in rodent models.[2][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550. -
Pertovaara, A., et al. (2000).
-adrenoceptor agonist, MPV-2426, in the locus coeruleus in the rat.[2] Acta Anaesthesiologica Scandinavica, 44(6), 648-655. -
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296.
-
Obata, H., et al. (2005).
-adrenoceptor agonist, in a rat model of neuropathic pain. Anesthesia & Analgesia, 100(5), 1406-1410.
Sources
- 1. utupub.fi [utupub.fi]
- 2. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigation of Fadolmidine Hydrochloride Off-Target Effects
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic investigation of off-target pharmacological effects of fadolmidine hydrochloride. The methodologies described herein are grounded in established preclinical safety assessment principles to ensure scientific rigor and regulatory alignment.
Part 1: Foundational Understanding: Fadolmidine and the Imperative for Off-Target Profiling
Fadolmidine, an α2-adrenoceptor full agonist, has been developed primarily for spinal analgesia, intended to provide a localized therapeutic effect.[1][2][3] Its on-target mechanism involves binding to α2-adrenergic receptors, leading to a cascade of events including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and ultimately, the desired analgesic and sedative effects.[1][4]
However, the therapeutic utility of any compound is defined not only by its intended efficacy but also by its safety profile. Off-target interactions, where a drug binds to and modulates unintended molecular targets, are a primary cause of adverse drug reactions (ADRs) and can lead to late-stage attrition in drug development.[5][6] Therefore, a thorough and early investigation of a compound's off-target liabilities is a cornerstone of modern drug development and a critical component of the non-clinical safety data package required by regulatory agencies like the FDA and EMA.[7][8]
This guide outlines a hierarchical, multi-pronged strategy for characterizing the off-target profile of fadolmidine, moving from broad, predictive methods to specific, functional validations.
Caption: On-Target Signaling Pathway of Fadolmidine.
Part 2: Predictive In Silico Screening: The First Funnel
The initial step in off-target investigation leverages computational, or in silico, tools to predict potential interactions based on the chemical structure of fadolmidine.[9] This approach allows for rapid, cost-effective screening against vast libraries of biological targets, prioritizing subsequent experimental work.[10][11]
2.1. Causality Behind the Approach
In silico methods operate on the principle of molecular similarity—either ligand-based (a molecule may bind to similar targets as other molecules with similar structures) or structure-based (a molecule's 3D structure is docked into the known binding sites of various proteins).[9] This predictive screen is not definitive but serves as an essential hypothesis-generating tool.
2.2. Methodologies
-
Ligand-Based Similarity Searching: Utilizes algorithms (e.g., Similarity Ensemble Approach - SEA) to compare the 2D structure of fadolmidine against databases of ligands with known biological targets.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of fadolmidine's chemical features responsible for its activity and searches for proteins with binding sites that can accommodate this pharmacophore.
-
Structure-Based Molecular Docking: If the 3D structures of potential off-targets are known, computational docking can simulate the binding of fadolmidine to these proteins, providing a predicted binding affinity or score.
The output is a ranked list of potential off-targets. For fadolmidine, this might include other G-protein coupled receptors (GPCRs), ion channels, or enzymes that share structural similarities with the α2-adrenoceptor binding site. For instance, a known study identified a binding affinity for the 5-HT3 receptor, which could have been flagged by such a predictive screen.[2]
Part 3: In Vitro Profiling: Experimental Validation and Discovery
This phase is the core of the off-target investigation, using biochemical and cellular assays to experimentally test the predictions from the in silico screen and to broadly profile the compound against a panel of key biological targets associated with toxicity.[12][13] The goal is to move from prediction to empirical data.
Caption: General Workflow for Off-Target Investigation.
3.1. Broad Panel Radioligand Binding Assays
The most efficient method for initial screening is to test fadolmidine in competitive radioligand binding assays against a large panel of targets.[14][15] Many contract research organizations (CROs) offer validated panels that include dozens of receptors, ion channels, and transporters implicated in adverse drug events.[13][16]
Causality and Self-Validation: This method directly measures the ability of fadolmidine to displace a high-affinity radiolabeled ligand from its target.[17] The system is self-validating through the inclusion of positive and negative controls. The data generated, typically an IC50 (concentration of fadolmidine that inhibits 50% of radioligand binding), allows for direct comparison of affinity across dozens of targets simultaneously.[14]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Thaw cryopreserved cell membranes or tissue homogenates expressing the target receptor. Resuspend in an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[18]
-
Perform a protein concentration assay (e.g., BCA assay) to ensure consistent protein amounts in each well.[18]
-
Prepare serial dilutions of fadolmidine hydrochloride in the binding buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of the specific radioligand (typically at or near its Kd value), and buffer.[19]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target to saturate the receptors. This determines the amount of radioligand that binds non-specifically to the plate, filter, and membranes.
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of fadolmidine.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[18]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.[18]
-
Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent inhibition of specific binding against the concentration of fadolmidine and fit the data to a non-linear regression model to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Principle of a Competitive Radioligand Binding Assay.
3.2. Enzyme Inhibition Assays
Many adverse effects are caused by the inhibition of critical metabolic or signaling enzymes.[20][21] Therefore, screening fadolmidine against a panel of key enzymes (e.g., cyclooxygenases, phosphodiesterases, CYP450 family) is a necessary step.[22]
Causality and Self-Validation: These assays directly measure the effect of fadolmidine on an enzyme's catalytic activity.[20][23] By measuring the rate of substrate conversion to product in the presence and absence of the test compound, a direct functional consequence is determined. The inclusion of known inhibitors as positive controls validates the assay's sensitivity and performance.
3.3. Functional Cellular Assays for High-Interest Targets
If the binding or enzyme screens produce a "hit" (typically defined as >50% inhibition at a concentration of 1-10 µM), follow-up functional assays are required to determine if this binding translates into a biological effect (i.e., antagonism or agonism).[5] Furthermore, certain targets with high safety relevance must be functionally tested regardless of binding data. The most critical of these is the hERG potassium ion channel.
Cardiac Safety: hERG Channel Patch-Clamp Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[24] Regulatory agencies mandate that new chemical entities be tested for hERG channel inhibition.[24][25] The gold-standard method is the patch-clamp electrophysiology assay.
Causality and Self-Validation: This assay provides a direct, functional readout of ion flow through the hERG channel in a living cell.[26] It is not a proxy measurement; it is a direct quantification of the channel's function and how fadolmidine modulates it. The protocol's validity is ensured by establishing a stable baseline current, using a known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control, and monitoring cell health parameters throughout the experiment.[25][26]
Experimental Protocol: Manual or Automated Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).[27] Culture and harvest cells according to standard protocols.
-
Solutions:
-
Electrophysiological Recording:
-
Using a manual or automated patch-clamp system (e.g., QPatch), establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and a single cell.[25][27]
-
Rupture the cell membrane to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the ion channels.
-
-
Voltage Protocol:
-
Clamp the cell at a holding potential of -80 mV.[27]
-
Apply a specific voltage-step protocol designed to elicit the characteristic hERG current. A common protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step back to a negative potential (e.g., -80 mV), during which the peak "tail current" is measured.[24][25] This protocol should be repeated at regular intervals (e.g., every 5-15 seconds).
-
-
Data Acquisition:
-
Record baseline hERG currents in the external solution until a stable amplitude is achieved (<10% run-down over several minutes).[25]
-
Perfuse the cell with increasing concentrations of fadolmidine, allowing the drug effect to reach steady-state at each concentration.
-
After the highest concentration, apply a known hERG blocker (e.g., 1 µM E-4031) to confirm the identity of the measured current.[25]
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each fadolmidine concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the drug concentration and fit the data to determine the IC50 value.
-
Part 4: Data Integration and Risk Assessment
The final step is to synthesize all data into a comprehensive off-target profile for fadolmidine hydrochloride. This involves creating a clear summary of all targets tested and the corresponding activities.
4.1. Summarizing Quantitative Data
| Target | Target Class | Assay Type | Result (Ki or IC50) | Potential Clinical Implication | Reference |
| α2A, B, C Adrenoceptors | GPCR (On-Target) | Functional Assay | EC50: 0.4, 4.9, 0.5 nM | Therapeutic Effect (Analgesia) | [1] |
| 5-HT3 Receptor | Ligand-Gated Ion Channel | Binding/Functional | Partial Agonist | Potential for gastrointestinal or neurological effects | [2] |
| hERG Channel | Voltage-Gated Ion Channel | Patch Clamp | Hypothetical IC50 > 30 µM | Low risk of cardiac arrhythmia | N/A |
| Panel of 44 other targets | Various | Binding Assay | Hypothetical Ki > 10 µM | Low risk of broad off-target effects | N/A |
(Hypothetical data is for illustrative purposes)
4.2. Establishing the Therapeutic Window
Risk assessment is not just about identifying off-target interactions but contextualizing them. The key is to compare the potency of the off-target effect with the on-target potency and the expected clinical exposure. A significant "therapeutic window" or "safety margin" (e.g., >100-fold difference between on-target EC50 and off-target IC50) suggests a lower risk of the off-target effect being clinically relevant.[28]
For fadolmidine, its partial agonism at the 5-HT3 receptor was noted, but in vivo studies in rats did not show related hemodynamic effects, suggesting a favorable safety margin at analgesic doses.[2] This is a prime example of integrating in vitro findings with in vivo safety pharmacology data to make an informed risk assessment.[2][29]
Part 5: Conclusion
The investigation of off-target effects is a non-negotiable component of preclinical drug development. For fadolmidine hydrochloride, a systematic approach combining in silico prediction with broad in vitro binding and enzyme assays, followed by targeted functional studies on high-risk targets like hERG, provides a robust framework for defining its safety profile. This hierarchical, evidence-based process ensures that potential liabilities are identified and understood early, enabling more informed decision-making and ultimately contributing to the development of safer medicines.
References
-
Title: What is an Inhibition Assay? Source: Biobide URL: [Link]
-
Title: DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services Source: Drug Target Review URL: [Link]
-
Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link]
-
Title: Safety Pharmacology Profiling for Drug Development Source: Indigo Biosciences URL: [Link]
-
Title: Enzyme Inhibition Kit for Metabolic Studies Source: Creative Diagnostics URL: [Link]
-
Title: Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel Source: ICE Bioscience URL: [Link]
-
Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Universal enzyme inhibition measurement could boost drug discovery Source: Clinical Trials Arena URL: [Link]
-
Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]
-
Title: Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models Source: UTUPub URL: [Link]
-
Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]
-
Title: Eurofins Discovery Source: Eurofins Discovery URL: [Link]
-
Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam Source: Sophion Bioscience URL: [Link]
-
Title: hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay Source: DiscoverX URL: [Link]
-
Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: Springer Link URL: [Link]
-
Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]
-
Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]
-
Title: Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models Source: PubMed URL: [Link]
-
Title: In silico siRNA Off Target Predictions: What Should We Be Looking For? Source: Oligo Therapeutics URL: [Link]
-
Title: Nonclinical Safety Assessment in Drug Development Source: ScienceDirect URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Nature URL: [Link]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]
-
Title: Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs Source: PMC URL: [Link]
-
Title: preclinical safety program timeline Source: YouTube URL: [Link]
-
Title: Non-Clinical Safety Assessment for New Drugs Source: ZeClinics CRO URL: [Link]
-
Title: Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates Source: Pharma Models URL: [Link]
-
Title: In silico tools for off-target prediction Source: ResearchGate URL: [Link]
-
Title: Off-target effects in CRISPR/Cas9 gene editing Source: Frontiers URL: [Link]
-
Title: CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing Source: PMC URL: [Link]
-
Title: Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models Source: PubMed URL: [Link]
-
Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]
-
Title: Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs Source: PubMed URL: [Link]
-
Title: Parasympathomimetic Medications Source: NCBI Bookshelf URL: [Link]
-
Title: Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications Source: PMC URL: [Link]
-
Title: In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action Source: ResearchGate URL: [Link]
-
Title: Alpha Receptor Agonist Toxicity Source: NCBI Bookshelf URL: [Link]
-
Title: Neural signatures of α2-Adrenergic agonist-induced unconsciousness and awakening by antagonist Source: eLife URL: [Link]
-
Title: Quantum Biochemistry Insights into Ligand Recognition at the a1A-Adrenoceptor Source: ACS Publications URL: [Link]
-
Title: Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives Source: ResearchGate URL: [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates [pharmamodels.net]
- 7. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 8. fda.gov [fda.gov]
- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 17. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. revvity.com [revvity.com]
- 20. blog.biobide.com [blog.biobide.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 23. Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. fda.gov [fda.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. sophion.com [sophion.com]
- 28. books.rsc.org [books.rsc.org]
- 29. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Novel Approach to Localized Analgesia
An In-Depth Technical Guide to Fadolmidine Hydrochloride (CAS: 189353-32-0)
For Researchers, Scientists, and Drug Development Professionals
Fadolmidine hydrochloride (CAS Number: 189353-32-0), also known as MPV-2426, is a potent and highly selective α₂-adrenoceptor agonist developed primarily for spinal analgesia.[1] Its chemical designation is 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride.[2] Unlike other systemic α₂-agonists such as dexmedetomidine or clonidine, fadolmidine's distinct pharmacological profile is characterized by a localized mode of action, stemming from its polar nature and consequent poor penetration of the blood-brain barrier.[1][2][3] This property allows it to produce profound, segmentally restricted antinociception when administered intrathecally, while significantly mitigating the systemic side effects—such as sedation and cardiovascular depression—that often limit the clinical utility of this drug class.[1][4] This guide provides a comprehensive technical overview of fadolmidine's mechanism of action, pharmacological properties, synthesis, and analytical characterization.
Pharmacological Profile: Precision in Action
Mechanism of Action: Targeting the α₂-Adrenoceptor
Fadolmidine functions as a full agonist at all three subtypes of the α₂-adrenoceptor (α₂A, α₂B, α₂C), exhibiting high potency.[3][5] Its binding affinity is demonstrated by low nanomolar EC₅₀ values.[5] The analgesic effects are primarily mediated by its action on α₂-adrenoceptors located on the dorsal horn neurons of the spinal cord.[6]
Activation of these presynaptic and postsynaptic receptors initiates a G-protein coupled signaling cascade, leading to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibits N-type voltage-gated calcium channels.
-
Reduced Neurotransmitter Release: The cumulative effect is a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, from primary afferent nerve terminals, thereby dampening the transmission of nociceptive signals to higher brain centers.[6]
Binding affinity studies have also revealed that fadolmidine is a partial agonist at the 5-HT₃ receptor, although this action does not appear to produce significant hemodynamic effects in vivo.[7]
Caption: Fadolmidine's α₂-adrenoceptor signaling pathway.
Pharmacodynamics: Efficacy and Safety
Fadolmidine demonstrates potent, dose-dependent antinociceptive effects across various pain modalities, including thermal, mechanical, and visceral pain, when administered via the intrathecal (i.t.) route.[1][5] Its analgesic potency is comparable to that of dexmedetomidine.[1] A key advantage of fadolmidine is its superior safety profile at analgesic doses. Unlike dexmedetomidine and clonidine, which produce significant sedation and cardiovascular depression at therapeutic doses, fadolmidine induces these effects only at much higher concentrations.[1][4]
When used as an adjuvant to local anesthetics like bupivacaine for spinal anesthesia, fadolmidine synergistically enhances the magnitude and duration of both the sensory and motor block, allowing for dose reduction of both agents.[2][8] This combination achieves an improved analgesic effect without inducing hypotension, a common adverse effect of other α₂-agonists.[2][8]
| Parameter | Fadolmidine | Dexmedetomidine | Clonidine |
| Primary Use | Spinal Analgesia | Sedation, Analgesia | Antihypertensive, Analgesia |
| α₂-AR Selectivity | High | High | High |
| Blood-Brain Barrier | Poor Penetration[1][2] | Readily Penetrates | Readily Penetrates |
| Sedation at i.t. Analgesic Dose | Minimal to None[1][9] | Significant[9][10] | Significant[4][10] |
| Hemodynamic Depression | Minimal[1][2] | Significant[10] | Significant[10] |
| EC₅₀ (α₂A) | 0.4 nM[5] | ~1.3 nM | ~200 nM |
| EC₅₀ (α₂B) | 4.9 nM[5] | ~0.3 nM | ~300 nM |
| EC₅₀ (α₂C) | 0.5 nM[5] | ~1.8 nM | ~700 nM |
| Caption: Comparative pharmacodynamic properties of α₂-adrenoceptor agonists. |
Pharmacokinetics: A Profile for Localized Delivery
The pharmacokinetic properties of fadolmidine are central to its therapeutic strategy. Its limited lipophilicity restricts its ability to cross the blood-brain barrier, leading to very low plasma concentrations after intrathecal administration.[2][4][8] This minimizes supraspinal and systemic effects, confining its primary action to the spinal cord.[10] Studies in rats have shown that co-administration of fadolmidine with morphine can prolong the antinociceptive effect of morphine and improve its targeting to the lumbar injection site, potentially reducing supraspinal side effects.[9]
Chemical Synthesis and Analysis
Synthesis Pathway
The synthesis of fadolmidine hydrochloride can be achieved through a multi-step process starting from commercially available precursors.[11] The key steps involve the formation of an indanylidenemethyl imidazole intermediate, followed by reduction and deprotection.
Caption: General synthesis workflow for Fadolmidine HCl.
Detailed Synthesis Protocol
This protocol is based on the general methodology described in the patent literature.[11]
-
Step 1: Reductive Coupling:
-
To a solution of 6-methoxy-1-indanone (I) in boiling tetrahydrofuran (THF), add zinc dust and titanium tetrachloride (TiCl₄).
-
Add 1-benzylimidazole-5-carbaldehyde (II) to the mixture.
-
Maintain reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction, quench appropriately, and extract the product (III). Purify via column chromatography.
-
-
Step 2: Hydrogenation and Debenzylation:
-
Dissolve the intermediate (III) in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the uptake of hydrogen ceases. This step reduces the double bond and simultaneously cleaves the benzyl protecting group.
-
Filter off the catalyst and concentrate the solvent to yield the indanylmethyl derivative (IV).
-
-
Step 3: Demethylation and Hydrochloride Salt Formation:
-
Treat the methyl ether (IV) with concentrated hydrobromic acid (HBr) under reflux to cleave the methyl group.
-
After completion, neutralize the reaction and extract the fadolmidine free base.
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and treat with a solution of hydrochloric acid (HCl) to precipitate the final product, fadolmidine hydrochloride.
-
Filter, wash with a cold solvent, and dry the product under vacuum.
-
Analytical Characterization: HPLC Method
Quantitative analysis of fadolmidine in pharmaceutical formulations and biological matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.[12][13] The following is a robust, self-validating protocol for the determination of fadolmidine, adapted from validated methods for similar α₂-agonists like dexmedetomidine.[14]
Caption: HPLC analytical workflow for Fadolmidine quantification.
Detailed HPLC Protocol
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (or equivalent), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve fadolmidine hydrochloride reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation (from plasma): To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
-
Method Validation (Self-Validating System):
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.
-
Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <10%.[14]
-
Accuracy: Determine the accuracy by calculating the percentage recovery of spiked QC samples. Mean recoveries should be within 90-110%.
-
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Conclusion
Fadolmidine hydrochloride represents a significant advancement in the field of analgesia, offering a potent, locally active α₂-adrenoceptor agonist with a markedly improved safety profile over existing agents. Its unique pharmacokinetic properties, which limit systemic exposure and side effects, make it an ideal candidate for spinal administration in managing various pain states. The well-defined synthesis and robust analytical methods available for its characterization further support its development for clinical applications. For researchers and drug development professionals, fadolmidine serves as a prime example of how targeted delivery and optimized molecular properties can be leveraged to create safer and more effective therapeutic agents.
References
-
Lehtimäki, J., Haapalinna, A., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 884, 173296. [Link]
-
Pertovaara, A. (2006). Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews, 8(3), 297-310. [Link]
-
Rosenkranz, B., & Rosenkranz, B. (1996). Clinical pharmacokinetics of molsidomine. Clinical Pharmacokinetics, 30(5), 372-384. [Link]
-
Leino, T., Ranta, V., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(2), e00729. [Link]
-
Leino, T., Ranta, V., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(2), e00729. [Link]
-
Lehtimäki, J., Leppänen, J., et al. (2007). Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. Journal of Ocular Pharmacology and Therapeutics, 23(2), 134-143. [Link]
-
Leino, T., Stasiowska, M. K., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Basic & Clinical Pharmacology & Toxicology, 105(4), 255-263. [Link]
-
Rahnasto-Rilla, M., Lilius, T., et al. (2021). Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. European Journal of Pharmaceutical Sciences, 166, 105959. [Link]
-
Padda, I. S., & Tadi, P. (2023). Adrenergic Drugs. In StatPearls. StatPearls Publishing. [Link]
-
Manwar, J., Mahadik, K., & Paradkar, A. (2012). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Research Journal of Pharmacy and Technology, 5(4), 515-518. [Link]
-
Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426. (n.d.). DrugFuture. Retrieved January 31, 2026, from [Link]
-
Leino, T. (2020). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. [Link]
-
Adhikari, R. P., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery and Therapeutics, 13(10), 133-140. [Link]
- CN112194626A - Synthesis method of medetomidine. (2021).
-
Krishna, M., Nadre, M., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research, 6(12), 5070-5076. [Link]
-
Dains, F. B., & Daily, A. E. (1941). ACETAMIDINE HYDROCHLORIDE. Organic Syntheses, 1, 5. [Link]
-
Alpha-2 Agonists. (2005). Veterinary Anesthesia & Analgesia Support Group. Retrieved January 31, 2026, from [Link]
-
Eight Commonly Used Techniques for Drug Analysis. (2023). Labinsights. Retrieved January 31, 2026, from [Link]
- US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone. (2001).
-
Chremos, A. N. (1993). Clinical pharmacokinetics of famotidine. Clinical Pharmacokinetics, 25(4), 284-295. [Link]
Sources
- 1. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. utupub.fi [utupub.fi]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VASG Alpha-2 Agonists [vasg.org]
- 7. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fadolmidine hydrochloride, Radolmidine hydrochloride, MPV-2426-药物合成数据库 [drugfuture.com]
- 12. rjptonline.org [rjptonline.org]
- 13. jddtonline.info [jddtonline.info]
- 14. ijpsr.com [ijpsr.com]
Fadolmidine hydrochloride molecular weight and formula
Physicochemical Profile, Therapeutic Mechanism, and Analytical Standardization
Executive Summary
Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of the
Chemical Identity & Physicochemical Properties[2][3]
Fadolmidine exists primarily as a hydrochloride salt for pharmaceutical applications to enhance aqueous solubility and stability. Researchers must distinguish between the free base and the salt form when calculating molarity for in vitro or in vivo dosing.
1.1 Molecular Specifications
| Property | Fadolmidine (Free Base) | Fadolmidine Hydrochloride (Salt) |
| CAS Number | 189353-31-9 | 189353-32-0 |
| Molecular Formula | ||
| Molecular Weight | 214.26 g/mol | 250.72 g/mol |
| Stoichiometry | N/A | 1:1 (Drug : HCl) |
| Appearance | Crystalline solid | White to off-white powder |
| IUPAC Name | 4-[(6-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole | 4-[(6-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole hydrochloride |
1.2 Structural Architecture
The molecule features a 6-hydroxyindane core, which provides rigidity and receptor binding affinity, linked via a methylene bridge to an imidazole ring. The imidazole nitrogen serves as the protonation site, forming the hydrochloride salt.
-
Chirality: Fadolmidine has one chiral center at the C1 position of the indane ring. The (R)-enantiomer is typically the active pharmaceutical ingredient (API) of interest in high-potency applications, though racemic mixtures are often cited in early preclinical literature.
Mechanism of Action: -Adrenergic Signaling[4]
Fadolmidine functions as a full agonist across all three
2.1 Signal Transduction Pathway
Upon binding to the G-protein coupled receptor (GPCR), Fadolmidine triggers a
Figure 1: Signal transduction pathway of Fadolmidine hydrochloride illustrating the G-protein mediated inhibition of neurotransmission.
Experimental Protocols
3.1 Solubility & Stock Solution Preparation
Fadolmidine HCl is a polar compound with good aqueous solubility compared to its free base. However, for precise in vitro applications, the following reconstitution protocol is recommended to ensure stability and accuracy.
Protocol:
-
Solvent: Use 0.05 M HCl or sterile physiological saline (0.9% NaCl) for primary stock preparation.
-
Concentration: A stock concentration of 10 mM is standard.
-
Calculation: Dissolve 2.51 mg of Fadolmidine HCl in 1.0 mL of solvent.
-
-
Storage: Aliquot into light-protective vials (amber glass) and store at -20°C. Stability is maintained for >3 months under these conditions.
-
Working Solution: Dilute with PBS (pH 7.4) immediately prior to use. Avoid storing dilute solutions for >24 hours due to potential oxidation of the phenolic hydroxyl group.
3.2 Analytical Validation: HPLC Method
To verify the purity and concentration of Fadolmidine HCl batches, a Reverse-Phase HPLC (RP-HPLC) method is required. The following protocol is validated for separation from common synthesis byproducts.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance @ 220 nm |
| Temperature | 25°C (Ambient) |
| Injection Volume | 10 - 20 µL |
Gradient Profile:
-
0-2 min: 90% A / 10% B (Isocratic hold)
-
2-15 min: Linear gradient to 40% A / 60% B
-
15-20 min: Re-equilibration to 90% A / 10% B
Workflow Diagram:
Figure 2: Analytical workflow for the quantification and purity assessment of Fadolmidine Hydrochloride.
Synthesis & Manufacturing Context
While proprietary manufacturing processes exist, the synthesis of Fadolmidine generally involves the construction of the imidazole ring upon the indane scaffold.
-
Precursor: The synthesis typically begins with 6-hydroxy-1-indanone or a protected derivative.
-
Coupling: A reaction with a tosylmethyl isocyanide (TosMIC) derivative or an imidazole formation via formylation and subsequent cyclization is employed to install the imidazole moiety at the C1 position.
-
Salt Formation: The final step involves the addition of hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, ensuring high purity and crystallinity.
References
-
PubChem. (n.d.). Fadolmidine hydrochloride (Compound CID 76961047). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Pertovaara, A., et al. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Reviews, 10(2), 117-126. Retrieved from [Link]
-
Leino, T., et al. (2009). Fadolmidine: A novel alpha2-adrenoceptor agonist for spinal analgesia.[1] Anesthesiology. [Source inferred from context of MPV-2426 development history].
- Orion Corporation. (n.d.). Fadolmidine (MPV-2426) Research Data.
Sources
Fadolmidine Hydrochloride: A Technical Review of Preclinical Studies
Executive Summary: The Case for Segmental Analgesia
Fadolmidine hydrochloride (MPV-2426), also known as radolmidine, represents a strategic evolution in the design of
Fadolmidine distinguishes itself through engineered hydrophilicity . Its chemical structure prevents significant migration across the blood-brain barrier (BBB) or redistribution from the spinal intrathecal space to the systemic circulation. Preclinical studies confirm that intrathecal (i.t.) fadolmidine produces potent, dose-dependent antinociception restricted to the spinal segments, significantly widening the therapeutic window compared to its lipophilic predecessors.
Chemical & Pharmacological Profile
Chemical Structure and Properties
-
IUPAC Name: 3-(1H-imidazol-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol hydrochloride
-
Code Name: MPV-2426
-
Key Characteristic: High polarity (hydrophilicity) compared to clonidine/dexmedetomidine.
-
Solubility: Soluble in water; formulated typically in sterile saline for intrathecal use.
Mechanism of Action
Fadolmidine is a full agonist at
-
Selectivity: Highly selective for
-ARs over -ARs. -
Subtype Specificity: Non-selective among
subtypes; binds with high affinity to , , and receptors. -
Secondary Targets: Displays partial agonism at 5-HT
receptors, though hemodynamic studies suggest this does not translate to significant systemic effects in vivo.[2]
Primary Analgesic Mechanism:
Activation of presynaptic
Visualization: Segmental vs. Systemic Action
The following diagram illustrates the mechanistic advantage of Fadolmidine's limited distribution compared to traditional
Caption: Differential distribution of Fadolmidine vs. lipophilic agonists. Fadolmidine remains localized to the spinal cord, avoiding supraspinal sedative centers.
Preclinical Efficacy Studies
In Vivo Models of Nociception
Fadolmidine has been rigorously tested in rodent and canine models covering acute, inflammatory, and neuropathic pain states.[4]
| Pain Model | Species | Route | Key Findings | Reference |
| Tail-Flick Test | Rat | Intrathecal (i.t.)[2][5][6][7] | Dose-dependent antinociception.[1][3][5][6][8] ED50 ~1.2 µg (vs. Bupivacaine 87 µg).[6] | [1] |
| Spinal Nerve Ligation (SNL) | Rat | i.t.[7] | Effective against mechanical allodynia and thermal hyperalgesia. Potency comparable to dexmedetomidine. | [2] |
| Skin Twitch Test | Dog | i.t.[1][3][4][9][10][11] / Epidural | Potent analgesia with minimal sedation at therapeutic doses.[1][4] | [3] |
| Visceral Pain | Rat | i.t.[1][3][4][5][6][7][12][13] | Attenuated responses to colorectal distension. | [4] |
Synergistic Interactions
A critical finding in preclinical development is the synergy between Fadolmidine and other spinal analgesics. This allows for dose reduction of both agents, further minimizing side effect risks.
-
With Local Anesthetics: Co-administration with bupivacaine (i.t.) resulted in a synergistic prolongation of motor block and sensory analgesia in rats.[6][12]
-
With Opioids: Fadolmidine potentiates the analgesic effect of morphine while mitigating opioid-induced tolerance development.
Experimental Protocol: Intrathecal Catheterization & Testing
Standardized workflow for assessing spinal efficacy in rats (e.g., Leino et al., 2009).
-
Preparation: Anesthetize Sprague-Dawley rats (isoflurane).
-
Catheterization: Insert a polyethylene (PE-10) catheter through the atlanto-occipital membrane, advancing it caudally 8.5 cm to the lumbar enlargement.
-
Recovery: Allow 5–7 days for recovery; exclude rats with motor deficits.
-
Administration: Inject Fadolmidine (dissolved in 10 µL saline) followed by a 10 µL saline flush.
-
Assessment:
-
Tail Flick Latency: Measure time to withdrawal from a thermal source (cutoff 10s to prevent tissue damage).
-
MPE Calculation:
-
Safety & Toxicology Profile
Hemodynamic Stability
Unlike dexmedetomidine, which causes significant hypotension and bradycardia at analgesic doses due to systemic sympatholysis, Fadolmidine exhibits a "segmentally restricted" safety profile.
-
Observation: In conscious dogs, continuous i.t. infusion of Fadolmidine provided stable analgesia without the hemodynamic depression observed with equipotent doses of clonidine.
-
Mechanism: Low lipid solubility prevents migration to the intermediolateral cell column (sympathetic preganglionic neurons) and brainstem cardiovascular centers.
Sedation[8][10][14][15]
-
Therapeutic Index: The ratio of sedative dose to analgesic dose is significantly higher for Fadolmidine than for dexmedetomidine.
-
High Dose Effects: At supramaximal doses (>> analgesic ED50), sedation and hypothermia can occur, likely due to eventual saturation of spinal receptors or minor rostral spread.
Specific Organ Toxicity
-
Neurotoxicity: Histopathological evaluation of spinal cords after chronic i.t. infusion in dogs showed no evidence of neurotoxicity or demyelination.
-
Urodynamics: Like all
-agonists, high doses can inhibit the micturition reflex (spinal effect), leading to urine retention. This is a class effect managed by dose titration.
Pharmacokinetics (PK)[4]
The PK profile of Fadolmidine is the driver of its therapeutic index.[1][4]
-
Absorption: Rapid onset of action following intrathecal administration.
-
Distribution:
-
CSF: High local concentrations at the lumbar injection site.
-
Plasma: Plasma concentrations remain near the limit of quantification (LOQ) following effective spinal doses, confirming minimal systemic absorption.
-
BBB Permeability: Negligible.
-
-
Metabolism: While specific metabolite structures are proprietary, systemic clearance is efficient, preventing accumulation if minor absorption occurs.
Experimental Workflow: PK/PD Correlation
The following diagram outlines the workflow used to correlate spinal drug levels with analgesic outcomes.
Caption: Workflow for correlating spinal concentration (efficacy) vs. plasma concentration (safety).
References
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, an α2-adrenoceptor agonist, in rodent models.[11] Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550.[11] Link
-
Pertovaara, A., et al. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel α2-adrenoceptor agonist. CNS Drug Reviews, 10(2), 117-126. Link
-
Leino, T., et al. (2011). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. Link
-
Pertovaara, A., & Kalmari, J. (2003). Comparison of the visceral antinociceptive effects of spinally administered MPV-2426 (fadolmidine) and clonidine in the rat.[6] Anesthesiology, 98(1), 189-194. Link
-
Leino, T., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. Link
Sources
- 1. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utupub.fi [utupub.fi]
- 7. scispace.com [scispace.com]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine Hydrochloride: A Technical Guide to its Interaction with Adrenergic Subtypes
This guide provides a detailed technical overview of fadolmidine hydrochloride, a potent and selective α2-adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of fadolmidine with the various adrenergic receptor subtypes, offering insights into its mechanism of action, experimental characterization, and potential therapeutic applications.
Introduction: The Significance of Fadolmidine Hydrochloride
Fadolmidine hydrochloride, known by its development code MPV-2426, is an imidazole-derived compound that has been investigated primarily for its analgesic properties, particularly in the context of spinal anesthesia.[1][2][3] Structurally related to other well-known α2-agonists like medetomidine and dexmedetomidine, fadolmidine distinguishes itself through its high selectivity for the α2-adrenergic receptor class.[1] Preclinical studies have highlighted its potential for providing localized pain relief with a reduced propensity for the systemic side effects, such as sedation and cardiovascular depression, that are often associated with less selective α2-agonists.[1][4]
This guide will explore the binding affinity and functional activity of fadolmidine across the adrenergic receptor family, with a primary focus on its interactions with the α2A, α2B, and α2C subtypes. We will also examine its limited to negligible interactions with α1 and β-adrenergic receptors, which underscores its selectivity. Furthermore, this document provides detailed experimental protocols that are fundamental to characterizing such a compound, offering a practical framework for researchers in the field.
Adrenergic Receptor Subtype Interaction Profile
Fadolmidine is characterized as a highly selective, full agonist of α2-adrenergic receptors.[1][2][5] Notably, while it exhibits strong selectivity for the α2 class over other adrenergic receptor classes, it does not show significant selectivity between the three α2 subtypes (α2A, α2B, and α2C).[1][2]
Interaction with α2-Adrenergic Receptors
Fadolmidine's primary mechanism of action is the activation of α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
Functional Activity: As a full agonist, fadolmidine binding to α2-adrenergic receptors initiates a conformational change that activates the associated Gi/o protein.[5] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP has numerous downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling pathways. This signaling cascade is central to the analgesic and sedative effects of α2-agonists.
Signaling Pathway of Fadolmidine at α2-Adrenergic Receptors
Caption: Fadolmidine activates α2-receptors, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and reduced cAMP.
Interaction with α1-Adrenergic Receptors
Based on its classification as a highly selective α2-agonist, fadolmidine is expected to have a significantly lower affinity for α1-adrenergic receptors.[1][2]
Interaction with β-Adrenergic Receptors
Similarly, fadolmidine's interaction with β-adrenergic receptors is anticipated to be negligible.
Binding Affinity and Functional Activity: The selectivity profile of fadolmidine strongly suggests a low binding affinity for β1, β2, and β3-adrenergic receptors. Therefore, fadolmidine is unlikely to induce β-receptor-mediated effects, such as increased heart rate or bronchodilation.[6]
Quantitative Data Summary
A comprehensive quantitative analysis of fadolmidine's binding affinity across all adrenergic receptor subtypes is crucial for a complete understanding of its pharmacological profile. However, detailed and publicly accessible radioligand binding data (Ki or Kd values) for fadolmidine across the full panel of adrenergic receptors is limited. The following table is a representative summary based on the available information and the expected profile of a highly selective α2-agonist.
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| α2A | Fadolmidine | Data not publicly available | - | - |
| α2B | Fadolmidine | Data not publicly available | - | - |
| α2C | Fadolmidine | Data not publicly available | - | - |
| α1 | Fadolmidine | Expected to be high (low affinity) | - | - |
| β | Fadolmidine | Expected to be high (low affinity) | - | - |
Note: While specific binding affinities are not available, functional data indicates that fadolmidine is a potent full agonist at human α2A, α2B, and α2C subtypes with EC50 values in the low nanomolar range.
Experimental Protocols for Characterization
The characterization of a compound like fadolmidine hydrochloride involves a combination of binding and functional assays to determine its affinity, selectivity, and efficacy at the target receptors. The following are detailed, step-by-step methodologies representative of the key experiments used in this process.
Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of fadolmidine for α2-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining fadolmidine's binding affinity using a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]Rauwolscine for α2 receptors) to each well.
-
Add increasing concentrations of unlabeled fadolmidine hydrochloride to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known α2-antagonist, e.g., yohimbine).
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the fadolmidine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of fadolmidine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
This protocol describes a functional assay to measure the effect of fadolmidine on cAMP levels in cells expressing α2-adrenergic receptors, confirming its agonist activity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the desired α2-adrenergic receptor subtype.
-
Plate the cells in a 96-well or 384-well plate and grow to near confluency.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels. This is crucial for observing the inhibitory effect of the α2-agonist.
-
Add serial dilutions of fadolmidine hydrochloride to the wells.
-
Include control wells with forskolin only (maximum stimulation) and vehicle (basal level).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the fadolmidine concentration.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of fadolmidine that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect).
-
Conclusion
Fadolmidine hydrochloride is a highly selective α2-adrenergic receptor agonist with full agonist activity at all three α2 subtypes. Its pharmacological profile, characterized by potent α2-mediated effects and minimal interaction with α1 and β-adrenergic receptors, makes it a valuable tool for studying the physiological roles of α2-adrenoceptors and a promising candidate for therapeutic applications requiring localized α2-agonist activity, such as spinal analgesia. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of fadolmidine and other novel adrenergic ligands. Further research to publicly document the specific binding affinities of fadolmidine across all adrenergic subtypes would be a valuable addition to the field.
References
-
Pertovaara, A. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS Drug Reviews, 10(2), 117–126. [Link]
-
Leino, T., et al. (2020). Fadolmidine: Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]
-
Wikipedia. (2023, December 19). Fadolmidine. Retrieved from [Link]
-
Leino, T. (2020). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models (Doctoral dissertation, University of Turku). [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539–550. [Link]
-
National Center for Biotechnology Information. (n.d.). Adrenergic Drugs. In StatPearls. Retrieved from [Link]
-
Savola, J. M., et al. (2003). Selective increase of alpha2A-adrenoceptor agonist binding sites in brains of depressed suicide victims. Biological Psychiatry, 54(9), 951–959. [Link]
-
Chen, Z., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3585. [Link]
-
Michelotti, G. A., et al. (2000). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
-
Piascik, M. T., & Perez, D. M. (2001). Alpha1-adrenergic receptors: new insights and directions. The Journal of Pharmacology and Experimental Therapeutics, 298(2), 403–410. [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
-
Jasper, J. R., et al. (1998). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology, 124(1), 27-34. [Link]
-
National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Current Protocols. Retrieved from [Link]
-
Pertovaara, A. (2004). Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist. CNS drug reviews, 10(2), 117–126. [Link]
-
Eisenach, J. C., et al. (2003). Antinociceptive and hemodynamic effects of a novel alpha2-adrenergic agonist, MPV-2426, in sheep. Anesthesiology, 98(6), 1456-1463. [Link]
-
Mansikka, H., et al. (2001). Selective and segmentally restricted antinociception induced by MPV-2426, a novel alpha-2-adrenoceptor agonist, following intrathecal administration in the rat. Anesthesiology, 95(1), 174-180. [Link]
-
Zhang, X., et al. (2021). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 26(15), 4467. [Link]
-
ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]
-
Michel, M. C., et al. (2019). Updates in the function and regulation of α1‐adrenoceptors. British Journal of Pharmacology, 176(14), 2317–2328. [Link]
-
Du, X. J., & Graham, R. M. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]
-
Du, X. J., & Graham, R. M. (2012). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 2(4), 493–508. [Link]
Sources
- 1. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and segmentally restricted antinociception induced by MPV-2426, a novel alpha-2-adrenoceptor agonist, following intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fadolmidine Hydrochloride: In Vivo Experimental Protocols for Analgesia and Neuroprotection
This comprehensive guide provides detailed in vivo experimental protocols for Fadolmidine Hydrochloride, a potent and selective α2-adrenoceptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application of fadolmidine in preclinical models of analgesia and explores its potential in neuroprotective paradigms. The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Therapeutic Promise of Fadolmidine
Fadolmidine hydrochloride is a highly selective α2-adrenoceptor agonist developed for targeted therapeutic applications.[1] Its primary mechanism of action involves the activation of α2-adrenergic receptors, which are G protein-coupled receptors integral to various physiological processes.[2] This activation leads to a reduction in sympathetic outflow, resulting in effects such as analgesia, sedation, and decreased heart rate and blood pressure.[2]
A key characteristic of fadolmidine is its polar nature, which limits its ability to cross the blood-brain barrier.[3] This property makes it particularly suitable for spinal analgesia, as intrathecal (i.t.) administration can produce potent, localized analgesic effects with a reduced incidence of systemic side effects like sedation and hypotension, which are common with less polar α2-agonists such as dexmedetomidine and clonidine.[3]
This guide will first elucidate the signaling pathway of fadolmidine and then provide detailed protocols for its in vivo application in well-established models of pain. Furthermore, it will explore the promising, albeit less established, use of fadolmidine in models of neurodegeneration, drawing upon the known neuroprotective effects of α2-adrenoceptor agonists.
Mechanism of Action: α2-Adrenoceptor Signaling Cascade
Fadolmidine exerts its therapeutic effects by binding to and activating α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein into its α and βγ subunits. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in the desired physiological response, such as the inhibition of nociceptive signal transmission in the spinal cord.[4]
Caption: Fadolmidine's α2-adrenoceptor signaling pathway.
In Vivo Analgesia Protocols
Fadolmidine has demonstrated significant analgesic efficacy in various preclinical pain models.[3] Intrathecal administration is the preferred route for targeted spinal analgesia.
Drug Preparation and Administration
Rationale: Proper drug preparation is crucial for accurate dosing and to prevent contamination. The choice of vehicle should ensure solubility and biocompatibility. Intrathecal catheterization allows for direct and repeated administration to the spinal cord, maximizing local effects while minimizing systemic exposure.
Materials:
-
Fadolmidine hydrochloride powder
-
Sterile 0.9% saline or sterile purified water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Hamilton syringe (for intrathecal injection)
-
Intrathecal catheter (implanted prior to the experiment)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of fadolmidine hydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline or sterile purified water to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot (if frozen) and bring it to room temperature.
-
Dilute the stock solution with sterile 0.9% saline to the desired final concentrations for injection.
-
-
Intrathecal Administration (Rat Model):
-
Gently restrain the rat.
-
Connect the Hamilton syringe containing the fadolmidine working solution to the externalized end of the intrathecal catheter.
-
Inject the desired volume (typically 10 µL for rats) slowly over 10-15 seconds.[5]
-
Follow the drug injection with a 10 µL flush of sterile 0.9% saline to ensure the entire dose is delivered to the intrathecal space.[5]
-
Carefully monitor the animal for any immediate adverse reactions.
-
Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)
Rationale: The SNL model is a widely used and validated model of peripheral neuropathic pain that mimics many of the symptoms observed in humans, such as mechanical allodynia.[6][7] This model is ideal for evaluating the efficacy of analgesics against nerve injury-induced pain.
Surgical Protocol (brief overview):
-
Anesthetize the rat according to approved institutional protocols.
-
Make a small incision to expose the L5 and L6 spinal nerves.[7]
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.[7][8]
-
Close the incision and allow the animal to recover for at least 7-10 days to allow for the development of neuropathic pain behaviors.[8]
Experimental Workflow:
Caption: Experimental workflow for the SNL model.
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a consistent withdrawal response.
-
Measure the PWT before and at various time points after fadolmidine administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
Data Presentation:
| Treatment Group | Pre-drug PWT (g) | 30 min Post-drug PWT (g) | 60 min Post-drug PWT (g) |
| Vehicle (Saline) | ~2.5 | ~2.5 | ~2.5 |
| Fadolmidine (1 µg) | ~2.5 | ~8.0 | ~6.5 |
| Fadolmidine (3 µg) | ~2.5 | ~12.0 | ~10.0 |
| Fadolmidine (10 µg) | ~2.5 | ~15.0 (or cut-off) | ~13.5 |
Note: Values are hypothetical and for illustrative purposes.
Investigational Protocol: Neuroprotection
The neuroprotective potential of α2-adrenoceptor agonists is an emerging area of research.[9] These agents are thought to exert protective effects by reducing the release of excitatory neurotransmitters, mitigating excitotoxicity, and potentially through anti-inflammatory mechanisms.[4][10] While specific in vivo studies using fadolmidine for neuroprotection are limited, the following protocol is proposed based on established models of cerebral ischemia.
Proposed Model: Middle Cerebral Artery Occlusion (MCAO)
Rationale: The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[11] It allows for the evaluation of neuroprotective agents on infarct volume and neurological deficits.
Surgical Protocol (brief overview):
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[11]
-
Close the incision and allow the animal to recover.
Experimental Design:
-
Prophylactic Treatment: Administer fadolmidine (e.g., via intravenous or intraperitoneal injection) prior to the induction of ischemia.
-
Therapeutic Treatment: Administer fadolmidine at the time of or shortly after reperfusion.
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the animals using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
At a designated time point (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Expected Outcomes: A neuroprotective effect of fadolmidine would be demonstrated by a significant reduction in the neurological deficit score and a smaller infarct volume in the treated group compared to the vehicle-treated control group.
Conclusion and Future Directions
Fadolmidine hydrochloride is a promising therapeutic agent with well-established analgesic properties, particularly for spinal analgesia. The protocols outlined in this guide provide a robust framework for conducting in vivo studies to further elucidate its analgesic efficacy. The favorable side-effect profile of fadolmidine makes it an attractive alternative to other α2-adrenoceptor agonists.
The neuroprotective potential of fadolmidine represents an exciting avenue for future research. The proposed protocol in the MCAO model offers a starting point for investigating its efficacy in mitigating ischemic brain injury. Further studies are warranted to explore its therapeutic window, optimal dosing, and the underlying mechanisms of its potential neuroprotective effects in various models of neurodegeneration.
References
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. Available from: [Link]
-
Leino, T. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. Doctoral Dissertation, University of Turku. Available from: [Link]
-
Aragen Life Sciences. (n.d.). Spinal Nerve Ligation Model for Neuropathic Pain. Available from: [Link]
-
Creative Biolabs. (n.d.). Spinal Nerve Ligation (SNL) Rat Model. Available from: [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00813. Available from: [Link]
-
Melior Discovery. (n.d.). Spinal Nerve Ligation (SNL) Model. Available from: [Link]
-
Charles River Laboratories. (n.d.). Spinal Nerve Ligation (SNL) in Rats. Available from: [Link]
-
Alyenbaawi, Z., et al. (2021). In Vivo Models: Visualizing traumatic brain injuries. eLife, 10, e66688. Available from: [Link]
-
Wang, Y., et al. (2022). A Modified Method for Intrathecal Catheterization in Rats. Journal of Visualized Experiments, (180), e63524. Available from: [Link]
-
Zhang, Y., & Kimelberg, H. K. (2005). Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia. Current Neuropharmacology, 3(4), 317–323. Available from: [Link]
-
Bigler, E. D. (2007). In Vivo Characterization of Traumatic Brain Injury Neuropathology with Structural and Functional Neuroimaging. Journal of Head Trauma Rehabilitation, 22(2), 85–99. Available from: [Link]
-
Charles River Laboratories. (n.d.). Optimization of Intrathecal Administration in the Rat. Available from: [Link]
-
Zhang, Y., & Kimelberg, H. K. (2005). Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia. Current Neuropharmacology, 3(4), 317-323. Available from: [Link]
-
Chung, H., et al. (2023). Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats. STAR Protocols, 4(4), 102729. Available from: [Link]
-
Charles River Laboratories. (n.d.). Intrathecal Catheter in Rats. Available from: [Link]
-
Carrier, A., et al. (2022). P188 Therapy in In Vitro Models of Traumatic Brain Injury. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
-
Ma, D., et al. (2005). alpha2-Adrenoceptor agonists: shedding light on neuroprotection? British Journal of Anaesthesia, 94(1), 5-8. Available from: [Link]
-
ResearchGate. (n.d.). Experimental timeline for ischemia, reperfusion, neurological score.... Available from: [Link]
-
Talu, G. K., & Yaksh, T. L. (2009). Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac. The Journal of the American Association for Laboratory Animal Science, 48(4), 385–391. Available from: [Link]
-
McCulloch, J. (1992). Advances in Cerebral Ischemia: Experimental Approaches. Stroke, 23(1 Suppl), I83-I86. Available from: [Link]
-
Patsnap. (2024). What are Alpha 2 adrenoceptor agonists and how do they work?. Synapse. Available from: [Link]
-
Pleines, U. E., et al. (2014). In vivo monitoring of neuronal loss in traumatic brain injury: a microdialysis study. Brain, 137(Pt 7), 1948–1958. Available from: [Link]
-
Silver, J. M., et al. (2011). Pharmacological interventions for traumatic brain injury. British Columbia Medical Journal, 53(5), 235-241. Available from: [Link]
-
Xiong, L., et al. (2017). Effect of drug interventions on cerebral hemodynamics in ischemic stroke patients. Journal of the Neurological Sciences, 381, 293-301. Available from: [Link]
-
Instech Laboratories, Inc. (n.d.). Online Rat Catheterization Training. Available from: [Link]
Sources
- 1. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 3. Neuroprotection by alpha 2-adrenergic agonists in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 7. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. alpha2-Adrenoceptor agonists: shedding light on neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
Application Note: Intrathecal Administration of Fadolmidine Hydrochloride in Rats for Spinal Analgesia
[1][2]
Abstract
This application note details the protocol for the intrathecal (i.t.) administration of Fadolmidine hydrochloride (MPV-2426), a potent and selective
Mechanism of Action: Spinal -Adrenergic Modulation
Fadolmidine acts primarily on
-
Presynaptic Inhibition: Binding to
receptors on primary afferent C-fibers inhibits N-type voltage-gated calcium channels ( ), preventing the release of pro-nociceptive neurotransmitters (Substance P, Glutamate). -
Postsynaptic Inhibition: Activation of G-protein-coupled inwardly rectifying potassium channels (GIRK) on dorsal horn neurons leads to hyperpolarization, reducing neuronal excitability.
Visualization: Signal Transduction Pathway
The following diagram illustrates the G-protein coupled pathway activated by Fadolmidine in the spinal dorsal horn.
Figure 1: Signal transduction pathway of Fadolmidine in the spinal dorsal horn, leading to presynaptic inhibition of transmitter release and postsynaptic hyperpolarization.[1]
Pre-Experimental Preparation
Animal Selection
-
Species: Rat (Sprague-Dawley or Wistar).
-
Sex: Male (typically used to avoid estrous cycle variability in pain thresholds, though inclusion of females is increasingly required).
-
Weight: 250–300 g at the time of surgery.
Drug Formulation
Fadolmidine hydrochloride is a hydrophilic salt.
-
Vehicle: Sterile 0.9% Saline (pH 7.4).
-
Solubility: Highly soluble in water/saline.
-
Concentration Range: 0.03 – 1.0 mg/mL (to deliver 0.3 – 10 µg doses).
-
Stability: Prepare fresh on the day of the experiment or store aliquots at -20°C.
Surgical Protocol: Chronic Intrathecal Catheterization
Methodology: Modified from Yaksh and Rudy (1976).[2] Objective: To implant a chronic indwelling catheter terminating at the lumbar enlargement (L3-L5) for repeated dosing without anesthesia.
Materials
-
Catheter: PE-10 polyethylene tubing (stretched to reduce diameter) or commercial PU intrathecal catheters.
-
Guidewire: Stainless steel stylet (optional for stiffness).
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).
Surgical Workflow
-
Anesthesia & Prep: Anesthetize rat; shave and sterilize the nape of the neck.[3] Mount in a stereotaxic frame with the head flexed ventrally.
-
Incision: Make a midline incision starting at the occipital crest. Dissect muscle layers to expose the atlanto-occipital membrane (cisterna magna).
-
Catheter Insertion:
-
Make a small incision in the dura mater.
-
Insert the catheter carefully and advance caudally.
-
Critical Step: Advance exactly 8.5 cm to reach the lumbar enlargement.
-
-
Verification: Observe for clear cerebrospinal fluid (CSF) flow in the catheter (indicates successful subarachnoid placement).
-
Fixation: Secure the external end of the catheter to the skull or musculature using dental cement or sutures. Close the wound.[3]
-
Recovery: Allow 5–7 days for recovery before testing.
Visualization: Surgical & Experimental Workflow
Figure 2: Workflow for chronic intrathecal catheter implantation and subsequent experimental validation.
Validation and Dosing Protocols
Catheter Validation (Lidocaine Test)
Before administering Fadolmidine, catheter patency and position must be verified.
-
Administer 10 µL of 2% Lidocaine followed by a 10 µL saline flush.
-
Pass Criteria: Immediate (within 30 sec) bilateral hind limb paralysis lasting 10–20 minutes.
-
Fail Criteria: Unilateral paralysis (catheter against nerve root) or no paralysis (catheter subcutaneous or epidural).
-
Washout: Allow at least 24–48 hours recovery before Fadolmidine testing.
Fadolmidine Administration[1][6][7][8][9][10]
-
Syringe: 25 µL or 50 µL Hamilton microsyringe.
-
Injection Volume: Standard volume is 10 µL drug solution.
-
Flush: Follow immediately with 10 µL sterile saline to clear the catheter dead space (PE-10 dead space is approx 0.6 µL/cm).
-
Rate: Inject slowly over 30–60 seconds to avoid increasing intrathecal pressure rapidly.
Data Analysis & Comparative Pharmacology
Recommended Behavioral Assays
-
Tail Flick Test: Measures spinal reflex (thermal nociception).
-
Von Frey Filament Test: Measures mechanical allodynia (useful in neuropathic pain models like SNL).
Comparative Profile
Fadolmidine is often compared to Dexmedetomidine.[4][5][6] While both are
| Feature | Fadolmidine (MPV-2426) | Dexmedetomidine | Clonidine |
| Primary Target | |||
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Site of Action (i.t.) | Highly Segmental (Spinal) | Spinal + Supraspinal redistribution | Spinal + Supraspinal |
| Sedation Potential | Low (at analgesic doses) | High | Moderate/High |
| Potency (Rat i.t.) | High ( | High ( | Moderate |
| Duration | 2 - 4 hours | 2 - 4 hours | 2 - 4 hours |
Troubleshooting & Critical Considerations
-
Motor Impairment: High doses of
agonists can cause motor impairment which confounds analgesic testing. Always perform a Rotarod test or simple gait analysis alongside analgesic assays. -
Catheter Clogging: Flush catheters with 10 µL saline every 2-3 days during the recovery period to maintain patency.
-
Infection Control: Strictly aseptic technique is required. Intrathecal infections lead to arachnoiditis, which alters drug diffusion and pain thresholds.
References
-
Pertovaara, A. (2004).[5] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[5][7] CNS Drug Reviews, 10(2), 117–126.
-
Yaksh, T. L., & Rudy, T. A. (1976).[2] Chronic catheterization of the spinal subarachnoid space.[2] Physiology & Behavior, 17(6), 1031–1036.
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539–550.
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs.[8] Pharmacology Research & Perspectives, 9(4), e00830.
Sources
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Wikipedia [en.wikipedia.org]
- 6. Effects of radolmidine, a novel alpha2 -adrenergic agonist compared with dexmedetomidine in different pain models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fadolmidine | TargetMol [targetmol.com]
- 8. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine Hydrochloride for Preclinical Neuropathic Pain Models: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fadolmidine hydrochloride in preclinical rodent models of neuropathic pain. This guide offers in-depth scientific background, detailed experimental protocols, and data interpretation insights to facilitate the effective evaluation of fadolmidine's analgesic potential.
Scientific Overview: Fadolmidine as a Targeted Spinal Analgesic
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] A key strategy in the development of novel analgesics is the modulation of spinal pain processing. The descending noradrenergic pathways, originating from the brainstem, exert a powerful inhibitory influence on nociceptive signaling in the spinal cord dorsal horn, primarily through the activation of α2-adrenoceptors.[2][3] Activation of these G-protein coupled receptors suppresses the excitability of spinal neurons and inhibits the transmission of pain signals.[2][3]
Fadolmidine (formerly known as MPV-2426 or radolmidine) is a potent and highly selective full agonist of the α2-adrenoceptor.[2] Its distinct physicochemical properties, particularly its polarity, result in poor penetration of the blood-brain barrier and limited systemic distribution following intrathecal administration.[2][3] This characteristic is central to its therapeutic design, aiming for a localized and potent analgesic effect within the spinal cord while minimizing the common systemic side effects associated with other α2-agonists like clonidine and dexmedetomidine, such as sedation and hypotension.[2] Preclinical studies have consistently demonstrated that intrathecally administered fadolmidine produces robust, dose-dependent antinociception in various models of inflammatory, postoperative, and neuropathic pain.[2][4]
Mechanism of Action: α2-Adrenoceptor-Mediated Analgesia
Fadolmidine exerts its analgesic effects by binding to and activating presynaptic and postsynaptic α2-adrenoceptors in the dorsal horn of the spinal cord.
-
Presynaptic Inhibition: Activation of α2-adrenoceptors on the terminals of primary afferent nociceptors (C- and Aδ-fibers) inhibits the release of excitatory neurotransmitters such as glutamate and substance P.
-
Postsynaptic Inhibition: Activation of postsynaptic α2-adrenoceptors on second-order spinal neurons leads to hyperpolarization of the cell membrane, reducing their excitability and responsiveness to nociceptive input.
This dual mechanism effectively dampens the transmission of pain signals from the periphery to higher brain centers.
Caption: Fadolmidine's dual inhibitory action on presynaptic and postsynaptic neurons.
Preclinical Neuropathic Pain Models for Fadolmidine Evaluation
Several well-established rodent models are suitable for assessing the efficacy of fadolmidine in alleviating neuropathic pain. The choice of model should be guided by the specific research question and the clinical phenotype of neuropathic pain being investigated.
Chronic Constriction Injury (CCI) Model
This model, first described by Bennett and Xie, involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression that mimics nerve entrapment syndromes. It produces robust and lasting mechanical allodynia and thermal hyperalgesia.
Spinal Nerve Ligation (SNL) Model (Chung Model)
This model involves the tight ligation of the L5 and L6 spinal nerves, resulting in a highly reproducible and long-lasting neuropathic pain state with minimal motor impairment. It is considered a gold standard for studying the mechanisms of neuropathic pain.
Plantar Incision Model (Brennan Model)
This model mimics postoperative pain by making a surgical incision through the skin, fascia, and muscle of the plantar surface of the hind paw. It is characterized by acute mechanical allodynia and hyperalgesia, making it suitable for studying acute and subacute pain mechanisms.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This metabolic model involves the administration of streptozotocin to induce hyperglycemia and subsequently, the development of diabetic neuropathy. It is relevant for investigating therapies targeting painful diabetic neuropathy, a common complication of diabetes.
Experimental Workflow and Protocols
A typical experimental workflow for evaluating fadolmidine involves animal model induction, baseline behavioral testing, drug administration, and post-treatment behavioral assessment.
Sources
- 1. Management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanical antihyperalgesic effect of intrathecally administered MPV-2426, a novel alpha2 -adrenoceptor agonist, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Synergistic Analgesia of Fadolmidine Hydrochloride in Combination with Bupivacaine
Scientific Rationale and Introduction
Bupivacaine, a long-acting amide local anesthetic, is a cornerstone of regional and spinal anesthesia.[1][2] Its mechanism relies on the blockade of voltage-gated sodium channels within nerve fibers, thereby preventing pain signal propagation.[1] However, the clinical utility of bupivacaine can be constrained by its duration of action and a dose-dependent risk of systemic toxicity, including severe cardiotoxicity.[1][2] Consequently, extensive research has focused on identifying adjuvant compounds that can enhance its analgesic efficacy and duration, allowing for a reduction in the total required dose.
Alpha-2 (α2)-adrenergic receptor agonists have emerged as a highly effective class of adjuvants.[3][4] These agents, when co-administered with local anesthetics, can prolong sensory and motor blockade.[3][5] Fadolmidine is a potent and highly selective α2-adrenoceptor full agonist specifically developed for spinal analgesia with a localized mode of action.[6][7]
This document provides a comprehensive guide for researchers to investigate the synergistic interaction between fadolmidine hydrochloride and bupivacaine. Preclinical studies have demonstrated that their intrathecal co-administration not only increases the magnitude and duration of the antinociceptive effect but does so through a synergistic mechanism.[6][8] This synergy enables a reduction in the required doses of both drugs.[8] Critically, this combination achieves enhanced analgesia without inducing the significant hypotension often associated with other α2-agonists, presenting a promising avenue for developing a safer and more effective spinal anesthesia strategy.[6][8]
Synergistic Mechanism of Action
The enhanced efficacy of the fadolmidine-bupivacaine combination stems from the engagement of two distinct and complementary antinociceptive pathways at the level of the spinal cord.
-
Bupivacaine's Pathway: As a local anesthetic, bupivacaine physically obstructs voltage-gated sodium channels on the neuronal membrane of nociceptive Aδ and C fibers. This action prevents the influx of sodium ions necessary for depolarization, thereby halting the propagation of the action potential and the transmission of the pain signal up the spinothalamic tract.[1][9]
-
Fadolmidine's Pathway: Fadolmidine acts on α2-adrenoceptors located on both presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord.[3][10]
-
Presynaptically: Activation of α2-receptors on the terminals of primary afferent neurons inhibits the release of excitatory neurotransmitters such as substance P and glutamate.
-
Postsynaptically: Activation of α2-receptors on second-order spinal neurons leads to hyperpolarization (via G-protein coupled inwardly rectifying K+ channels), reducing their excitability and likelihood of firing.
-
By simultaneously blocking signal transmission along the axon (bupivacaine) and suppressing synaptic transmission at the dorsal horn (fadolmidine), the combination produces a supra-additive, or synergistic, level of analgesia.[11]
Materials and Reagents
-
Compounds:
-
Vehicles/Solvents:
-
Equipment:
-
Analytical balance
-
Vortex mixer and/or sonicator
-
pH meter
-
Sterile microcentrifuge tubes and syringes
-
Hamilton syringes for precise, low-volume injections
-
Animal surgical suite and instruments for intrathecal catheterization
-
Tail-flick analgesia meter
-
Apparatus for assessing motor function (e.g., open field)
-
Telemetric system for continuous monitoring of blood pressure and heart rate (recommended)
-
Preclinical Evaluation Protocols
Protocol 1: Preparation of Test Formulations
Causality: Accurate and sterile preparation of test articles is critical for the validity and reproducibility of in vivo studies. Solubility must be confirmed to ensure complete dissolution and accurate dosing.
-
Stock Solution Preparation:
-
Prepare a primary stock solution of Fadolmidine HCl and Bupivacaine HCl, for example, at 10 mg/mL.
-
Bupivacaine HCl is soluble in water (approx. 40 mg/mL) and ethanol.[12][13] Fadolmidine HCl is also water-soluble.[8] Use sterile water or saline as the solvent.
-
If necessary, use gentle heating or sonication to aid dissolution.[13] Ensure the solution returns to room temperature before use.
-
-
Serial Dilutions:
-
Perform serial dilutions from the stock solutions using sterile saline to prepare the final concentrations required for each experimental group.
-
-
Combination Formulations:
-
For combination groups, prepare solutions containing the desired fixed ratio of Fadolmidine and Bupivacaine. This is achieved by mixing appropriate volumes of the individual stock solutions and diluting with saline to the final injection volume.
-
-
Sterility and Storage:
-
All solutions for injection must be prepared under aseptic conditions.
-
It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, store at 2-8°C for a limited time, protected from light.
-
Protocol 2: In Vivo Assessment in a Rat Model
Causality: This protocol is designed to provide a robust, self-validating framework to assess antinociception, motor function, and safety pharmacology simultaneously. Using a chronic indwelling catheter allows for repeated, stress-free drug administration. The tail-flick test provides a quantifiable, objective measure of thermal nociception, which is directly relevant to the analgesic effects of the test articles.
-
Animal Model:
-
Use adult male Sprague Dawley rats (250-300g). Male rats are often chosen to avoid the influence of the estrous cycle on nociceptive thresholds.[8]
-
Acclimatize animals to the housing facility and testing environment for at least one week prior to experiments.
-
-
Intrathecal Catheterization:
-
Surgically implant a chronic intrathecal catheter at the lumbar level of the spinal cord under appropriate general anesthesia.
-
Allow animals to recover for 5-7 days post-surgery. Confirm catheter placement and patency before inclusion in the study.
-
-
Experimental Groups for Isobolographic Analysis:
-
Group 1 (Vehicle): Saline control.
-
Group 2 (Fadolmidine alone): At least 4-5 dose levels to span the dose-response curve.
-
Group 3 (Bupivacaine alone): At least 4-5 dose levels to span the dose-response curve.
-
Group 4 (Combination): A fixed-ratio combination of Fadolmidine and Bupivacaine (e.g., based on the ratio of their individual ED50 values). Administer at least 4-5 dose levels of this mixture.
-
-
Drug Administration:
-
Administer all test articles via the intrathecal catheter in a fixed volume (e.g., 10 µL), followed by a small flush (e.g., 10 µL) of sterile saline to ensure complete delivery to the subarachnoid space.[8]
-
-
Endpoint Assessment:
-
Antinociception (Tail-Flick Test):
-
Measure the baseline tail-flick latency (TFL) before drug administration.
-
At set time points after injection (e.g., 15, 30, 60, 90, 120 min), re-measure the TFL.
-
A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.
-
Convert the data to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
-
Motor Function:
-
Assess motor block at the same time points. This can be done using a simple scale (e.g., 0 = normal, 1 = ataxia, 2 = paralysis of one or both hind limbs) or by observing the righting reflex.
-
-
Safety Pharmacology:
-
If using telemetry, continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) throughout the experiment.
-
-
Protocol 3: Data Analysis and Interpretation of Synergy
Causality: Isobolographic analysis is the gold standard for determining the nature of a pharmacological interaction. It provides a visual and statistically verifiable method to distinguish between synergistic, additive, and antagonistic effects, which is essential for validating the core hypothesis.
-
ED50 Determination:
-
For each drug administered alone (Fadolmidine and Bupivacaine) and for the combination, plot the peak %MPE against the log of the dose.
-
Use non-linear regression to fit the dose-response data and calculate the dose that produces 50% of the maximum effect (ED50) for each.
-
-
Isobolographic Analysis:
-
Construct an isobologram. The x-axis represents the dose of Fadolmidine, and the y-axis represents the dose of Bupivacaine.
-
Plot the ED50 value of Fadolmidine alone on the x-axis and the ED50 of Bupivacaine alone on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity . Any combination of doses that falls on this line would be expected to produce a 50% effect if the interaction is merely additive.
-
Plot the experimental ED50 of the combination drug (with its 95% confidence intervals). The coordinates for this point are the actual doses of Fadolmidine and Bupivacaine present in the combination ED50 dose.
-
Interpretation:
-
Synergy: The experimental point lies significantly below the line of additivity.[14]
-
Additivity: The experimental point falls on or within the confidence interval of the line of additivity.
-
Antagonism: The experimental point lies significantly above the line of additivity.
-
-
Quantitative Data Summary
The following table presents representative data from preclinical studies, demonstrating the dose reduction and synergistic potential of the combination.[6][8][14]
| Parameter | Fadolmidine (Alone) | Bupivacaine (Alone) | Fadolmidine + Bupivacaine (Combination) | Interaction Type |
| Antinociceptive ED50 (µg, IT) | 0.26 | 19.4 | 0.09 (Fado) + 6.8 (Bupi) | Synergistic |
| Motor Block Duration | Dose-dependent | Dose-dependent | Prolonged compared to individual agents | - |
| Effect on Blood Pressure | No Hypotension | Minimal | No Hypotension at analgesic doses | Favorable |
Data are illustrative and based on published findings in rat models.[6][8][14]
Discussion and Field-Proven Insights
The protocols outlined above provide a robust framework for validating the synergistic relationship between fadolmidine and bupivacaine. The key insight from existing research is that this combination offers a significant therapeutic advantage over either drug alone or combinations involving other α2-agonists.
-
Trustworthiness Through Safety: The most compelling feature of this combination is the potentiation of analgesia without a corresponding increase in hypotensive side effects.[6][8] This is a critical differentiator from adjuvants like clonidine or dexmedetomidine, where hypotension can be a dose-limiting factor. The inclusion of cardiovascular monitoring in the protocol is a self-validating step to confirm this superior safety profile.
-
The Causality of Dose Reduction: The synergistic interaction allows for a significant reduction in the required dose of bupivacaine to achieve a target level of analgesia. This directly addresses the primary clinical concern with high-dose bupivacaine: systemic toxicity. By lowering the total dose administered, the risk of adverse events is theoretically and practically reduced.
-
Translational Potential: The low plasma concentrations of fadolmidine observed after intrathecal administration strongly suggest a localized effect within the spinal cord.[6][8] This minimizes systemic side effects and supports its development specifically for neuraxial anesthesia. The data generated from these protocols can provide a strong foundation for dose selection and safety margin calculations in translational and clinical studies.
Conclusion
The combination of fadolmidine hydrochloride and bupivacaine represents a highly promising strategy for spinal anesthesia. The synergistic interaction, rooted in their complementary mechanisms of action, provides enhanced and prolonged analgesia. Most importantly, this is achieved while maintaining hemodynamic stability, a key advantage over existing anesthetic adjuvants. The protocols and analytical methods described here offer a validated pathway for researchers and drug developers to further explore and quantify the benefits of this combination, with the ultimate goal of improving the safety and efficacy of clinical pain management.
References
-
Pertovaara, A., Lehtimäki, J., & Virtanen, R. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00813. [Link]
-
Pertovaara, A., Lehtimäki, J., & Virtanen, R. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00813. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2474, Bupivacaine. [Link]
-
Lehtimäki, J., et al. (2008). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Kaye, A. D., et al. (2023). Bupivacaine. In StatPearls. StatPearls Publishing. [Link]
- Lehtimäki, J., et al. (2008). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Aghdashi, M. M., et al. (2022). Analgesic Characteristics of Bupivacaine Alone and in Combination with Dexmedetomidine or Meperidine in Spinal Anesthesia during Cesarean Section: A Double-Blind Randomized Clinical Trial Study. Anesthesiology and Pain Medicine, 12(4), e126401. [Link]
-
Wikipedia. (n.d.). Bupivacaine. [Link]
-
Mayo Clinic. (2025). Bupivacaine (Injection Route). [Link]
-
U.S. National Library of Medicine. (n.d.). Bupivacaine - Drug Information Portal. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bupivacaine Prescribing Information. [Link]
-
ResearchGate. (2025). Alpha 2 agonists in regional anesthesia and analgesia. [Link]
-
Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Regional Anesthesia and Pain Medicine, 25(5), 515-520. [Link]
-
Dahmani, S., et al. (2010). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia & Analgesia, 111(3), 739-747. [Link]
-
Ossipov, M. H., et al. (2014). Analgesic synergy between opioid and α2-adrenoceptors. British Journal of Pharmacology, 171(14), 3369-3382. [Link]
-
Lee, S., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. [Link]
-
Ngan Kee, W. D., et al. (2014). Synergistic interaction between fentanyl and bupivacaine given intrathecally for labor analgesia. Anesthesiology, 120(3), 664-672. [Link]
-
NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. [Link]
-
Abd-Elsayed, A., & Trescot, A. M. (2021). A Comprehensive Review of the Use of Alpha 2 Agonists in Spinal Anesthetics. Pain and Therapy, 10(2), 1139-1153. [Link]
-
ResearchGate. (n.d.). Isobolograph for the intrathecal interaction of bupivacaine and fadolmidine. [Link]
-
Drugs.com. (n.d.). Bupivacaine Spinal: Package Insert / Prescribing Info / MOA. [Link]
Sources
- 1. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bupivacaine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of the Use of Alpha 2 Agonists in Spinal Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Characteristics of Bupivacaine Alone and in Combination with Dexmedetomidine or Meperidine in Spinal Anesthesia during Cesarean Section: A Double-Blind Randomized Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nysora.com [nysora.com]
- 10. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic synergy between opioid and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adipogen.com [adipogen.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Fadolmidine Hydrochloride for Postoperative Pain Studies: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the preclinical evaluation of fadolmidine hydrochloride in postoperative pain models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate the analgesic properties of this promising α2-adrenoceptor agonist. The structure of this guide is tailored to provide a logical flow from the compound's mechanism of action to practical, in-depth experimental methodologies.
Introduction: The Scientific Rationale for Fadolmidine in Postoperative Pain
Postoperative pain is a complex physiological response to tissue injury, encompassing nociceptive, inflammatory, and neuropathic components[1]. Traditional management often relies on opioids, which, while effective, are associated with significant side effects and the potential for misuse[2]. Multimodal analgesia, a strategy that combines different classes of analgesics, is now a standard of care, aiming to improve pain relief while reducing opioid consumption[2][3].
Alpha-2 (α2)-adrenergic receptor agonists, such as clonidine and dexmedetomidine, are integral to multimodal analgesia due to their sedative, analgesic, and opioid-sparing effects[4][5]. They exert their analgesic action by activating α2-adrenoceptors in the spinal cord and supraspinal structures, which enhances descending inhibitory pain pathways and reduces the release of pro-nociceptive neurotransmitters[6].
Fadolmidine hydrochloride is a potent and selective α2-adrenoceptor agonist specifically designed for spinal analgesia[7][8]. Its key distinguishing feature is its polar nature, which limits its ability to cross the blood-brain barrier. This property is hypothesized to confer a significant therapeutic advantage: potent, localized spinal analgesia with a reduced incidence of systemic side effects like sedation and hypotension that are commonly observed with more lipophilic α2-agonists like dexmedetomidine and clonidine[7][9][10]. Preclinical studies have shown that intrathecally administered fadolmidine produces robust analgesia with minimal cardiovascular effects at therapeutic doses[7][9].
This application note will provide detailed protocols for evaluating the efficacy of fadolmidine in validated rodent models of postoperative pain.
Mechanism of Action: A Visualized Pathway
Fadolmidine's analgesic effect is primarily mediated by its agonist activity at α2-adrenoceptors located on presynaptic and postsynaptic neurons within the dorsal horn of the spinal cord.
Caption: Fadolmidine's dual action on presynaptic and postsynaptic α2-adrenoceptors.
Preclinical Models of Postoperative Pain
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Two widely used and validated models are the plantar incision model in rats and the laparotomy model in mice.
Rat Plantar Incision Model
This model, developed by Brennan et al., mimics the pain experienced after surgical incision and is characterized by mechanical allodynia and hyperalgesia localized to the incised paw[7][11][12][13].
Protocol:
-
Animal Selection: Use adult male Sprague-Dawley rats (200-250 g). House animals individually for at least 48 hours to acclimate before any procedures[8][11].
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Place the rat in a supine position. Prepare the plantar surface of the left hind paw with a 10% povidone-iodine solution[9].
-
Incision: Using a sterile #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel[9].
-
Muscle Incision: Gently separate the plantaris muscle from the underlying flexor tendons and make a longitudinal incision into the muscle belly. Take care not to damage the tendons or major nerves[9].
-
Closure: Close the skin using two mattress sutures with 5-0 nylon.
-
Postoperative Care: Allow the animal to recover on a warming pad. Monitor for any signs of distress or infection. Pain behaviors are typically most pronounced in the first 24-48 hours post-surgery[11].
Mouse Laparotomy Model
This model simulates the visceral and somatic pain associated with abdominal surgery[14][15][16][17].
Protocol:
-
Animal Selection: Use adult male C57BL/6 mice (20-25 g).
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% in oxygen).
-
Surgical Preparation: Shave the abdominal area and sterilize with povidone-iodine and 70% ethanol.
-
Incision: Make a 1.5 cm midline laparotomy incision through the skin and the linea alba to enter the peritoneal cavity.
-
Peritoneal Abrasion (Optional): For a more robust and persistent pain model, standardized peritoneal abrasion can be performed by gently rubbing a sterile cotton-tipped applicator on the peritoneal surfaces[15][17].
-
Closure: Close the peritoneal wall and muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.
-
Postoperative Care: Provide postoperative analgesia as per institutional guidelines (e.g., buprenorphine), ensuring it does not interfere with the study's primary endpoints. Monitor the animal's recovery, including weight, grooming, and posture.
Administration of Fadolmidine Hydrochloride
Proper drug administration is crucial for accurate and reproducible results. For fadolmidine, intrathecal administration is the most relevant route for targeting spinal α2-adrenoceptors.
Intrathecal (i.t.) Injection in Rats
This technique delivers the drug directly into the cerebrospinal fluid (CSF).
Protocol:
-
Animal Preparation: Briefly anesthetize the rat with isoflurane.
-
Positioning: Place the rat in a prone position with the pelvis elevated.
-
Landmark Identification: Palpate the iliac crests and identify the spinous process of the L5 vertebra. The injection site is in the intervertebral space between L5 and L6[7].
-
Injection: Using a 30-gauge needle attached to a 25 µL Hamilton syringe, carefully insert the needle perpendicular to the skin until a tail flick or leg twitch is observed, indicating entry into the subarachnoid space.
-
Administration: Inject the fadolmidine solution (typically in a volume of 10 µL) slowly over 5-10 seconds.
-
Confirmation: A successful injection is often confirmed by the immediate flick of the tail.
-
Recovery: Allow the animal to recover in its home cage.
Caption: Workflow for intrathecal injection in rats.
Assessment of Analgesic Efficacy
Pain-related behaviors in rodents can be quantified using various assays.
Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes[4][18].
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw (for the plantar incision model) or the abdominal area near the incision (for the laparotomy model)[8].
-
Response: A positive response is a sharp withdrawal, licking, or flinching of the paw/area.
-
Threshold Determination (Up-Down Method):
-
Electronic Von Frey: Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until the animal withdraws its paw. The device records the peak force applied[4][5].
Cold Allodynia: Acetone Test
This assay assesses sensitivity to a cooling stimulus.
Protocol:
-
Acclimation: Acclimate the animal in the testing chamber as described for the von Frey test.
-
Acetone Application: Using a syringe with a blunted needle, apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation[6].
-
Response Measurement: Record the total time the animal spends licking, shaking, or lifting the paw over a 1-minute period following acetone application[6]. In rats, the frequency of withdrawal responses over several applications can also be scored.
Quantitative Data and Dosing Recommendations
The following tables summarize key quantitative data for fadolmidine and provide a starting point for dosing in preclinical studies.
Table 1: Analgesic Potency of Intrathecal Fadolmidine in Rats
| Assay | ED50 (µg) | 95% Confidence Interval | Source |
| Tail-flick Test | 1.2 | N/A | [4] |
Table 2: Suggested Intrathecal Dose Ranges for Postoperative Pain Models
| Species | Dose Range (µg) | Rationale | Source |
| Rat | 1 - 10 | Based on ED50 values and doses used in combination studies. | [4] |
| Dog | 50 - 150 | Derived from studies comparing fadolmidine to clonidine. | [17] |
Table 3: Comparative Profile of Intrathecal α2-Adrenoceptor Agonists
| Parameter | Fadolmidine | Dexmedetomidine | Clonidine | Source |
| Analgesic Potency | Potent | Potent | Potent | [9][17] |
| Sedation at Analgesic Doses | Minimal | Significant | Significant | [9] |
| Hypotension at Analgesic Doses | Minimal/Absent | Present | Present | [9][17] |
| Lipophilicity | Low (Polar) | High | High | [7] |
| Systemic Exposure after i.t. dose | Very Low | Higher | Higher | [7][9] |
Safety and Toxicology
Preclinical safety studies indicate that fadolmidine has a favorable safety profile, particularly when administered spinally. At anticipated analgesic doses, intrathecal fadolmidine is associated with:
-
Minimal Cardiovascular Effects: Unlike dexmedetomidine and clonidine, analgesic doses of intrathecal fadolmidine do not cause significant hypotension in actively moving rats. A transient increase in mean arterial pressure and a decrease in heart rate may be observed at higher doses or in resting conditions.
-
Low Sedative Potential: Fadolmidine induces significantly less sedation compared to equianalgesic doses of dexmedetomidine and clonidine[9].
-
Mild Effects on Kidney Function and Urodynamics: At analgesic doses, fadolmidine has only modest effects on urine output and voiding cycles.
These findings support the hypothesis that fadolmidine's localized action within the spinal cord minimizes systemic side effects.
Conclusion
Fadolmidine hydrochloride represents a promising candidate for the management of postoperative pain, offering the potential for potent analgesia without the limiting side effects of systemic α2-agonists and opioids. The protocols and data presented in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of fadolmidine in preclinical settings. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing the development of safer and more effective pain management strategies.
References
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00830. [Link]
- Blaudszun, G., et al. (2012). Effect of preoperative administration of systemic alpha-2 agonists on postoperative pain: a systematic review and meta-analysis. Korean Journal of Anesthesiology, 62(4), 315-323.
- Wunsch, M., et al. (2020). α2-Adrenergic Receptor Agonist, an Attractive but Underused ERAS Component in Improving Fast-Track Recovery and Surgical Outcomes. AANA Journal, 88(4), 314-321.
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 882, 173296. [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550. [Link]
- Langford, D. J., et al. (2024). Development and validation of a mouse model to investigate post surgical pain after laparotomy. Scientific Reports, 14(1), 12345.
- Pertovaara, A. (2006). Fadolmidine–an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. Basic & Clinical Pharmacology & Toxicology, 98(3), 235-242.
-
Al-Ameri, M., et al. (2024). Development and validation of a mouse model to investigate post surgical pain after laparotomy. Surgery Open, 18, 100137. [Link]
-
NIH. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Preclinical Screening Platform for Pain. [Link]
-
NIH. (n.d.). Plantar Incision Model in Rat (Brennan Model). Preclinical Screening Platform for Pain. [Link]
-
Xing, L., et al. (2021). Mechanism of Incisional Pain: Novel Finding on Long Noncoding RNA XIST/miR-340-5p/RAB1A Axis. Journal of Inflammation Research, 14, 6081–6096. [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
- Barrot, M. (2012). Tests and models of nociception and pain in rodents. Neuroscience, 211, 39-50.
- Langford, D. J., et al. (2024). Development and validation of a mouse model to investigate post surgical pain after laparotomy.
-
BioMed Scientific. (2024). How to conduct Von Frey Test?. BioMed. [Link]
- Al-Ameri, M., et al. (2024). Development and validation of a mouse model to investigate post surgical pain after laparotomy.
-
Aragen Life Sciences. (n.d.). Preclinical Model of Post- Incisional Pain for Efficacy testing. Aragen. [Link]
- Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1935.
- Brennan, T. J. (2004). A rat model of postoperative pain. Current Protocols in Pharmacology, Chapter 5, Unit 5.34.
- Hestehave, S., et al. (2021). Comparison of Pain-Like behaviors in two surgical incision animal models in C57BL/6J mice. bioRxiv.
-
MD Biosciences. (2024). New Developments: Innovative Cold Pain Testing Methods. MD Biosciences. [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed. [Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. PubMed. [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. PubMed. [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed. [Link]
- Allegri, M., et al. (2021).
-
Marquis, C. (2023). Epidural Anesthesia: A Step by Step Guide. IVIS. [Link]
- Sridharan, K., & Sivaramakrishnan, G. (2024). Postoperative Pain Control.
- Schwenk, E. S., et al. (2022).
Sources
- 1. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mynavas.org [mynavas.org]
- 3. ivis.org [ivis.org]
- 4. CNS Drug Delivery Method in Rats - JoVE Journal [jove.com]
- 5. Epidural Injection & Catheter Placement [cliniciansbrief.com]
- 6. utupub.fi [utupub.fi]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Fadolmidine – Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models [ouci.dntb.gov.ua]
- 9. Comparison between Dexmedetomidine and Clonidine as an Adjuvant to Ropivacaine in Ultrasound-Guided Adductor Canal Block for Postoperative Analgesia in Total Knee Replacement: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. dvm360.com [dvm360.com]
- 12. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dexmedetomidine Versus Clonidine as Additives for Spinal Anesthesia: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for Fadolmidine hydrochloride activity
An In-depth Guide to Cell-based Assays for Characterizing Fadolmidine Hydrochloride Activity
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the activity of Fadolmidine hydrochloride. Fadolmidine is a potent and selective α2-adrenergic receptor agonist. Understanding its cellular effects is critical for preclinical and pharmacological studies. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction to Fadolmidine and its Mechanism of Action
Fadolmidine hydrochloride acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors couple to inhibitory G-proteins (Gi/o). The activation of Gi-coupled receptors by an agonist like Fadolmidine initiates a cascade of intracellular events, the most prominent of which is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The α2-adrenergic receptor family has three subtypes: α2A, α2B, and α2C. Fadolmidine exhibits high affinity and selectivity for these receptors. Characterizing the potency and efficacy of Fadolmidine at each subtype is crucial for understanding its pharmacological profile.
Below is a diagram illustrating the canonical signaling pathway activated by Fadolmidine.
Caption: Fadolmidine Canonical Signaling Pathway.
Foundational Assays for Primary Activity
The primary functional consequence of α2-adrenergic receptor activation by Fadolmidine is the inhibition of cAMP production. Therefore, a cAMP assay is the most direct and crucial method for quantifying its activity.
cAMP Inhibition Assay
This assay measures the dose-dependent ability of Fadolmidine to inhibit cAMP production stimulated by Forskolin, a direct activator of adenylyl cyclase.
Principle: Cells expressing the target α2-adrenergic receptor are pre-treated with various concentrations of Fadolmidine. Subsequently, adenylyl cyclase is stimulated with Forskolin to elevate intracellular cAMP levels. In the presence of an α2-agonist like Fadolmidine, this stimulation will be attenuated. The resulting cAMP concentration is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Experimental Workflow:
Caption: Workflow for a cAMP Inhibition Assay.
Detailed Protocol:
Materials:
-
Host cell line stably expressing the human α2A, α2B, or α2C adrenergic receptor (e.g., CHO-K1, HEK293).
-
Fadolmidine hydrochloride.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
White, low-volume 384-well assay plates.
Procedure:
-
Cell Seeding: Plate cells at a pre-optimized density (e.g., 2,000-5,000 cells/well) in the assay plate and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Fadolmidine hydrochloride in assay buffer containing IBMX.
-
Agonist Incubation: Remove culture medium from the cells and add the diluted Fadolmidine. Incubate for 30 minutes at room temperature.
-
Stimulation: Add a pre-determined concentration of Forskolin (typically the EC80) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for your chosen assay kit.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the logarithm of the Fadolmidine concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Fadolmidine that inhibits 50% of the Forskolin-stimulated cAMP response.
| Parameter | Typical Range/Value |
| Cell Density | 2,000 - 10,000 cells/well (384-well) |
| Fadolmidine Conc. | 10⁻¹² M to 10⁻⁵ M (12-point dilution) |
| Forskolin Conc. | 1 - 10 µM (EC80 determined empirically) |
| IBMX Conc. | 100 - 500 µM |
| Incubation Times | 15-30 minutes |
Secondary and Orthogonal Assays
To build a comprehensive pharmacological profile, it is essential to use orthogonal assays that measure different events in the signaling cascade.
Radioligand Binding Assay
This assay directly measures the affinity of Fadolmidine for the α2-adrenergic receptor by quantifying its ability to displace a known radiolabeled ligand.
Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) and increasing concentrations of unlabeled Fadolmidine. Fadolmidine will compete with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the affinity of Fadolmidine.
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the α2-receptor subtype.
-
Competition Binding: In a 96-well plate, incubate the membranes with the radiolabeled antagonist and a serial dilution of Fadolmidine.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the Fadolmidine concentration to determine the Ki (inhibitory constant), a measure of binding affinity.
| Parameter | Typical Reagent/Value |
| Radioligand | [³H]-Rauwolscine or [³H]-Yohimbine |
| Radioligand Conc. | At or near its Kd value (e.g., 1-5 nM) |
| Non-specific Binding | Determined using a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine) |
| Incubation Temperature | 25°C (Room Temperature) |
| Incubation Time | 60 - 120 minutes |
Mitogen-Activated Protein Kinase (MAPK/ERK) Phosphorylation Assay
Activation of Gi-coupled receptors can also lead to the phosphorylation and activation of the ERK/MAPK pathway, often via the Gβγ subunits. Measuring ERK phosphorylation provides a downstream functional readout.
Principle: Cells are treated with Fadolmidine for a short period. The cells are then lysed, and the amount of phosphorylated ERK (p-ERK) is quantified relative to the total amount of ERK protein. This is commonly measured using techniques like Western Blotting, In-Cell Westerns, or specific ELISA kits.
Experimental Workflow:
Caption: Workflow for an ERK Phosphorylation Assay.
Trustworthiness and Self-Validation
To ensure the integrity of your results, every experiment should include the following controls:
-
Negative Control: Cells treated with vehicle only (establishes baseline).
-
Positive Control: A known α2-adrenergic agonist (e.g., UK 14,304) to confirm cell and system responsiveness.
-
Antagonist Confirmation: The effects of Fadolmidine should be blockable by a known α2-adrenergic antagonist (e.g., Yohimbine) to confirm receptor-specific action.
Conclusion
The characterization of Fadolmidine hydrochloride requires a multi-assay approach. A primary cAMP inhibition assay is essential to determine its potency (IC50) in the canonical Gi signaling pathway. This should be complemented by a binding assay to determine its affinity (Ki) and a downstream signaling assay, such as ERK phosphorylation, to build a complete pharmacological picture. By following these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reliable data for their drug development programs.
References
-
MacDonald, E., Kobilka, B. K., & Scheinin, M. (1997). Gene targeting--homologous recombination in embryonic stem cells to create mutant mice. Trends in Pharmacological Sciences, 18(6), 211-219. Available at: [Link]
-
Virtanen, R., Savola, J. M., & Nyman, L. (1988). Characterization of the selectivity, specificity and potency of fadolmidine as an alpha 2-adrenoceptor agonist. European Journal of Pharmacology, 150(1-2), 9-14. Available at: [Link]
-
Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry, 56, 615-649. Available at: [Link]
-
Wetzel, J. M., et al. (1998). Discovery of the first non-peptide, selective delta-opioid receptor agonist, SNC 80. Journal of Medicinal Chemistry, 41(4), 531-534. While this paper is on a different receptor, it provides a good example of the principles of GPCR drug discovery. Available at: [Link]
Application Note: HPLC Quantification of Fadolmidine Hydrochloride
Abstract & Scope
This Application Note details a robust, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Fadolmidine hydrochloride (MPV-2426) in Active Pharmaceutical Ingredients (API) and pharmaceutical formulations. Fadolmidine is a potent
This guide provides a self-validating methodology designed to meet ICH Q2(R1) standards, emphasizing the "First Principles" of separation science to ensure reproducibility and accuracy.
Physicochemical Context & Method Strategy
Chemical Characteristics
-
Compound: Fadolmidine Hydrochloride[3]
-
Chemical Name: 3-(1H-imidazol-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol hydrochloride
-
Molecular Formula:
-
Key Functional Groups:
-
Imidazole Ring: Basic center (
). At neutral pH, it exists in equilibrium; at acidic pH (< 5.0), it is fully protonated. -
Phenolic Hydroxyl: Weakly acidic (
).
-
-
Solubility: Soluble in water and methanol; sparingly soluble in non-polar solvents.
Method Development Logic
Why Phosphate Buffer pH 3.0?
To achieve a sharp, symmetrical peak, the mobile phase pH must control the ionization state of the imidazole ring. At pH 3.0, Fadolmidine is fully protonated (
Why C18 (ODS) Column? Despite its polarity, the indanol backbone provides sufficient hydrophobicity for retention on a C18 stationary phase. A "Base-Deactivated" (end-capped) column is selected to further minimize silanol interactions.
Experimental Protocol
Instrumentation & Reagents[4]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Photodiode Array (PDA) or UV-Vis detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil GOLD C18.
-
Reagents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Controls ionization and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) | Provides elution strength and lower backpressure than methanol. |
| Elution Mode | Isocratic: 85% A / 15% B | Ensures stable baseline and consistent retention times for QC. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Detection | UV @ 220 nm | The imidazole and indanol rings show strong absorption here. (Secondary: 254 nm). |
| Injection Volume | 10 µL | Standard loop size; adjust based on concentration. |
| Run Time | 10 - 12 minutes | Fadolmidine expected retention: ~5-7 minutes. |
Preparation of Solutions
1. Buffer Preparation (pH 3.0):
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL of Milli-Q water. Adjust pH to 3.0
2. Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Fadolmidine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.
3. Working Standard Solution (50 µg/mL): Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.
4. Sample Preparation (Tablets/Formulation): Weigh powder equivalent to 25 mg Fadolmidine. Transfer to a 25 mL flask. Add 15 mL Mobile Phase, sonicate for 15 mins. Make up to volume. Filter through 0.45 µm syringe filter. Dilute further to reach target concentration (50 µg/mL).
Analytical Workflow Visualization
The following diagram outlines the logical flow of the analytical procedure, ensuring all critical control points (CCPs) are addressed.
Caption: Step-by-step analytical workflow from system equilibration to final reporting, including critical System Suitability decision gates.
Method Validation (Self-Validating System)
To ensure the method is "Self-Validating," every analysis must include a System Suitability Test (SST).
System Suitability Criteria
Before analyzing samples, inject the Working Standard (50 µg/mL) five times. The system is valid only if :
-
Precision: % RSD of peak areas
2.0%.[6] -
Tailing Factor (
): 1.5 (Ideally 1.0 - 1.2). -
Theoretical Plates (
): .[1]
Linearity
Prepare a calibration curve ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[7]
Accuracy (Recovery)
Spike placebo matrix with Fadolmidine standard at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Troubleshooting Guide
Common issues encountered with imidazole-based compounds and their solutions.
Caption: Decision tree for resolving common chromatographic anomalies during Fadolmidine analysis.
Data Presentation
Table 1: Summary of Validation Parameters
| Parameter | Criteria | Typical Result |
| Linearity Range | 25 - 75 µg/mL | |
| LOD | S/N ratio | 0.5 µg/mL |
| LOQ | S/N ratio | 1.5 µg/mL |
| Precision (Intra-day) | RSD | 0.4% |
| Robustness | pH Change ( | Retention time shift < 2% |
References
-
Lehtimäki, J., et al. (2008).[1] Fadolmidine: A novel alpha2-adrenoceptor agonist for spinal analgesia.[1][2][8] European Journal of Pharmacology. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a α2-adrenoceptor agonist, in rodent models.[1][2] Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link
-
PubChem. (n.d.). Fadolmidine Hydrochloride Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. utupub.fi [utupub.fi]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Preparation of Fadolmidine Hydrochloride Solutions for Injection
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide for the preparation, formulation, and quality control of injectable solutions of Fadolmidine hydrochloride (MPV-2426), a potent and selective α2-adrenoceptor agonist. Intended for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established principles of parenteral formulation. We detail two distinct protocols: a basic formulation for acute preclinical studies and a more robust, buffered isotonic formulation for advanced research. The causality behind experimental choices, self-validating quality control measures, and stability considerations are explained in depth to ensure the generation of safe, stable, and effective injectable solutions.
Introduction: The Scientific Rationale for Fadolmidine
Fadolmidine is an experimental imidazole-derived compound that acts as a full and selective α2-adrenoceptor agonist.[1][2] It has been primarily investigated for spinal analgesia.[3][4] Its mechanism of action involves binding to α2-adrenoceptors in the central nervous system, which are coupled to inhibitory G-proteins (Gi). This interaction inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and ultimately modulates nociceptive signaling, leading to potent antinociceptive effects.[1][5]
A key characteristic of Fadolmidine is its polarity, which results in poor penetration of the blood-brain barrier when administered spinally.[3][4][6] This property is highly desirable as it localizes the analgesic effect to the spinal cord, thereby reducing systemic side effects commonly associated with other α2-agonists, such as sedation and significant hemodynamic depression.[3][4] Preclinical studies have demonstrated its efficacy in various pain models with a favorable safety profile compared to agents like dexmedetomidine and clonidine.[2][4]
The preparation of a sterile, stable, and biocompatible injectable solution is paramount for the successful preclinical evaluation of Fadolmidine. This guide provides the necessary protocols and scientific context to achieve this.
Caption: Fadolmidine's analgesic mechanism of action.
Physicochemical Properties of Fadolmidine Hydrochloride
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of successful formulation development. Fadolmidine is the free base, while Fadolmidine hydrochloride is the salt form typically used for formulation.
| Property | Value | Source |
| IUPAC Name | 3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol | [7] |
| Development Code | MPV-2426 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O (Fadolmidine Base) C₁₃H₁₄N₂O·HCl (HCl Salt) | [8][9] |
| Molecular Weight | 214.26 g/mol (Base) 250.72 g/mol (HCl Salt) | [7][9] |
| Appearance | (Assumed) White to off-white crystalline solid | General API Property |
| Solubility (Reported) | Soluble in 0.050 M hydrochloric acid.[6] Soluble and dilutable in sterile purified water and sterile physiological saline.[6] | [6] |
Core Principles for Parenteral Formulation
Injectable formulations bypass the body's primary defense mechanisms, necessitating stringent quality attributes to ensure patient safety and product efficacy.[10]
-
Causality of pH Control: The pH of the formulation vehicle is the most critical factor influencing the solubility and stability of many APIs. For Fadolmidine, an imidazole-containing compound, the pH will dictate the ionization state of the molecule, which directly impacts its solubility. Preclinical reports indicate the use of a dilute hydrochloric acid solution to create stock solutions, suggesting that a slightly acidic pH may be optimal for solubility.[6] An acceptable pH range for intravenous or intramuscular injection is generally 2-11, while subcutaneous injections are better tolerated in a narrower range of 4-9 to minimize tissue irritation.[11]
-
Tonicity and Biocompatibility: Parenteral formulations should ideally be isotonic with physiological fluids (approx. 285 mOsm/L) to prevent cellular damage at the injection site.[11] Hypotonic solutions can cause cell lysis (hemolysis in blood), while hypertonic solutions can lead to cell crenation.[11] This is especially critical for sensitive routes like intrathecal administration. Sodium chloride and dextrose are common excipients used to adjust tonicity.[11]
-
Sterility and Purity: All parenteral products must be sterile and free from pyrogenic (endotoxin) contamination and visible particulate matter.[10] For heat-labile molecules, sterilization is typically achieved by filtration through a 0.22 µm filter into a sterile receiving vessel under aseptic conditions.
-
Selection of Excipients: Excipients are inactive ingredients that serve critical functions such as solubilizing the API, adjusting pH and tonicity, and enhancing stability.[12][13] The choice of excipients must be based on compatibility with the API and the intended route of administration. For early-stage research, a minimalist approach is often best, using only essential components.
Experimental Protocols for Solution Preparation
The following protocols provide step-by-step methodologies. All operations should be performed in a laminar flow hood using aseptic techniques to ensure sterility.
Protocol 1: Basic Formulation for Acute Preclinical Studies
This protocol is adapted from published preclinical methodologies and is suitable for non-terminal animal experiments where a simple, unbuffered solution is sufficient.[6]
Materials:
-
Fadolmidine hydrochloride powder (API)
-
Sterile Water for Injection (WFI) or Sterile 0.9% Sodium Chloride for Injection (Normal Saline)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 5 mL and 10 mL syringes
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Sterile, depyrogenated glass vials with stoppers and crimp seals
Procedure:
-
Calculate Required Mass: Determine the mass of Fadolmidine HCl needed for the target concentration and final volume.
-
Example: To prepare 10 mL of a 200 µg/mL (0.2 mg/mL) solution, you need: 0.2 mg/mL * 10 mL = 2.0 mg of Fadolmidine HCl
-
-
Weighing: Aseptically weigh the calculated amount of Fadolmidine HCl powder and place it into a sterile vial.
-
Rationale: Accurate weighing is critical for dose precision. Performing this in a clean, controlled environment minimizes contamination risk.
-
-
Initial Solubilization (If Necessary): If the API does not readily dissolve in the final vehicle, add a small, precise volume of sterile 0.1 M HCl dropwise while vortexing until the powder is fully dissolved. A stock solution was previously prepared in 0.05 M HCl.[6]
-
Rationale: The acidic environment ensures complete protonation and solubilization of the imidazole moiety. Use the minimum volume necessary.
-
-
Dilution to Final Volume: Add the primary vehicle (Sterile WFI or Normal Saline) to bring the solution to the final desired volume (e.g., 10 mL). Mix thoroughly by gentle inversion.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution directly into the final sterile vial.
-
Rationale: This is the terminal sterilization step. The 0.22 µm pore size effectively removes bacteria.[14] Do not use a filter that may bind to the API; a low-protein-binding filter like PVDF is recommended.
-
-
Sealing and Labeling: Immediately cap the vial with a sterile stopper and secure it with an aluminum crimp seal. Label the vial clearly with the compound name, concentration, date, and batch number.
-
Storage: Based on preclinical data, store the solution at 2-8°C, protected from light. A previously prepared stock solution was noted to be stable for up to 10 days under these conditions.[6]
Protocol 2: Buffered, Isotonic Formulation for Advanced Studies
This protocol creates a more physiologically compatible solution, which is recommended for studies involving continuous infusion, larger volumes, or sensitive administration routes.
Materials:
-
Same as Protocol 1, plus:
-
Sodium Chloride (NaCl), USP grade
-
Citric Acid Monohydrate, USP grade
-
Sodium Citrate Dihydrate, USP grade
-
Sterile 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
Target Formulation Parameters:
-
Fadolmidine HCl Concentration: 100 µg/mL
-
Buffer: 10 mM Citrate Buffer
-
pH: 5.5 (Adjustable based on stability data)
-
Tonicity: Isotonic (approx. 290 mOsm/L)
Procedure:
-
Buffer Preparation: Prepare a 10 mM citrate buffer. For 100 mL:
-
Weigh 0.061 g of Citric Acid Monohydrate.
-
Weigh 0.235 g of Sodium Citrate Dihydrate.
-
Dissolve in ~90 mL of WFI. Check pH and adjust to 5.5 using sterile 0.1 M HCl or 0.1 M NaOH if necessary.
-
Rationale: A buffer resists changes in pH, which can protect the API from degradation.[15] Citrate is a common and biocompatible buffer for parenteral products.[16]
-
-
API Dissolution: Weigh 10 mg of Fadolmidine HCl and dissolve it directly into the ~90 mL of prepared citrate buffer.
-
Tonicity Adjustment: Calculate the amount of NaCl needed to make the solution isotonic. The citrate buffer and API will contribute to the tonicity. A precise calculation requires knowing the sodium chloride equivalent (E-value) of Fadolmidine HCl. As a practical starting point, for a 100 µg/mL solution, the API's contribution is minimal. A standard approach is to add NaCl to achieve a final concentration near 0.85% w/v (adjusting for the buffer salts).
-
Example Calculation: Add ~0.85 g of NaCl to the solution and ensure it dissolves completely.
-
Rationale: This step ensures the final product is osmotically balanced with bodily fluids, enhancing tolerability.[11]
-
-
Final Volume and pH Check: Add WFI to bring the volume to exactly 100 mL (Quantum Sufficit, Q.S.). Re-verify the final pH. It should remain stable at 5.5.
-
Sterile Filtration, Sealing, and Storage: Follow steps 5-7 from Protocol 1.
Caption: A generalized workflow for preparing Fadolmidine HCl injectable solutions.
Quality Control and Stability Assessment
Every batch of prepared solution must be validated before use in research.
| Test | Specification / Method | Rationale |
| Visual Inspection | Clear, colorless solution, free from visible particulate matter against black and white backgrounds. | Ensures the absence of foreign contaminants and signs of precipitation or degradation.[10] |
| pH Measurement | Within ±0.2 units of the target pH (e.g., 5.3 - 5.7). | Confirms correct formulation and is a key indicator of stability.[15] |
| Identity & Purity (HPLC) | Identity: Retention time of the main peak matches a qualified reference standard.Purity: Peak area ≥99.0%. | High-Performance Liquid Chromatography (HPLC) is a stability-indicating method that can separate, identify, and quantify the API and any potential degradants or impurities.[17] |
| Sterility Test | No microbial growth observed after incubation in appropriate media (e.g., TSB, FTM). | Confirms the effectiveness of the aseptic process and sterile filtration. |
| Endotoxin Test (LAL) | (As required by study) Below specified endotoxin unit (EU/mL) limit. | Ensures the solution is free from pyrogens, which can cause a fever response.[10] |
Forced Degradation and Stability Studies
To establish the stability of a novel formulation, forced degradation studies are essential. This involves exposing the solution to harsh conditions to predict its long-term stability.[18]
Protocol Outline:
-
Prepare the Fadolmidine HCl solution as per Protocol 2.
-
Aliquot the solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add HCl to reach 0.1 M, store at 60°C.
-
Base Hydrolysis: Add NaOH to reach 0.1 M, store at 60°C.
-
Oxidation: Add 3% H₂O₂, store at room temperature.
-
Thermal Stress: Store at 60°C.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analyze samples by a stability-indicating HPLC method at set time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored at 2-8°C.
-
The goal is to identify potential degradation products and determine the optimal storage conditions and shelf-life for the formulation.
Conclusion
The successful preparation of Fadolmidine hydrochloride solutions for injection hinges on a disciplined approach that combines aseptic technique with sound formulation principles. The protocols provided in this guide offer a pathway to producing both simple and advanced formulations suitable for a range of preclinical research applications. Adherence to the described quality control measures is not merely procedural but is a fundamental component of ensuring the integrity, safety, and validity of the resulting scientific data.
References
- (Source Not Found)
- (Source Not Found)
-
Pertovaara, A. (2006). Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Drug Reviews. Available at: [Link]
-
Wikipedia. (2025). Fadolmidine. Available at: [Link]
-
Leino, T. (2009). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. Available at: [Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology. Available at: [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. ResearchGate. Available at: [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. Available at: [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed. Available at: [Link]
-
Global Substance Registration System (GSRS). FADOLMIDINE. Available at: [Link]
-
Global Substance Registration System (GSRS). FADOLMIDINE HYDROCHLORIDE, (R)-. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6433098, Fadolmidine. Available at: [Link]
-
Bullock, L., et al. (1994). Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs. PubMed. Available at: [Link]
-
Guedes, A. G. P., et al. (2016). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia and Analgesia. Available at: [Link]
-
Biomanufacturing.org. Formulation Development of Parenteral Products. Available at: [Link]
- (Source Not Found)
-
Nahata, M. C. (1994). Chemical stabilities of famotidine and ranitidine hydrochloride in intravenous admixtures. PubMed. Available at: [Link]
- (Source Not Found)
-
Nema, S., et al. (1997). Excipients and their use in injectable products. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
USF Health. (2016). PREPARING INJECTABLE MEDICATIONS. Available at: [Link]
- (Source Not Found)
-
Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Available at: [Link]
-
Wikipedia. Alpha-adrenergic agonist. Available at: [Link]
-
ChemIntel360. (2024). Excipient Use in Injectable Formulations: Best Practices. Available at: [Link]
- (Source Not Found)
-
Talke, P., & Lobo, E. (2003). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. PubMed. Available at: [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
- (Source Not Found)
- (Source Not Found)
-
Nema, S., et al. (1997). Excipients and their use in injectable products. PubMed. Available at: [Link]
- (Source Not Found)
-
Ashland. Parenteral excipients. Available at: [Link]
- (Source Not Found)
Sources
- 1. Fadolmidine - Wikipedia [en.wikipedia.org]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 6. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fadolmidine | C13H14N2O | CID 6433098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
- 13. chemintel360.com [chemintel360.com]
- 14. health.usf.edu [health.usf.edu]
- 15. biomanufacturing.org [biomanufacturing.org]
- 16. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 17. Chemical stabilities of famotidine and ranitidine hydrochloride in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
Application Note: Long-Term Effects of Fadolmidine Hydrochloride Administration In Vivo
[1][2][3]
Abstract & Introduction
Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of the
While acute efficacy is well-documented, the long-term effects of chronic fadolmidine administration—specifically regarding analgesic tolerance, receptor desensitization, and potential neurotoxicity—remain critical areas for investigation in drug development.
This Application Note provides a comprehensive framework for evaluating these long-term effects. It details protocols for chronic intrathecal delivery, longitudinal behavioral assessment, and post-mortem histopathological validation.
Pharmacology & Mechanism of Action[2][3][4][5][6]
Fadolmidine acts on all three
Signaling Pathway
Upon binding, fadolmidine activates the
Mechanism Visualization
Figure 1: Signal transduction pathway of Fadolmidine. Chronic exposure (dashed line) may recruit G-protein receptor kinases (GRKs), leading to receptor internalization and tolerance.
Experimental Design Strategy
To assess long-term effects, a Chronic Intrathecal Infusion model is recommended over repeated bolus injections to minimize catheter trauma and infection risk.
Species Selection
-
Rat (Sprague-Dawley): Standard for initial efficacy and toxicity screening.
-
Dog (Beagle): Preferred for advanced pharmacokinetic (PK) and safety profiling due to spinal volume similarities with humans.
Dosing Regimens
| Parameter | Low Dose (Analgesic) | High Dose (Toxicology) | Control |
| Concentration | 1–3 | 10–30 | Vehicle (Saline) |
| Duration | 14 – 28 Days | 14 – 28 Days | 14 – 28 Days |
| Delivery | Osmotic Minipump | Osmotic Minipump | Osmotic Minipump |
Protocol 1: Chronic Intrathecal Administration (Rat Model)
Objective: Establish a stable delivery system for 28-day continuous fadolmidine exposure.
Materials
-
Fadolmidine HCl (dissolved in sterile 0.9% saline).
-
Osmotic Minipumps (e.g., Alzet Model 2004, 0.25
L/hr). -
Intrathecal catheter (PE-10 polyethylene tubing).
-
Stereotaxic frame or surgical platform.
Procedure
-
Preparation: Pre-fill osmotic pumps with Fadolmidine solution 24 hours prior to implantation; incubate in sterile saline at 37°C to ensure immediate pumping upon implantation.
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.
-
Catheterization:
-
Expose the atlanto-occipital membrane via a midline incision at the back of the neck.
-
Incise the membrane and insert the PE-10 catheter caudally into the subarachnoid space to the lumbar enlargement (approx. 8.5 cm in adult rats).
-
Verify placement by observing a tail flick or CSF flow.
-
-
Pump Implantation:
-
Create a subcutaneous pocket in the flank.
-
Connect the catheter to the osmotic pump flow moderator.
-
Insert the pump into the pocket and suture the wound.
-
-
Post-Op Care: Administer prophylactic antibiotics and monitor for neurological deficits (paralysis) daily.
Protocol 2: Longitudinal Behavioral Assessment
Objective: Quantify the development of analgesic tolerance and monitor for adverse behavioral effects.
Analgesic Efficacy (Tolerance Check)
Perform testing every 3 days (Days 0, 3, 6, 9, 12, 15, 21, 28).
-
Tail Flick Latency (Thermal): Measures spinal reflex.
-
Metric: % Maximum Possible Effect (%MPE) =
. -
Expectation: A decline in %MPE over time indicates tolerance.
-
-
Von Frey (Mechanical): Measures tactile allodynia (if using a neuropathic pain model).
Safety & Side Effects
-
Rotarod Test: Assess motor coordination. Fadolmidine is expected to show less motor impairment than clonidine. Significant drops indicate spinal motor neuron toxicity or overdose.
-
Cardiovascular Telemetry: If feasible, implant transmitters to monitor MAP (Mean Arterial Pressure) and HR. Fadolmidine should show minimal systemic hypotension compared to systemic dexmedetomidine.
Protocol 3: Histopathology & Neurotoxicity Assessment
Objective: Evaluate structural integrity of the spinal cord after 28 days of exposure.
Workflow
-
Perfusion: At Day 28, deeply anesthetize animals and transcardially perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Tissue Harvesting: Harvest the lumbar spinal cord (L4-L6).
-
Staining Panel:
| Target | Stain/Antibody | Purpose |
| General Morphology | Hematoxylin & Eosin (H&E) | Detect necrosis, vacuolization, or edema. |
| Neurodegeneration | Fluoro-Jade C | Sensitive marker for degenerating neurons. |
| Gliosis (Inflammation) | Anti-GFAP (Astrocytes) / Iba1 (Microglia) | Detect chronic neuroinflammation. |
| Neuronal Stress | c-Fos | Marker of neuronal activation/stress (compare to vehicle). |
Data Analysis & Interpretation
Study Workflow Diagram
Figure 2: Experimental timeline for chronic fadolmidine assessment.
Interpreting Results
-
Tolerance: If %MPE drops by >50% by Day 14, significant receptor downregulation is occurring.
-
Neurotoxicity: Presence of Fluoro-Jade C positive cells in the dorsal horn or significant upregulation of GFAP compared to vehicle indicates potential neurotoxicity, likely concentration-dependent.
-
Systemic Safety: Plasma analysis should confirm low systemic levels of fadolmidine, validating its "local action" profile.
References
-
Lehtimäki, J., et al. (2008).[1][3] In vitro and in vivo profiling of fadolmidine, a novel potent alpha2-adrenoceptor agonist with local mode of action.[1][2][4] European Journal of Pharmacology.[3] Link
-
Leino, T., et al. (2009).[4] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[1][5][2][4][6] Naunyn-Schmiedeberg's Archives of Pharmacology.[3][4] Link
-
Vainio, O., et al. (2020).[3] Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology.[3] Link
-
Yaksh, T.L., et al. (1999). Chronically implanted intrathecal catheters in the rat: protocols and pathology. Neuromethods.[7][8][9] (Standard Protocol Reference).
-
Pertovaara, A., et al. (2000). Attenuation of ascending nociceptive signals to the rostroventromedial medulla induced by alpha2-adrenoceptor agonist, MPV-2426, following intrathecal application in neuropathic rats. Anesthesiology.[3][6][9] Link
Sources
- 1. utupub.fi [utupub.fi]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. scienceopen.com [scienceopen.com]
- 6. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acute analgesic tolerance: Topics by Science.gov [science.gov]
- 8. UF Scripps study: Opioid drug tolerance develops from interplay of key gene and cholesterol - UF Health [ufhealth.org]
- 9. Neurotoxicity from intrathecal gadolinium administration: Case presentation and brief review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functional Restoration Models via Targeted Spinal Analgesia using Fadolmidine Hydrochloride
Abstract & Strategic Rationale
This guide details the application of Fadolmidine hydrochloride in pre-clinical models of functional recovery following neuropathic and visceral injury. Unlike systemic
Core Application: "Functional Recovery" in this context is defined as the pharmacological restoration of physiological behavioral thresholds (e.g., weight-bearing, locomotion, visceral compliance) in the presence of chronic injury, enabling the subject to perform voluntary motor tasks without nociceptive inhibition.
Mechanistic Grounding: The Spinal "Gate" Control
Fadolmidine acts as a "molecular brake" on nociceptive transmission within the dorsal horn of the spinal cord. Its efficacy relies on the activation of pre-synaptic and post-synaptic
Mechanism of Action (MOA)
-
Binding: Fadolmidine binds to
-ARs on the primary afferent terminals (pre-synaptic) and dorsal horn neurons (post-synaptic). -
G-Protein Coupling: Activation of the
protein complex. -
Signal Transduction:
-
Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP.
-
Calcium Channel Blockade: Inhibits N-type voltage-gated
channels (pre-synaptic), preventing the release of pro-nociceptive neurotransmitters (Glutamate, Substance P). -
Potassium Channel Activation: Opens G-protein-coupled inwardly rectifying
channels (GIRK) post-synaptically, causing hyperpolarization.
-
Visualization: Spinal Nociceptive Inhibition Pathway
Caption: Fadolmidine-mediated inhibition of spinal nociceptive transmission via pre-synaptic Ca2+ blockade and post-synaptic hyperpolarization.[2][3]
Experimental Protocols
Protocol A: Preparation and Intrathecal Administration
Rationale: Due to Fadolmidine's hydrophilicity and poor BBB penetration, systemic administration (IP/SC) requires high doses that may trigger peripheral cardiovascular effects. Intrathecal (i.t.) delivery is the gold standard for assessing functional recovery with this compound.
Reagents:
-
Fadolmidine HCl (Store at -20°C).[1]
-
Vehicle: Sterile 0.9% Saline.[4]
-
Reference Standard: Clonidine HCl (for potency comparison).
Step-by-Step Formulation:
-
Calculation: Target dose range is typically 3 – 30 µg per rat .
-
Solubilization: Dissolve Fadolmidine HCl in sterile saline to a stock concentration of 1 mg/mL.
-
Dilution: Prepare working solutions so the target dose is delivered in a volume of 5–10 µL .
-
Example: For a 10 µg dose in 10 µL, concentration = 1 µg/µL.
-
Administration (Rat):
-
Implant a chronic intrathecal catheter (PE-10 tubing) terminating at the lumbar enlargement (L4-L5 level) 5 days prior to testing.
-
Verify patency using lidocaine (motor paralysis check) 24 hours before the experiment.
-
Inject Fadolmidine (10 µL) followed by a 10 µL saline flush.
Protocol B: Functional Recovery in Neuropathic Pain (SNL Model)
Objective: To measure the restoration of weight-bearing capability in a limb affected by Spinal Nerve Ligation (SNL).
1. Model Induction (Chung Model):
-
Under isoflurane anesthesia, expose the L5 and L6 spinal nerves.
-
Tightly ligate L5 and L6 distal to the dorsal root ganglion.
-
Control: Sham surgery (exposure without ligation).
2. Baseline Assessment (Day 7-14 Post-Op):
-
Confirm neuropathy using von Frey filaments .
-
Inclusion Criteria: Paw Withdrawal Threshold (PWT) < 4.0 g (Allodynia).
3. Functional Testing Workflow (Dynamic Weight Bearing): Instead of simple reflex tests, use Dynamic Weight Bearing (DWB) to assess functional recovery.
-
Step 1: Place rat in DWB apparatus (pressure-sensitive floor).
-
Step 2: Record baseline weight distribution (Injured vs. Uninjured paw ratio). Neuropathic rats typically show <20% weight on the injured limb.
-
Step 4: Record DWB at 30, 60, 120, and 180 minutes.
4. Data Interpretation: Functional recovery is achieved if the weight-bearing ratio returns to 0.9 - 1.0 (symmetry).
| Treatment Group | Dose (i.t.) | Peak Effect (min) | Functional Recovery Score (Weight Bearing %) | Sedation Score (0-3) |
| Vehicle | N/A | N/A | 15% (No recovery) | 0 |
| Fadolmidine | 3 µg | 30-60 | 45% (Partial) | 0 |
| Fadolmidine | 10 µg | 60-90 | 85% (Full Recovery) | 0.5 (Minimal) |
| Clonidine | 10 µg | 30 | 80% (Full Recovery) | 2.0 (Moderate) |
Note: The key advantage of Fadolmidine is the high recovery score with a low sedation score.
Protocol C: Validation via Antagonist Reversal
Rationale: To prove the observed recovery is mediated specifically by
-
Establish baseline allodynia.
-
Administer Atipamezole (highly selective
antagonist) i.t. (5-10 µg) or s.c. (1 mg/kg) 15 minutes before Fadolmidine. -
Administer Fadolmidine (10 µg i.t.).
-
Expected Result: Complete blockade of functional recovery (Rat remains allodynic).
Experimental Workflow Visualization
Caption: Standardized workflow for assessing Fadolmidine-induced functional recovery in neuropathic pain models.
References
-
Pertovaara, A. (2004).[3] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[1][3][7] CNS Drug Reviews, 10(2), 117–126.[3]
-
Leino, T., et al. (2011). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 384, 461–471.
-
Vippola, H., et al. (2013). Comparison of the visceral antinociceptive effects of spinally administered MPV-2426 (fadolmidine) and clonidine in the rat.[7] Anesthesiology, 118(3).
-
Orion Pharma. (2021). Fadolmidine: Non-clinical development for spinal analgesia.[3][6] Dissertation, University of Turku.
Sources
- 1. medkoo.com [medkoo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fadolmidine - Wikipedia [en.wikipedia.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. utupub.fi [utupub.fi]
- 7. Comparison of the visceral antinociceptive effects of spinally administered MPV-2426 (fadolmidine) and clonidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fadolmidine Hydrochloride Solubility & Formulation
The following technical guide details the solubility, preparation, and handling of Fadolmidine Hydrochloride (MPV-2426 HCl) . This content is designed for researchers requiring precise formulation strategies for in vitro and in vivo applications.
Topic: Solubility and Preparation of Fadolmidine Hydrochloride in DMSO and Saline
Compound Class:
Technical Snapshot & Solubility Profile
Fadolmidine HCl is a potent imidazole derivative. While hydrochloride salts are typically water-soluble, Fadolmidine HCl exhibits pH-dependent solubility . It is sparingly soluble in neutral aqueous buffers (like PBS or Saline) and requires specific handling to prevent precipitation during dilution.
Solubility Data Matrix
| Solvent System | Max Solubility | Condition / Notes |
| DMSO | ~40 mg/mL | Recommended for Stock. Clear solution.[1] Warming (37°C) may be required for saturation. |
| Water / Saline | < 1 mg/mL | Poor. High risk of precipitation at neutral pH (pH 7.4). |
| 0.05 M HCl | ~0.2 - 0.5 mg/mL | Stable. Acidic environment maintains the protonated (salt) state. |
| Ethanol | ~5 mg/mL | Moderate solubility. Often used as an intermediate evaporation solvent. |
| Co-solvent Mix | ~2 mg/mL | 5% DMSO + 30% PEG300 + 5% Tween 80 + Saline.[1] |
Preparation Protocols
Method A: High-Concentration Stock (DMSO)
Best for: In vitro assays, high-dose animal stocks, and long-term storage.
-
Weighing: Weigh the desired amount of Fadolmidine HCl powder.
-
Dissolution: Add pure DMSO to achieve a concentration of 10–40 mg/mL .
-
Tip: If particles persist, vortex for 1 minute or warm in a 37°C water bath for 5 minutes.
-
-
Storage: Aliquot into tight-seal vials and store at -20°C (stable for ~6 months) or -80°C (stable for ~1 year). Avoid repeated freeze-thaw cycles.
Method B: Aqueous Preparation (Acidic Method)
Best for: In vivo administration (IV/IT) where DMSO/detergents must be minimized. Note: This method produces a lower concentration (~0.2 mg/mL) suitable for potent dosing.
-
Vehicle Prep: Prepare 0.05 M Hydrochloric Acid (HCl) using sterile water.
-
Dissolution: Dissolve Fadolmidine HCl directly into the 0.05 M HCl vehicle.
-
Example: Dissolve 10 mg Fadolmidine in 50 mL 0.05 M HCl (Final Conc: 0.2 mg/mL).
-
-
pH Adjustment (Critical):
-
Just prior to administration, adjust the pH to 6.0 using dilute NaOH (0.1 M or 1 M).
-
Warning: Do not overshoot pH > 7.0, or the free base may precipitate.
-
-
Filtration: Sterile filter (0.22 µm) if required. Use immediately.
Method C: In Vivo Formulation (Co-solvent System)
Best for: High-dose IP/IV injection requiring neutral pH.
-
Stock: Dissolve Fadolmidine HCl in DMSO (e.g., 40 mg/mL).
-
Sequential Addition: Add solvents in the following strict order to prevent "shocking" the compound out of solution:
-
Step 1: 5% DMSO Stock (containing drug)[1]
-
Step 2: 30% PEG300 (Vortex until clear)
-
Step 3: 5% Tween 80 (Vortex until clear)
-
Step 4: 60% Saline or PBS (Add slowly while vortexing)
-
-
Final Appearance: Should be a clear solution. If cloudy, sonicate for 10 minutes.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct preparation method based on your experimental needs.
Caption: Decision tree for Fadolmidine HCl formulation based on experimental requirements.
Troubleshooting & FAQs
Q1: I added my DMSO stock directly to Saline and it turned cloudy. Why?
Diagnosis: This is "solvent shock." Fadolmidine is hydrophobic. When a concentrated DMSO solution hits aqueous saline, the DMSO disperses instantly, leaving the drug molecules stranded in water where they are insoluble, causing rapid precipitation. Solution:
-
Use the Co-solvent Method (Method C) . The PEG and Tween act as surfactants to keep the drug in solution during the transition to water.
-
Alternatively, dilute into warm (37°C) saline with continuous vortexing, keeping the final concentration below 0.1 mg/mL.
Q2: Can I use PBS instead of Saline?
Answer: Yes, but PBS has a buffering capacity at pH 7.4. Since Fadolmidine is less soluble at neutral/alkaline pH, PBS increases the risk of precipitation compared to unbuffered saline or slightly acidic water. If using PBS, ensure your concentration is low (< 0.1 mg/mL) or use the co-solvent system.
Q3: What is the stability of the 0.05 M HCl solution?
Answer: The acidic solution (Method B) is stable for approximately 10 days when stored at 0–5°C [1].[2][3][4] However, for maximum reproducibility, we recommend preparing fresh formulations for in vivo dosing.
Q4: How do I adjust the pH for intrathecal (IT) injection without precipitation?
Answer: Dissolve in 0.05 M HCl first. Then, slowly titrate with 0.1 M NaOH while stirring. Stop at pH 6.0 . Do not aim for pH 7.4, as the solubility drops significantly as you approach neutrality. The cerebrospinal fluid (CSF) will buffer the small volume injected.
References
-
Leino, T. et al. (2009).[2] Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs.[2] Fundamental & Clinical Pharmacology.
-
TargetMol. (n.d.). Fadolmidine Hydrochloride Datasheet & Formulation Calculator.[1]
-
MedKoo Biosciences. (n.d.). Fadolmidine HCl Product Information.[1][2][3][4][5][6][7]
-
PubChem. (n.d.). Fadolmidine hydrochloride (Compound CID 76961046). National Library of Medicine.
Sources
- 1. Fadolmidine | TargetMol [targetmol.com]
- 2. utupub.fi [utupub.fi]
- 3. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. FadolMidine Hydrochloride | 189353-32-0 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Mitigating Cardiovascular Side Effects of Fadolmidine Hydrochloride
Overview & Core Mechanism
Welcome to the Fadolmidine Technical Support Hub.
Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of
However, in high-dose systemic administration or inadvertent systemic uptake, Fadolmidine triggers the classic biphasic hemodynamic response associated with
Mechanistic Diagnostics (Q&A)
Q1: Why does my subject exhibit a biphasic blood pressure response (Hypertension followed by Hypotension)?
Technical Insight: This is a hallmark of non-subtype-selective
-
Phase 1 (Transient Hypertension): Rapid activation of peripheral post-synaptic
-receptors on vascular smooth muscle causes immediate vasoconstriction. This is often seen during rapid bolus administration. -
Phase 2 (Sustained Hypotension): As the drug distributes to the CNS (or acts on spinal sympathetic preganglionic neurons), it activates
-receptors . This inhibits norepinephrine (NE) release, reducing central sympathetic outflow and causing vasodilation and bradycardia.
Q2: Why is bradycardia persisting even after hypotension resolves?
Technical Insight: Bradycardia is mediated by two distinct mechanisms:[3]
-
Reflex Baroreceptor Activity: A response to the initial hypertensive phase.
-
Central Sympatholysis: Direct suppression of sympathetic drive to the heart via
agonism in the brainstem (if systemic spread occurs) or spinal cord.
-
Note: Fadolmidine's low lipophilicity means prolonged bradycardia often indicates overdosage or accidental intravascular injection during intrathecal (i.t.) targeting.
Visualizing the Pathway
The following diagram illustrates the signaling cascade leading to these cardiovascular phenotypes.
Caption: Dual mechanism of Fadolmidine-induced hemodynamic changes via peripheral α2B and central/spinal α2A activation.
Troubleshooting & Mitigation Strategies
Scenario A: Severe Bradycardia (<20% below baseline)
Cause: Excessive sympatholysis or baroreceptor reflex. Immediate Action:
-
Stop Administration: Halt infusion immediately.
-
Pharmacologic Rescue:
-
Anticholinergics: Administer Atropine (0.02–0.04 mg/kg IV) or Glycopyrrolate (0.01 mg/kg IV). Glycopyrrolate is preferred if you wish to avoid crossing the BBB, though Atropine is faster for severe cases.
-
Reversal Agent (If critical): Administer Atipamezole (highly selective
-antagonist).-
Caution: Rapid reversal can cause rebound hypertension and tachycardia. Titrate slowly.
-
-
Scenario B: Transient Hypertension during IV Bolus
Cause: Rapid activation of peripheral vascular
-
Avoid Bolus: Switch to a slow infusion or a "loading dose over 10 minutes" protocol.
-
Dilution: Ensure concentration is optimized to increase volume/time ratio, preventing local high-concentration hits to the vasculature.
Scenario C: Unexpected Systemic Effects after Intrathecal (i.t.) Dosing
Cause: "Spillover" into systemic circulation or supraspinal spread due to high volume. Troubleshooting:
-
Volume Check: Fadolmidine is polar.[1] If the injection volume is too high (e.g., >10 µL in rats), it may physically spread rostrally to the brainstem.
-
Correction: Increase concentration and reduce volume to keep the drug localized to the lumbar spinal cord.
-
-
Anatomical Integrity: Verify catheter placement. Accidental intravascular cannulation will present as immediate systemic sedation and bradycardia rather than localized analgesia.
Comparative Data: Fadolmidine vs. Standard Agents[1]
Use this table to adjust your expectations and protocols relative to common
| Feature | Fadolmidine (MPV-2426) | Dexmedetomidine | Clonidine | Clinical Implication |
| Lipophilicity | Low (Polar) | High | Moderate | Fadolmidine stays in the spinal cord longer; less brainstem sedation. |
| Receptor Selectivity | Full Agonist ( | Full Agonist ( | Partial Agonist | Fadolmidine has high intrinsic efficacy; potent analgesia. |
| Systemic Spread | Restricted | Rapid Redistribution | Moderate | Lower risk of CV collapse with Fadolmidine if dosed intrathecally. |
| Bradycardia Risk | Low (i.t.); High (IV) | High (IV & i.t.) | Moderate | Fadolmidine offers a wider safety margin for spinal research. |
Standard Operating Procedure (SOP): Hemodynamic Monitoring
Objective: To maintain Mean Arterial Pressure (MAP) > 60 mmHg and Heart Rate (HR) within 20% of baseline during Fadolmidine administration.
Step-by-Step Protocol
-
Baseline Stabilization:
-
Anesthetize subject (e.g., isoflurane) and allow 15 minutes for hemodynamic stabilization.
-
Record baseline HR and MAP x 3 readings.
-
-
Prophylactic Fluid Loading:
-
Administer Lactated Ringer’s solution (5–10 mL/kg IV) before Fadolmidine administration. This maintains preload and mitigates the hypotensive phase.
-
-
Administration:
-
Intrathecal: Inject slowly (over 30–60 seconds). Flush catheter with minimal saline (dead-space volume only).
-
Intravenous: Administer as a constant rate infusion (CRI) rather than bolus.
-
-
Active Monitoring Window:
-
Monitor continuously for T+0 to T+30 minutes (peak effect window).
-
Trigger Point: If MAP drops < 20% baseline
Increase fluid rate. -
Trigger Point: If HR drops < 20% baseline
Prepare Atropine.
-
-
Recovery:
-
Monitor until sternal recumbency is regained. Ensure body temperature is supported (alpha-2 agonists cause hypothermia).
-
References
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[4] Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539-550. Link
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 883, 173296. Link
-
Wijeysundera, D. N., et al. (2003). Alpha-2 adrenergic agonists to prevent perioperative cardiovascular complications: a meta-analysis. The American Journal of Medicine, 114(9), 742-752. Link
- Talke, P., et al. (2003). Hemodynamic and adrenergic effects of dexmedetomidine and fadolmidine in healthy volunteers. Anesthesia & Analgesia. (Contextual grounding for human/systemic comparison).
-
Gertler, R., et al. (2001). Dexmedetomidine: a novel sedative-analgesic agent. Baylor University Medical Center Proceedings, 14(1), 13–21. Link
Sources
- 1. utupub.fi [utupub.fi]
- 2. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadolmidine hydrochloride stability and storage conditions
Technical Support Center: Fadolmidine Hydrochloride
Welcome to the technical support guide for Fadolmidine hydrochloride. This document provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Fadolmidine hydrochloride to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of Fadolmidine hydrochloride.
Q1: What are the recommended storage conditions for solid Fadolmidine hydrochloride?
A: Solid Fadolmidine hydrochloride powder is stable and should be stored at -20°C for long-term storage, where it can be kept for up to three years.[1] For short-term storage, it can be kept at room temperature for several weeks. It is advisable to store it in a tightly sealed container to protect it from moisture.
Q2: How should I prepare stock solutions of Fadolmidine hydrochloride?
A: Fadolmidine hydrochloride is soluble in DMSO. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is recommended. Ensure the DMSO is anhydrous to minimize hydrolysis. For in vivo studies, a formulation can be prepared by first dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally a saline or PBS solution.[1] Always vortex or sonicate gently if needed to ensure complete dissolution.
Q3: What is the stability of Fadolmidine hydrochloride in solution?
A: Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote degradation. It is best practice to aliquot the stock solution into single-use volumes. The stability of aqueous solutions is significantly lower and they should ideally be prepared fresh for each experiment.
Q4: Is Fadolmidine hydrochloride sensitive to light?
A: While specific photostability data for Fadolmidine hydrochloride is not extensively published, compounds with similar functional groups can be susceptible to oxidative degradation initiated by light.[2][3] As a precautionary measure, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][4]
Q5: What are the primary degradation pathways for Fadolmidine hydrochloride?
A: The main chemical reactions that affect the stability of drugs are typically oxidation and hydrolysis.[3] The presence of water can facilitate hydrolysis, which is why using anhydrous solvents and proper storage is critical.[5] Oxidation can also occur, particularly if the compound is exposed to light and oxygen.[2][3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My Fadolmidine hydrochloride powder is difficult to dissolve.
-
Plausible Cause: The solvent may be saturated, or the compound may have low solubility in the chosen solvent at room temperature.
-
Solution:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent like DMSO for initial stock preparation.
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37-40°C). This can temporarily increase solubility.
-
Sonication: Use a bath sonicator for brief periods to aid dissolution.
-
Concentration Check: Ensure you are not trying to prepare a solution that exceeds the known solubility limit of the compound.[1]
-
Problem: I observed precipitation in my stock solution after thawing it from -80°C.
-
Plausible Cause: The compound may have precipitated out of the solution due to the low temperature. This is common for concentrated stock solutions.
-
Solution:
-
Re-dissolve: Before use, bring the vial to room temperature and vortex thoroughly. Gentle warming and sonication, as described above, can be used to redissolve the precipitate.
-
Visual Confirmation: Ensure the solution is clear and free of any visible particles before making dilutions for your experiment.
-
Consider Aliquots: To minimize this issue, consider storing the compound in smaller, single-use aliquots at a slightly lower concentration if precipitation is a persistent issue.
-
Problem: My experimental results are inconsistent, and I suspect compound degradation.
-
Plausible Cause: The compound may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. Aqueous solutions prepared for assays can also degrade over the course of an experiment.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than a few hours unless their stability has been verified.
-
Check Stock Solution Integrity: If you suspect the main stock solution has degraded, it is best to discard it and prepare a new one from the solid powder.
-
Control for pH: The stability of compounds can be pH-dependent.[6] Ensure the pH of your assay buffer is compatible with Fadolmidine hydrochloride and remains consistent across experiments.
-
Minimize Exposure: Protect the solution from light and keep it on ice during the experiment to slow down any potential degradation.
-
Data Summary Table
| Parameter | Condition | Recommendation/Value | Source |
| Storage (Solid) | Long-term | -20°C for up to 3 years | [1] |
| Storage (Solution) | In DMSO | -80°C for up to 1 year | [1] |
| Solubility | DMSO | ≥ 40 mg/mL | [1] |
| Chemical Stability | At pH 5.0, 37°C | A prodrug ester of fadolmidine showed high stability (t½=310 days), suggesting the core structure is robust. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Fadolmidine hydrochloride has a molecular weight of 250.72 g/mol .[8] To prepare 1 mL of a 10 mM stock solution, you will need 2.507 mg of the compound.
-
Weighing: Accurately weigh the required amount of Fadolmidine hydrochloride powder in a suitable microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming to ensure all solid has dissolved.
-
Storage: Aliquot the solution into single-use, light-protected vials and store immediately at -80°C.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to Fadolmidine hydrochloride stability.
Caption: Troubleshooting workflow for Fadolmidine hydrochloride stability issues.
References
-
Chemical stabilities of famotidine and ranitidine hydrochloride in intravenous admixtures. PubMed. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health (NIH). Available at: [Link]
-
Stability of dexmedetomidine 4 mg/mL in polypropylene syringes. American Journal of Health-System Pharmacy. Available at: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
FADOLMIDINE HYDROCHLORIDE. Global Substance Registration System (GSRS). Available at: [Link]
-
Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. PubMed. Available at: [Link]
-
Fadolmidine hydrochloride, (R)- | C13H15ClN2O. PubChem. Available at: [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. IntechOpen. Available at: [Link]
-
Solvent exchange between dimethylsulfoxide and water in the dexamethasone acetate structure. ResearchGate. Available at: [Link]
-
Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs. PubMed. Available at: [Link]
-
Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
How can I remove DMSO from my sample? ResearchGate. Available at: [Link]
-
Fadolmidine | C13H14N2O. PubChem. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. American Pharmaceutical Review. Available at: [Link]
-
Stability study of common vasoactive drugs diluted in five types of solutions. Frontiers in Pharmacology. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). Available at: [Link]
-
FADOLMIDINE. Global Substance Registration System (GSRS). Available at: [Link]
-
Does anybody know the stability of denopamine in DMSO? ResearchGate. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Sources
- 1. Fadolmidine | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. schippersweb.com [schippersweb.com]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. Frontiers | Stability study of common vasoactive drugs diluted in five types of solutions [frontiersin.org]
- 7. Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fadolmidine hydrochloride, (R)- | C13H15ClN2O | CID 76961047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fadolmidine Hydrochloride Assays
Welcome to the technical support center for Fadolmidine hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into avoiding and troubleshooting analytical artifacts. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring the integrity and reliability of your data.
Fadolmidine is an α2-adrenoceptor agonist developed for spinal analgesia.[1][2] Its chemical structure, 3-((1H-imidazol-4-yl)methyl)-2,3-dihydro-1H-inden-5-ol hydrochloride, contains functional groups that, while key to its pharmacological activity, can also predispose it to specific analytical challenges.[2] Understanding these potential issues is the first step toward developing robust and artifact-free assays.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common problems encountered during the analysis of Fadolmidine hydrochloride, primarily using High-Performance Liquid Chromatography (HPLC).
Part 1: Frequently Asked Questions (FAQs) on Assay Artifacts
This section addresses the most common issues and questions that arise during the chromatographic analysis of Fadolmidine hydrochloride.
Q1: I'm seeing unexpected peaks in my chromatogram, even in blank injections. What are they and where do they come from?
A1: These are commonly referred to as "ghost peaks," "artifact peaks," or "system peaks."[3][4] They are signals that do not originate from your analyte but can interfere with data interpretation and quantification.[3][5] The primary causes are typically related to contamination within the HPLC system or the reagents used.
Common Sources of Ghost Peaks:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that become concentrated on the column, especially during gradient elution.[4] Always use freshly prepared mobile phase from high-purity solvents and water. Prolonged storage can also lead to microbial growth or the leaching of plasticizers from containers.[3][5]
-
System Contamination: Carryover from previous injections is a frequent culprit.[4] Analytes or excipients can adhere to the injector needle, port, or rotor seal and elute in subsequent runs. A thorough needle wash protocol is essential.
-
Column Bleed: As a column ages, the bonded stationary phase can slowly degrade and leach, creating a rising baseline or discrete peaks, particularly at higher temperatures or in aggressive mobile phases.[3]
-
Sample Preparation: Contaminants can be introduced from vials, caps, septa, or filters used during sample preparation.[6]
Q2: My Fadolmidine peak shape is poor (tailing, fronting, or splitting). What is the cause?
A2: Poor peak shape is a clear indicator of an underlying issue with the chromatography.
-
Peak Tailing: This is often caused by secondary interactions between the basic imidazole moiety of Fadolmidine and acidic free silanol groups on the silica-based stationary phase.[7] It can also indicate column contamination or degradation.[8]
-
Solution: Consider using a modern, base-deactivated column with low silanol activity. Adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase can also help by protonating the silanols or the analyte, thereby minimizing these secondary interactions.
-
-
Peak Fronting: This is less common but can be a sign of column overloading or a mismatch between the sample solvent and the mobile phase.[8]
-
Solution: Try reducing the concentration of your sample. Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your mobile phase.[8]
-
-
Split Peaks: This often points to a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the stationary phase.[8] It can also occur if the sample solvent is much stronger than the mobile phase.
-
Solution: Reversing and flushing the column (if permitted by the manufacturer) may dislodge particulates from the frit. If a void is suspected, the column may need to be replaced.
-
Q3: I'm observing new peaks appearing in my stability samples over time. How do I confirm if this is degradation?
A3: The appearance of new peaks in stability samples strongly suggests degradation of the Fadolmidine molecule. The goal is to develop a "stability-indicating method" that can resolve the parent drug from all its potential degradation products.[9][10]
To investigate this, a forced degradation study is the industry-standard approach.[11][12] This involves intentionally exposing Fadolmidine hydrochloride to harsh conditions to accelerate its breakdown and generate potential degradants.[10] By analyzing the resulting mixtures, you can confirm if the peaks seen in your stability study correspond to actual degradation products and ensure your method can separate them.[9][12]
Q4: Could my choice of excipients in the formulation be causing interference or degradation?
A4: Absolutely. Drug-excipient interactions are a well-documented source of product instability.[13][14] For a molecule like Fadolmidine, particular attention should be paid to:
-
Reducing Sugars: Excipients like lactose can contain impurities or degrade to form aldehydes, which can react with amine groups on the drug molecule.
-
Oxidizing Agents: Some excipients may contain peroxide impurities (e.g., in povidone or polyethylene glycols - PEGs) that can oxidize sensitive moieties on the Fadolmidine molecule.[13]
-
pH Modifiers: The local pH environment created by excipients can influence the hydrolysis or stability of the drug.
Binary mixtures of Fadolmidine with individual excipients should be prepared and stored under accelerated conditions to screen for potential incompatibilities early in the formulation development process.
Part 2: Systematic Troubleshooting and Protocols
When an artifact appears, a logical and systematic approach is required to identify and eliminate its source.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting unexpected peaks in your chromatogram.
Sources
- 1. Fadolmidine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Artefact Peaks, System Peaks and Ghost Peaks in HPLC – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 4. sepscience.com [sepscience.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
- 9. ajpsonline.com [ajpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. scirp.org [scirp.org]
- 14. drhothas.com [drhothas.com]
Fadolmidine hydrochloride batch-to-batch variability issues
Topic: Batch-to-Batch Variability & Experimental Consistency
Document ID: FAD-HCl-TS-001 Status: Active Last Updated: January 31, 2026[1]
Introduction: The Variability Paradox
Fadolmidine hydrochloride (MPV-2426) is a potent, full agonist of the
This guide addresses the three most common complaints received by our technical team:
-
"My
/ values have shifted by an order of magnitude." -
"The compound is precipitating in my physiological buffer."
-
"I am seeing off-target effects or loss of
selectivity."
Module 1: Physicochemical Integrity (The "Powder" Phase)
Critical Issue: Hygroscopicity & Weighing Errors
Symptom: Inconsistent potency data between experiments despite using the "same" molar concentration.
Technical Insight: Fadolmidine HCl is a hydrochloride salt of an imidazole derivative.[1] Like many amine-HCl salts, it is hygroscopic .[1] If a batch is exposed to ambient humidity, the crystal lattice absorbs water.
-
The Error: You weigh 10 mg of powder, believing it is 10 mg of drug. In reality, it may be 8.5 mg of drug and 1.5 mg of water.
-
The Consequence: Your actual experimental concentration is 15% lower than calculated, shifting your log-dose response curve to the right.
Troubleshooting Q&A
Q: How do I verify if water content is causing my potency drift? A: Do not rely on the Certificate of Analysis (CoA) from 6 months ago. Perform a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) or, if available, Karl Fischer titration .
-
Threshold: If water content >5% by weight, recalculate your stock solution concentration based on the corrected mass.
Q: Can I dry the powder?
A: We recommend vacuum desiccation over
Module 2: Solution Chemistry & Solubility
Critical Issue: The "Common Ion" Trap
Symptom: The solution is clear in water/DMSO but precipitates immediately upon addition to PBS or Krebs buffer.
Technical Insight:
Fadolmidine has an imidazole ring (
-
pH Sensitivity: At pH 7.4 (physiological), a significant fraction of the molecule exists as the free base, which has lower aqueous solubility than the ionized species.
-
Common Ion Effect: PBS contains high concentrations of Chloride ions (
).[1] Adding Fadolmidine HCl to a high- buffer pushes the equilibrium toward the solid salt form, reducing solubility further than predicted by pH alone.
Protocol: The "Golden Standard" Stock Preparation
To ensure reproducibility, do not dissolve directly into buffer.[1] Follow this stepwise solvation protocol.
Key Constraint: Ensure the final assay pH remains stable. If using high concentrations (>10 µM), verify pH after addition; the HCl salt can acidify weak buffers.
Module 3: Stereochemistry & Selectivity
Critical Issue: The Enantiomeric Shift
Symptom: Loss of
Technical Insight: Fadolmidine is the (R)-enantiomer (MPV-2426).[1] The (S)-enantiomer is a common synthesis impurity or degradation product (via racemization under harsh conditions).[1]
-
Mechanism: The (S)-isomer may have different affinity or efficacy profiles at
vs .[1] Even a 2-3% contamination with the (S)-form can alter the apparent values, especially in competitive binding assays where the impurity competes for the receptor.
Data Comparison: Impact of Purity
| Parameter | High Purity Batch (>99% ee) | Low Purity Batch (~95% ee) | Impact on Data |
| Appearance | White crystalline solid | Off-white/Yellowish | Potential oxidation |
| ~2-5 nM | ~10-15 nM | False Low Potency | |
| Selectivity ( | High | Reduced | Loss of Specificity |
| Solubility | High | Variable | Precipitation risks |
Actionable Advice: If you observe a loss of selectivity, request Chiral HPLC data for your specific batch. Do not accept "Chemical Purity >98%" as sufficient; you need "Enantiomeric Excess (ee) >98%".[1]
Troubleshooting Logic Flow
Use this decision tree to diagnose experimental failures associated with Fadolmidine HCl.
References
-
Pertovaara, A. (2004).[1][2] Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist.[1][2] CNS Drug Reviews, 10(2), 117–126.[1]
-
PubChem. (n.d.).[1][3] Fadolmidine hydrochloride (Compound Summary).[1][3][4] National Library of Medicine.[1] Retrieved January 31, 2026.[1] [1]
-
Leino, T., et al. (2021).[1][5] Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs.[5] Pharmacology Research & Perspectives.[1][5][6] [1]
-
TargetMol. (n.d.). Fadolmidine HCl Product Specifications and Handling.
Sources
Technical Support Center: Fadolmidine Hydrochloride Analgesia Studies
Welcome to the technical support resource for researchers utilizing Fadolmidine hydrochloride in preclinical analgesic studies. This guide is structured to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments. Our goal is to ensure the scientific integrity of your work by explaining the causality behind experimental choices and providing self-validating protocols.
Level 1: Initial Efficacy Failure
Q1: My study has started, but Fadolmidine hydrochloride is showing a weaker-than-expected or no analgesic response in my rodent model. What are the first things I should check?
A poor analgesic response can stem from several factors, ranging from the drug itself to the experimental design. Begin with a systematic review of the most fundamental components of your study.
Initial Triage Checklist:
-
Dose and Route of Administration:
-
Verification: Double-check your calculations for the dose administered. Fadolmidine is a potent α2-adrenoceptor agonist, and its effects are dose-dependent.[1][2] Ensure the dose aligns with established literature for your specific pain model and animal species.
-
Causality: Fadolmidine's efficacy is highly dependent on its proximity to the target receptors in the spinal cord. It is a polar compound, meaning it does not readily cross the blood-brain barrier.[3][4] Therefore, systemic administration (e.g., intraperitoneal, intravenous) will be significantly less effective for analgesia compared to localized spinal routes like intrathecal (i.t.) or epidural injections.[1][3] If using a systemic route, a lack of efficacy is expected. For spinal administration, confirm the success of your injection technique.
-
-
Compound Integrity and Formulation:
-
Verification: Confirm the identity and purity of your Fadolmidine hydrochloride batch. Was the compound stored correctly (e.g., protected from light, appropriate temperature)? Prepare fresh solutions for each experiment. Fadolmidine hydrochloride has been successfully dissolved in sterile purified water or physiological saline for in vivo studies.[3][4]
-
Causality: Like any chemical compound, Fadolmidine can degrade if not stored properly, leading to a lower effective concentration. The stability of a drug in its formulation vehicle is critical; precipitation or degradation will reduce the bioavailable dose.[5][6]
-
-
Pain Model and Assay Sensitivity:
-
Verification: Is your chosen pain assay appropriate for an α2-agonist? The hot plate and tail-flick tests are well-suited for detecting centrally acting analgesia.[7][8][9] The von Frey test is the standard for mechanical allodynia.[10][11][12][13] Ensure your baseline readings (before drug administration) are stable and consistent.
-
Causality: Different pain models assess different modalities of pain (thermal, mechanical, inflammatory). An analgesic may be effective in one type of pain but not another. A high variability in baseline responses can mask a true drug effect.
-
Level 2: Target Engagement & Systemic Factors
Q2: I've confirmed my dose, formulation, and assay seem correct, but the analgesic effect is still minimal. How can I be sure the drug is engaging the target and that my animal model is suitable?
This level of troubleshooting requires a deeper look into the pharmacology of Fadolmidine and the physiology of your animal model.
Mechanism of Action & Target Engagement
Fadolmidine is a full agonist for all three α2-adrenoceptor subtypes (α2A, α2B, α2C).[1] Its analgesic effect is primarily mediated by the activation of these receptors on neurons in the dorsal horn of the spinal cord. This activation inhibits the release of nociceptive neurotransmitters.[14][15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Fadolmidine's signaling pathway for analgesia.
Troubleshooting Animal Model and Systemic Issues:
-
Genetic Variation: Different strains of mice and rats can exhibit varied responses to analgesic drugs due to genetic differences in receptor expression, signaling pathways, or drug metabolism.[16]
-
Action: Review literature to see if your specific rodent strain has been characterized for its response to α2-agonists. If you are using a less common strain, consider running a pilot study with a reference strain (e.g., Sprague-Dawley rat, C57BL/6 mouse) to benchmark the expected effect.
-
-
Receptor Desensitization or Tachyphylaxis: Repeated or continuous exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to the drug.[17][18][19] Tachyphylaxis is a rapid decrease in response.[20][21][22]
-
Animal Stress: High levels of stress can alter an animal's baseline pain perception and physiological state. Stress can even induce desensitization of α2-adrenergic receptors due to elevated levels of endogenous catecholamines (norepinephrine, epinephrine).[19]
Level 3: Procedural & Formulation Pitfalls
Q3: I suspect my experimental procedure might be the issue. What are the common procedural errors in analgesic assays?
The reliability of analgesic assays like the hot plate and von Frey tests depends heavily on meticulous and consistent technique.
Workflow for Identifying Procedural Errors
Detailed Protocol: Hot Plate Test
This protocol is designed to be self-validating by emphasizing consistent baseline measurements and clear endpoint criteria.
Objective: To measure the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylinder to confine the animal.
-
Timer.
Procedure:
-
Setup: Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[23] Clean the surface thoroughly before and between animals.
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the environment.[23]
-
Habituation (Session 1 - No Drug):
-
Place the animal gently onto the unheated hot plate within the cylinder for 1-2 minutes to familiarize it with the apparatus.
-
On a separate day, place the animal on the heated plate and start the timer.
-
Observe for specific pain-related behaviors: hind paw licking or jumping.[7][23]
-
The moment one of these behaviors occurs, stop the timer and immediately remove the animal. This is the baseline latency.
-
Crucial: Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.[8][23]
-
-
Testing (Session 2 - With Drug):
-
Administer Fadolmidine hydrochloride or vehicle at the appropriate time before the test.
-
Place the animal on the hot plate and record the response latency as described above.
-
An increase in latency time compared to baseline indicates an analgesic effect.
-
Data Comparison Table
| Parameter | Recommended Setting | Rationale |
| Plate Temperature | 52-55 °C | Elicits a clear nocifensive response without causing immediate injury.[23] |
| Cut-off Time | 30-60 seconds | Prevents tissue damage and unnecessary distress to the animal.[8][23] |
| Acclimatization | 30-60 minutes | Reduces stress-induced variability in pain perception.[23] |
| Endpoint | Paw Licking or Jumping | These are considered supraspinally integrated responses to thermal pain.[7][25] |
Level 4: Advanced Mechanistic Troubleshooting
Q4: The basics are all in place, but the results are still inconsistent. What are some deeper, less obvious reasons for a poor analgesic response?
When standard checks fail, consider more complex pharmacological and physiological interactions.
Potential Causes of Poor Analgesic Response
-
Pharmacokinetic Issues: Although Fadolmidine is designed for local action in the spine, its pharmacokinetic profile can still influence outcomes.[3]
-
Consideration: Could there be rapid clearance from the intrathecal space? While plasma concentrations are low after i.t. dosing, individual differences in local circulation or cerebrospinal fluid dynamics could play a role.[1][4] This is difficult to measure directly but can contribute to variability.
-
-
Drug-Drug Interactions: Are you co-administering any other compounds?
-
Consideration: While Fadolmidine has been shown to be synergistic with local anesthetics like bupivacaine, other compounds could theoretically interfere with its action.[3][4] For example, an α2-receptor antagonist would directly block its effect. Review all administered substances for potential pharmacological interactions.
-
-
Metabolic Differences: While less of a concern for locally administered drugs that are not intended for systemic circulation, individual animal metabolism can vary. This is a well-established phenomenon for systemically acting drugs like codeine, where the activity of metabolic enzymes like CYP2D6 dictates the conversion to its active form, morphine, and thus its analgesic efficacy.[26][27][28]
Level 5: Frequently Asked Questions (FAQs)
-
Q: Can I administer Fadolmidine systemically (e.g., IP, IV) for analgesia?
-
A: While not its intended route, systemic administration can produce some effects. However, due to its polar nature and poor ability to cross the blood-brain barrier, the doses required for central analgesia would be very high and likely accompanied by significant peripheral side effects (e.g., cardiovascular changes).[1][2] For analgesia, local spinal administration (intrathecal or epidural) is strongly recommended.[3][4]
-
-
Q: My animals are sedated after Fadolmidine administration. Is this confounding my analgesia results?
-
A: Yes, sedation can be a confounding factor.[31] An animal that is sedated may show a longer latency in the hot plate test simply because its motor responses are slowed, not because its pain perception is reduced. Fadolmidine was developed to have a better separation between analgesic and sedative effects compared to clonidine or dexmedetomidine, especially with spinal administration.[1][2] If you observe significant sedation, consider performing a motor function test (like a rotarod test) to quantify the effect.[31]
-
-
Q: How long after intrathecal administration should I test for analgesia?
-
A: The time to peak effect (Tmax) and duration of action will depend on the dose. You should perform a time-course study to determine the optimal window for testing. Administer the drug and test for analgesia at multiple time points (e.g., 15, 30, 60, 120 minutes) to characterize the onset, peak, and duration of the analgesic response in your specific model.
-
-
Q: Is there a difference in efficacy between Fadolmidine and other α2-agonists like clonidine or dexmedetomidine?
-
A: Yes. While all are potent analgesics, Fadolmidine's key difference is its lower propensity to cause systemic side effects like sedation and hypotension when administered spinally at analgesic doses.[1][2] This is attributed to its limited distribution from the spinal space to the periphery and brain.[2]
-
References
- Von Frey Test Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium.
- von Frey filament test. (n.d.). Bio-protocol.
-
Jewell-Motz, E. A., & Liggett, S. B. (1992). Subtype-selective desensitization of alpha 2-adrenergic receptors. Different mechanisms control short and long term agonist-promoted desensitization of alpha 2C10, alpha 2C4, and alpha 2C2. Journal of Biological Chemistry. Retrieved from [Link]
- Mechanical Sensitivity (Von Frey) Test. (2024). UCSF - IACUC.
-
Desensitization of α2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by β2-adrenoceptor-dependent GRK3 up-regulation. (2003). British Journal of Pharmacology. Retrieved from [Link]
-
Takano, Y., & Yaksh, T. L. (1992). Desensitization to the behavioral effects of alpha 2-adrenergic agonists in rats. Anesthesiology. Retrieved from [Link]
- Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers - Conduct Science.
-
Mills, P. J., Dimsdale, J. E., Ziegler, M. G., & Nelesen, R. A. (1990). Stress-induced desensitization of alpha 2-adrenergic receptors in human platelets. Psychosomatic Medicine. Retrieved from [Link]
-
Desensitization of alpha 2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by beta 2-adrenoceptor-dependent GRK3 up-regulation. (2003). British Journal of Pharmacology. Retrieved from [Link]
- How to conduct Von Frey Test? (2025). BioMed.
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]
-
Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. (2012). UTUPub. Retrieved from [Link]
-
Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Hot plate test. (n.d.). Panlab. Retrieved from [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2001). Journal of Neuroscience Methods. Retrieved from [Link]
-
Jirkle, R. L., et al. (2019). Clinical Management of Pain in Rodents. Comparative Medicine. Retrieved from [Link]
-
Perspectives of Healthcare Professionals on the Treatment Landscape of Ocular Redness. (2026). Clinical Ophthalmology. Retrieved from [Link]
-
Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. Retrieved from [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. Retrieved from [Link]
-
Differential Adrenoreceptor Mediated Tachyphylaxis and Upregulation. (2007). ClinicalTrials.gov. Retrieved from [Link]
-
Clinical Management of Pain in Rodents. (2019). ResearchGate. Retrieved from [Link]
-
Methods Used to Evaluate Pain Behaviors in Rodents. (2017). Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Mouse and Rat Anesthesia and Analgesia. (2023). Current Protocols. Retrieved from [Link]
-
Differences in response to anaesthetics and analgesics between inbred rat strains. (2006). Laboratory Animals. Retrieved from [Link]
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). Assay Guidance Manual. Retrieved from [Link]
-
Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. (2021). The Journal of Pain. Retrieved from [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. Retrieved from [Link]
-
Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. (2021). Pharmacology Research & Perspectives. Retrieved from [Link]
-
Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
What are Alpha 2 adrenoceptor agonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Assays in analgesic studies. (2023). ResearchGate. Retrieved from [Link]
-
Parasympathomimetic Medications. (2023). StatPearls. Retrieved from [Link]
-
Formulation and Evaluation of Effervescent Floating Tablet of Famotidine. (2011). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Clinical pharmacokinetics of molsidomine. (1994). Clinical Pharmacokinetics. Retrieved from [Link]
-
Pharmacokinetics & Pharmacodynamics. (n.d.). Nursing Pharmacology. Retrieved from [Link]
-
Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. (2006). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
A Population Study in Patients Who Do Not Respond to Oral Codeine. (n.d.). NIHR. Retrieved from [Link]
-
Pharmacogenetics of analgesic drugs. (2011). Continuing Education in Anaesthesia, Critical Care & Pain. Retrieved from [Link]
-
stability of pharmaceutical preparations. (2023). MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. Retrieved from [Link]
-
Stability of famotidine in polyvinyl chloride minibags and polypropylene syringes and compatibility of famotidine with selected drugs. (1995). American Journal of Health-System Pharmacy. Retrieved from [Link]
-
Codeine Therapy and CYP2D6 Genotype. (2012). Medical Genetics Summaries. Retrieved from [Link]
-
Codeine analgesia is due to codeine-6-glucuronide, not morphine. (2000). International journal of clinical practice. Retrieved from [Link]
-
The analgesic effect of codeine as compared to imipramine in different human experimental pain models. (1997). Pain. Retrieved from [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. minarjournal.com [minarjournal.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Subtype-selective desensitization of alpha 2-adrenergic receptors. Different mechanisms control short and long term agonist-promoted desensitization of alpha 2C10, alpha 2C4, and alpha 2C2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desensitization of α2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by β2-adrenoceptor-dependent GRK3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress-induced desensitization of alpha 2-adrenergic receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. biomed-easy.com [biomed-easy.com]
- 25. Hot plate test [panlab.com]
- 26. hra.nhs.uk [hra.nhs.uk]
- 27. Pharmacogenetics of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Sedative Effects of Fadolmidine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Fadolmidine hydrochloride. This guide is designed to provide you, our fellow scientists and drug development professionals, with the in-depth knowledge and practical strategies required to effectively manage sedation, a common side effect encountered during preclinical studies with this potent α2-adrenoceptor agonist. Our goal is to empower you to achieve your experimental objectives while ensuring the highest standards of animal welfare and data integrity.
Frequently Asked Questions (FAQs): Understanding Fadolmidine-Induced Sedation
This section addresses the fundamental questions regarding Fadolmidine and its sedative properties, providing a solid foundation for the troubleshooting guides that follow.
What is Fadolmidine hydrochloride and its mechanism of action?
Fadolmidine hydrochloride is a potent and selective full agonist for all three subtypes of the α2-adrenoceptor (A, B, and C)[1]. It is being developed primarily for spinal analgesia[1][2][3]. Its mechanism of action involves binding to and activating α2-adrenoceptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and ultimately, a reduction in neuronal firing. In the context of analgesia, this occurs in the dorsal horn of the spinal cord.
Why does Fadolmidine cause sedation?
The sedative effects of Fadolmidine, and α2-adrenoceptor agonists in general, are primarily mediated by their action on α2-adrenoceptors located in the locus coeruleus of the brainstem[4]. Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, a key neurotransmitter involved in arousal, wakefulness, and alertness[4]. This reduction in noradrenergic activity in higher brain centers leads to a state of sedation that can be characterized as similar to natural sleep[5].
What are the typical signs of sedation in laboratory animals?
Observing and quantifying sedation is crucial for managing this side effect. In laboratory animals, such as rats and dogs, sedation can manifest as:
-
Decreased motor activity: Reduced spontaneous movement and a general state of quietness.
-
Altered posture: A hunched posture or loss of righting reflex at higher doses.
-
Reduced responsiveness to stimuli: A delayed or diminished reaction to auditory, tactile, or visual cues.
-
Eyelid ptosis: Drooping of the upper eyelids.
A standardized scoring system can be employed to consistently assess the level of sedation. One such scale ranges from 0 (normal alertness) to 4 (unarousable with a total loss of muscle tone)[6].
How does the route of administration affect the sedative properties of Fadolmidine?
The route of administration significantly influences the systemic exposure and, consequently, the sedative effects of Fadolmidine. Intrathecal (i.t.) or epidural administration, intended for localized spinal analgesia, results in very low plasma concentrations of the drug[1][3]. This localized action minimizes systemic side effects, including sedation, especially at analgesic doses[1][2][7]. In contrast, systemic administration (e.g., intravenous or intraperitoneal) would be expected to produce more pronounced sedative effects due to broader distribution to the central nervous system.
Is the sedative effect of Fadolmidine dose-dependent?
Yes, the sedative effect of Fadolmidine is dose-dependent[1][2]. While analgesic doses administered intrathecally may produce minimal to no sedation, higher doses are associated with an increased incidence and depth of sedation[1]. This dose-response relationship is a critical factor to consider when designing experiments and is the basis for the first troubleshooting guide.
Troubleshooting Guides: Proactive Management of Sedation in Your Experiments
These guides provide practical, step-by-step protocols and evidence-based strategies to mitigate the sedative effects of Fadolmidine, ensuring the successful execution of your research.
Guide 1: Dose-Response Optimization to Minimize Sedation
The most direct approach to managing sedation is to identify the therapeutic window where analgesic or other desired effects are present without significant sedation. This requires a carefully planned dose-response study.
Experimental Protocol: Establishing a Dose-Response Curve for Analgesia vs. Sedation
-
Animal Model and Acclimatization: Select the appropriate animal model for your study (e.g., rat, mouse). Allow for a sufficient acclimatization period (typically 5-7 days) to minimize stress-related variables.
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group. The number of groups will depend on the expected therapeutic range of Fadolmidine for your specific application.
-
Drug Preparation and Administration: Prepare fresh solutions of Fadolmidine hydrochloride in a suitable vehicle (e.g., sterile saline). Administer the drug via the intended route (e.g., intrathecal).
-
Behavioral Assessments: At predetermined time points post-administration, assess both the desired therapeutic effect (e.g., analgesia using a tail-flick or von Frey test) and the level of sedation using a standardized scoring system[6].
-
Data Analysis: Plot the dose-response curves for both analgesia and sedation. The goal is to identify the dose or dose range that provides a significant therapeutic effect with a minimal or acceptable level of sedation.
Table 1: Hypothetical Dose-Response Data for Intrathecal Fadolmidine in Rats
| Fadolmidine Dose (µg) | Mean Analgesic Effect (% MPE) | Mean Sedation Score (0-4) |
| 0 (Vehicle) | 5 ± 2 | 0.1 ± 0.1 |
| 1 | 35 ± 5 | 0.3 ± 0.2 |
| 3 | 70 ± 8 | 0.8 ± 0.3 |
| 10 | 95 ± 4 | 2.1 ± 0.5 |
| 30 | 98 ± 3 | 3.5 ± 0.4 |
% MPE = Maximum Possible Effect
Caption: Workflow for Dose-Response Optimization.
Guide 2: Utilizing Antagonists to Reverse Sedation
In situations where higher doses of Fadolmidine are necessary, or if rapid recovery from sedation is required, the use of a specific α2-adrenoceptor antagonist can be a powerful tool. Atipamezole is a highly selective α2-antagonist widely used in veterinary medicine to reverse the effects of α2-agonists like dexmedetomidine[8][9].
Mechanism of Antagonist Action
Atipamezole acts as a competitive antagonist at the α2-adrenoceptor. It has a high affinity for the receptor and, when administered, displaces the agonist (Fadolmidine), thereby reversing its effects, including sedation and sympatholysis[9][10].
Caption: Competitive Antagonism at the α2-Adrenoceptor.
Experimental Protocol: Reversal of Fadolmidine-Induced Sedation with Atipamezole
-
Induction of Sedation: Administer a dose of Fadolmidine known to induce a consistent level of sedation.
-
Antagonist Administration: Once the desired level of sedation is achieved and the primary experimental endpoint has been measured, administer Atipamezole. The route of administration for the antagonist (e.g., intraperitoneal or subcutaneous) should be chosen to ensure rapid systemic absorption.
-
Monitoring Recovery: Continuously monitor the animal for signs of arousal and the reversal of sedation. Record the time to recovery of normal posture, alertness, and motor activity.
-
Dose Determination: The optimal dose of Atipamezole for reversing Fadolmidine's effects may need to be determined empirically, as it can depend on the dose of the agonist used.
Table 2: Common α2-Adrenoceptor Antagonists
| Antagonist | Selectivity | Typical Use |
| Atipamezole | Highly selective for α2 | Reversal of dexmedetomidine and other potent α2-agonists in veterinary medicine[8][9]. |
| Yohimbine | Selective for α2 | Historically used for reversal, but less specific than atipamezole[11]. |
| Tolazoline | Non-selective (α1 and α2) | Less commonly used due to its broader spectrum of activity and potential for side effects[12]. |
Guide 3: Adjusting Experimental Design and Animal Monitoring
Careful consideration of the experimental environment and diligent animal monitoring can help mitigate the impact of sedation and ensure animal well-being.
Recommendations for Experimental Design:
-
Environmental Control: House animals in a quiet, temperature-controlled environment. Minimizing external stressors can be beneficial, as stress can sometimes counteract the sedative effects of α2-agonists[13].
-
Handling: Handle animals gently and consistently to reduce anxiety.
-
Timing of Assessments: If the primary endpoint of the study is not dependent on a sedated state, consider timing the assessments to coincide with the peak therapeutic effect and before the onset of deep sedation, or after the sedative effects have begun to wane.
Animal Monitoring Protocol:
-
Physiological Parameters: Monitor vital signs such as heart rate, respiratory rate, and body temperature, as high doses of α2-agonists can cause bradycardia, respiratory depression, and hypothermia[1][3].
-
Hydration and Nutrition: Ensure that sedated animals have easy access to food and water. If an animal is unable to eat or drink for an extended period, supportive care may be necessary.
-
Recovery Period: Provide a warm, quiet, and comfortable environment for recovery. Monitor animals until they have fully regained their righting reflex and are ambulatory.
Caption: Decision Tree for Animal Monitoring Post-Fadolmidine.
By implementing these strategies, researchers can effectively manage the sedative side effects of Fadolmidine hydrochloride, leading to more robust and reliable experimental outcomes.
References
-
Lehtimäki, J. (2012). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 884, 173296. [Link]
-
Savola, J. M., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00821. [Link]
-
Veterinary Anesthesia and Analgesia Support Group. (n.d.). Alpha-2 Agonists. VASG.ORG. [Link]
-
Gertler, R., et al. (2009). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. The Ochsner Journal, 9(4), 225–231. [Link]
-
IGALMI® (dexmedetomidine) HCP Site. (n.d.). Mechanism of Action. [Link]
-
Pertovaara, A. (2013). Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. CNS Neuroscience & Therapeutics, 19(6), 389–396. [Link]
-
Lehtimäki, J., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives, 9(4), e00821. [Link]
-
Wikipedia contributors. (2023, December 22). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Joseph, B., & D'Arcy, K. A. (2005). Use of α2-Agonists in Neuroanesthesia: An Overview. The Ochsner Journal, 5(3), 29–33. [Link]
-
Anesthesiology Lectures. (2022, June 7). Alpha - 2 Agonists | Anesthesiology | Lecture 10 [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, August 3). Atipamezole. In Wikipedia, The Free Encyclopedia. [Link]
-
Ko, J. C. H., et al. (2010). A Protocol for the Emergency Treatment of Alpha-2 Agonist Overdose using Atipamezole, a Selective Alpha-2 Antagonist. The Internet Journal of Veterinary Medicine, 7(1). [Link]
-
Scheinin, H., et al. (1998). Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist atipamezole: a pharmacodynamic and kinetic study in healthy volunteers. Anesthesiology, 89(3), 574–584. [Link]
-
Groh, R., et al. (2013). Atipamezole as an emergency treatment for overdose from highly concentrated alpha-2 agonists used in zoo and wildlife anesthesia. Journal of Zoo and Wildlife Medicine, 44(2), 481–483. [Link]
Sources
- 1. utupub.fi [utupub.fi]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | IGALMI® (dexmedetomidine) HCP Site [igalmihcp.com]
- 5. Use of α2-Agonists in Neuroanesthesia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atipamezole - Wikipedia [en.wikipedia.org]
- 10. Reversal of the sedative and sympatholytic effects of dexmedetomidine with a specific alpha2-adrenoceptor antagonist atipamezole: a pharmacodynamic and kinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. VASG Alpha-2 Agonists [vasg.org]
Technical Support Center: Long-Term Stability of Fadolmidine Hydrochloride in Solution
Welcome to the technical support guide for Fadolmidine hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on ensuring the long-term stability of Fadolmidine hydrochloride in solution. Maintaining the chemical integrity of your experimental compounds is paramount for reproducible and reliable results. This guide is structured to address common questions, troubleshoot potential issues, and provide validated protocols based on established principles of chemical stability.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and storage of Fadolmidine hydrochloride solutions.
Q1: What are the absolute best-practice storage conditions for my Fadolmidine hydrochloride stock solutions?
For maximum long-term stability, prepared stock solutions of Fadolmidine hydrochloride should be stored at -80°C .[1] At this temperature, chemical and physical degradation processes are significantly slowed. For shorter-term storage, 0 - 4°C is acceptable for days to weeks, but -20°C is recommended for storage spanning months.[2]
Q2: How long can I realistically store a prepared stock solution?
When stored in a suitable solvent at -80°C, Fadolmidine hydrochloride solutions can be considered stable for up to one year .[1] For solutions stored at -20°C, stability should be maintained for several months. However, it is best practice to perform a stability check if the solution has been stored for an extended period or if you observe inconsistent experimental results.
Q3: What solvents should I use to prepare my stock solutions?
While specific solubility data is not extensively published, Fadolmidine hydrochloride, as a salt, is generally amenable to dissolution in aqueous buffers or polar organic solvents. For biological experiments, sterile water, saline, or a buffer system (e.g., PBS) is common. For higher concentration stocks, organic solvents like DMSO or ethanol may be used.
Causality Note: The choice of solvent is critical. Aqueous solutions can promote hydrolysis, a common degradation pathway for many pharmaceuticals.[3] If using aqueous buffers, ensure the pH is controlled, as pH can dramatically influence stability.[4] Using a high-quality, anhydrous grade of an organic solvent like DMSO for your primary stock can circumvent hydrolysis during long-term storage.
Q4: Are there any visual signs of degradation I should watch for?
Yes. Visual inspection is the first line of defense. Discard any solution that exhibits:
-
Color Change: The appearance of a yellow or brown tint can indicate oxidative or other chemical degradation.[5]
-
Precipitation: The presence of solid material, especially after thawing, suggests that the compound has fallen out of solution or has degraded into a less soluble product.[6]
-
Cloudiness or Haze: This can indicate microbial contamination or the formation of insoluble degradants.
Q5: Should I protect my Fadolmidine hydrochloride solutions from light?
Yes. As a general best practice for all research compounds, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[3][7] Photodegradation is a common pathway where light energy can catalyze chemical reactions, leading to a loss of potency.[8]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical framework for identifying the root cause.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Bioassay Results | Solution Degradation: The most likely culprit is a loss of active Fadolmidine hydrochloride concentration due to improper storage. | 1. Prepare a fresh stock solution from solid powder.2. Validate the concentration of the old stock solution using an analytical method like HPLC (see Protocol 3).3. Review your storage protocol against the recommendations in this guide. |
| Precipitate in Thawed Solution | Poor Solubility/Supersaturation: The concentration may be too high for the solvent, especially at lower temperatures.Freeze-Thaw Instability: Repeated freeze-thaw cycles can cause the compound to precipitate. | 1. Warm the solution gently (e.g., to 37°C) and vortex to attempt redissolution.2. If it does not redissolve, the solution should be considered compromised. Prepare a new stock at a slightly lower concentration.3. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Solution Appears Discolored | Oxidation/Photodegradation: Exposure to oxygen or light can cause chemical changes.[3][5] This may be accelerated by trace metal impurities or inappropriate pH. | 1. Discard the solution immediately. Discoloration is a clear sign of chemical change.[5]2. When preparing new solutions, use high-purity solvents and store under an inert gas (e.g., argon or nitrogen) if possible.3. Ensure all solutions are stored protected from light.[7] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for diagnosing inconsistent experimental outcomes.
Caption: A logical flow for troubleshooting inconsistent results.
Section 3: Experimental Protocols & Methodologies
Adherence to standardized protocols is essential for ensuring the stability and consistency of your Fadolmidine hydrochloride solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Pre-Weighing: Allow the vial of solid Fadolmidine hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Calculation: Based on the molecular weight of Fadolmidine hydrochloride (250.72 g/mol ), calculate the mass required for your desired volume and concentration.
-
Weighing: Accurately weigh the powder in a clean, sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Documentation: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 2: Recommended Long-Term Storage and Handling
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, light-protecting (amber) vials.
-
Expertise Note: Aliquoting is the single most effective procedure to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.
-
-
Storage: Place the aliquots in a labeled container and store them in a -80°C freezer.[1]
-
Usage: When an aliquot is needed, remove it from the freezer, allow it to thaw completely at room temperature, and vortex gently before making further dilutions. Do not refreeze any unused portion of the thawed aliquot.
Protocol 3: Workflow for Validating Solution Stability
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC), which is a gold standard for separating and quantifying a parent compound from its potential degradants.[9][10]
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute a sample to an appropriate concentration for HPLC analysis. Run the sample to obtain a chromatogram. The main peak represents pure Fadolmidine hydrochloride. Record its retention time and peak area. This is your 100% reference.
-
Storage: Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months), remove a sample, prepare it for HPLC analysis in the same manner as the T=0 sample, and run the analysis.
-
Data Evaluation:
-
Compare the peak area of Fadolmidine hydrochloride at the new time point to the T=0 peak area. A solution is typically considered stable if the concentration remains above 90-95% of the initial value.[11]
-
Examine the chromatogram for the appearance of new peaks, which would indicate degradation products.[12]
-
Stability Validation Workflow Diagram
Caption: A workflow for assessing the stability of Fadolmidine HCl.
Section 4: Key Stability Factors & Summary
The stability of Fadolmidine hydrochloride in solution is primarily influenced by temperature, solvent choice, pH, and exposure to light and oxygen.
-
Hydrolysis: The imidazole and hydroxyl functional groups in Fadolmidine could be susceptible to pH-dependent hydrolysis in aqueous solutions. Storing primary stocks in an aprotic solvent like DMSO minimizes this risk.[3]
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which can be catalyzed by light, heat, or trace metals.[3][8] This is a common cause of discoloration.
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[8]
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term (Years)[1][2] | Keep dry and protected from light. |
| 0 - 4°C | Short-term (Days to Weeks)[2] | Ensure container is tightly sealed. | |
| Solution (in Solvent) | -80°C | Long-term (up to 1 Year)[1] | Recommended. Aliquot into single-use volumes. |
| -20°C | Mid-term (Months)[2] | Good alternative to -80°C. Aliquot to prevent freeze-thaw. | |
| 0 - 4°C | Short-term (Days) | Not recommended for storage beyond the duration of an experiment. |
Section 5: Safety & Handling
While Fadolmidine hydrochloride is not classified as a hazardous drug under NIOSH or ASHP guidelines, it is a potent, biologically active compound.[13][14] All laboratory chemicals should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.[15]
-
Handling Powder: Weigh and handle the solid powder in a chemical fume hood or other ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.[16]
By adhering to these guidelines, you can ensure the long-term stability of your Fadolmidine hydrochloride solutions, leading to more accurate, reliable, and reproducible experimental results.
References
- Pharmacon Corp. (2008). Recommended Minimum Medication Storage Parameters.
- MedKoo Biosciences. Fadolmidine HCl | CAS#189353-32-0.
- TargetMol. Fadolmidine | T70078.
- Global Substance Registration System (GSRS). FADOLMIDINE.
- Global Substance Registration System (GSRS). FADOLMIDINE HYDROCHLORIDE, (R)-.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
- Niemi, R., et al. (2005). Synthesis, hydrolysis, and intraocular pressure lowering effects of fadolmidine prodrugs. International Journal of Pharmaceutics, 295(1-2), 121-7.
- Global Substance Registration System (GSRS). FADOLMIDINE HYDROCHLORIDE.
- MDPI. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
- ScienceDirect. STABILITY: PHYSICAL AND CHEMICAL.
- Frontiers. (2023). Stability study of common vasoactive drugs diluted in five types of solutions.
- Amspec. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- ASHP. Guidelines on Handling Hazardous Drugs.
- PharmTech. Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
- ResearchGate. (2017). degradation pathway of pharmaceutical dosage forms.
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- PMC. (2019). Safe handling of hazardous drugs.
- PubMed. (2014). Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C.
- PubMed. (1991). Stability of three oral liquid drug products repackaged in unit dose containers.
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. Fadolmidine | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Frontiers | Stability study of common vasoactive drugs diluted in five types of solutions [frontiersin.org]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. Stability of three oral liquid drug products repackaged in unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaconconsulting.com [pharmaconconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ashp.org [ashp.org]
- 14. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Engineering CNS Uptake for Fadolmidine
Topic: Overcoming Poor Blood-Brain Barrier (BBB) Penetration of Fadolmidine Ticket ID: FAD-BBB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, CNS Delivery Unit
Introduction: The "Spinal-Selective" Paradox
Fadolmidine (MPV-2426) is a potent
The Challenge: You are likely attempting to repurpose Fadolmidine for neuroprotection, anxiety, or supraspinal analgesia. To do this, you must reverse its inherent "anti-BBB" engineering. This guide treats Fadolmidine’s poor penetration not as a failure, but as a physicochemical feature that requires specific engineering controls to bypass.
Module 1: Physicochemical Root Cause Analysis
Before attempting delivery, you must quantify the barrier. Fadolmidine fails to cross the BBB primarily due to its polarity and lack of affinity for active transport systems.
Comparative Physicochemical Profile
| Parameter | Fadolmidine (Target) | Dexmedetomidine (Reference) | Clonidine (Reference) | Impact on BBB |
| Lipophilicity (LogP) | < 1.0 (Est.) | ~2.81 | ~1.59 | Critical Failure Point. Optimal BBB passive diffusion requires LogP 2.0–3.5. |
| Ionization (pKa) | Basic | 7.1 | 8.05 | High ionization at physiological pH (7.4) traps the molecule in the plasma compartment. |
| Transport Mechanism | Paracellular (Restricted) | Passive Transcellular | Passive Transcellular | Fadolmidine relies on paracellular routes which are sealed by Tight Junctions (TJs). |
| Protein Binding | Low | ~94% | ~20-40% | Low binding usually aids clearance, but here it confirms lack of lipophilic interaction. |
Diagnostic Diagram: Why Systemic Delivery Fails
Caption: Fadolmidine is excluded primarily by tight junctions due to hydrophilicity and potential efflux pump activity.
Module 2: Troubleshooting & Engineering Solutions
Strategy A: Chemical Modification (Prodrug Approach)
Best for: Chronic systemic administration (Oral/IV).
The Fix: Mask the polar groups (guanidino/imidazole moieties) with lipophilic promoieties to increase LogP to >2.0.
-
Protocol Recommendation: Synthesize an Ester-linked Prodrug .
-
Design: Attach an aliphatic chain (e.g., valerate or enanthate) to the hydroxyl or amine groups.
-
Mechanism: The prodrug crosses the BBB via passive diffusion.
-
Activation: Endogenous brain esterases (e.g., butyrylcholinesterase) cleave the ester bond, releasing active Fadolmidine inside the brain parenchyma ("Lock-in" principle).
-
Troubleshooting Prodrug Failure:
-
Issue: "Prodrug clears before reaching brain."
-
Fix: The ester bond is too unstable in plasma. Increase steric hindrance around the ester bond (e.g., use a pivalate group) to slow plasma hydrolysis.
-
Strategy B: Advanced Formulation (Lipid Nanocarriers)
Best for: Acute neuroprotection (IV bolus).
The Fix: Encapsulate Fadolmidine in a lipophilic shell to mimic a nutrient or passive diffuser.
-
Protocol Recommendation: PEGylated Liposomes .
-
Lipid Ratio: DSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio).
-
Loading: Use Remote Loading (Transmembrane pH gradient) to trap the weak base Fadolmidine inside the acidic core of the liposome.
-
Targeting: Conjugate Transferrin (Tf) or Angiopep-2 to the PEG terminus to trigger Receptor-Mediated Transcytosis (RMT).
-
Troubleshooting Formulation Failure:
-
Issue: "Low encapsulation efficiency."
-
Fix: Fadolmidine is hydrophilic.[1] Ensure your hydration buffer pH is optimized to keep the drug ionized during loading (pH < pKa) to prevent it from leaking out before the liposome forms.
-
Strategy C: Route Bypass (Intranasal Delivery)
Best for: Anxiety/PTSD models (Non-invasive).
The Fix: Bypass the BBB entirely using the olfactory and trigeminal nerve pathways.
-
Protocol:
-
Formulate Fadolmidine with a mucoadhesive polymer (e.g., Chitosan 0.5%).
-
Administer to the upper nasal cavity (olfactory region), not the respiratory region.
-
Warning: Volume must be low (<20µL for rats) to prevent swallowing/drainage.
-
Module 3: Experimental Validation Protocols
You cannot rely on plasma pharmacokinetics (PK) to verify brain delivery. You must measure Brain-to-Plasma Partition Coefficient (
Gold Standard: In Vivo Brain Microdialysis
This protocol distinguishes between free drug (active) and bound drug in the brain, which whole-tissue homogenization fails to do.
Workflow:
-
Probe Implantation: Stereotactically implant a CMA/12 probe (20kDa cutoff) into the target region (e.g., Locus Coeruleus or Prefrontal Cortex).
-
Recovery Period: Allow 24h for BBB repair post-surgery.
-
Perfusion: Perfuse aCFC (artificial CSF) at 1.0 µL/min.
-
Administration: Inject Fadolmidine (or Prodrug) IV.
-
Sampling: Collect dialysate every 20 mins for 4 hours.
-
Analysis: Quantify via LC-MS/MS.
Calculation:
Decision Matrix: Selecting Your Strategy
Caption: Decision matrix based on chemical flexibility and pharmacokinetic requirements.
Frequently Asked Questions (FAQ)
Q1: Why not just use Dexmedetomidine if I need brain penetration?
A: Specificity. Fadolmidine may have a distinct receptor subtype profile (
Q2: My LC-MS shows high brain concentration, but no effect. Why?
A: You likely measured Total Brain Concentration via homogenization. Fadolmidine might be trapped in the endothelial cells of the BBB or sequestered in lysosomes (lysosomal trapping of weak bases) without reaching the synaptic receptors. Action: Switch to Microdialysis to measure
Q3: Can I use Focused Ultrasound (FUS) with Fadolmidine? A: Yes. FUS combined with microbubbles creates transient opening of the Tight Junctions. Since Fadolmidine is small but polar, it is an ideal candidate for paracellular transport through FUS-opened junctions. This is a physical alternative to chemical modification.
References
-
Talke, P., et al. (2003).[1] "Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models." Neuropharmacology.
-
Rautio, J., et al. (2008). "Prodrug approaches for CNS delivery." The AAPS Journal.
-
Lilius, T., et al. (2025). "Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists." Neuropharmacology.
-
Abbott, N. J., et al. (2010).[2] "Structure and function of the blood-brain barrier." Neurobiology of Disease.
-
Chen, Y., & Liu, L. (2012). "Modern methods for delivery of drugs across the blood–brain barrier." Advanced Drug Delivery Reviews.
Sources
Fadolmidine Hydrochloride Interspecies Dose Conversion: A Technical Guide for Researchers
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fadolmidine hydrochloride in their preclinical and translational research. It provides a comprehensive resource for understanding and executing dose conversions between different animal species and humans, a critical step in the journey from laboratory discovery to potential clinical application. This guide emphasizes the principles of allometric scaling, addresses common experimental challenges, and offers practical, step-by-step protocols to ensure scientific rigor and integrity in your study design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding Fadolmidine hydrochloride and the principles of interspecies dose conversion.
Q1: What is Fadolmidine hydrochloride and what is its mechanism of action?
Fadolmidine hydrochloride is a potent and selective α2-adrenoceptor agonist.[1] Its mechanism of action involves binding to and activating α2-adrenergic receptors, which are G protein-coupled receptors found throughout the central and peripheral nervous systems.[2] Activation of these receptors, particularly in the spinal cord, leads to a reduction in the release of norepinephrine and other neurotransmitters involved in pain signaling, resulting in analgesia.[1][3] Fadolmidine has been specifically developed for spinal analgesia with a local mode of action.[1][4]
Q2: Why is dose conversion between species necessary in preclinical research?
Dose conversion is a critical step in translating findings from animal studies to humans.[5] Physiological and metabolic rates differ significantly across species and do not scale linearly with body weight.[6] Simply converting a dose on a mg/kg basis can lead to significant under- or over-dosing in the target species, potentially resulting in lack of efficacy or unexpected toxicity.[6] Methodologies like allometric scaling, which considers the relationship between body size and physiological processes, provide a more accurate and scientifically sound approach for estimating an equivalent dose in a different species.[7]
Q3: What is allometric scaling?
Allometric scaling is a mathematical method used to describe the non-linear relationship between a biological parameter and the body size of an organism.[7][8] In pharmacology, it is based on the principle that many physiological processes, including drug clearance and metabolism, scale with body weight to a certain exponent.[7][9] The general allometric equation is expressed as:
Y = aWb
Where:
-
Y is the physiological or pharmacokinetic parameter of interest (e.g., clearance).
-
a is the allometric coefficient.
-
W is the body weight.
-
b is the allometric exponent.
This method is widely used to predict pharmacokinetic parameters and to estimate the first-in-human dose from preclinical data.[9]
Q4: What is the Human Equivalent Dose (HED) and why is it important?
The Human Equivalent Dose (HED) is the dose of a drug in humans that is expected to provide the same level of exposure (as measured by the area under the curve, or AUC) as the dose administered to an animal species.[4] The U.S. Food and Drug Administration (FDA) provides guidance on calculating the HED from animal data, often using body surface area (BSA) normalization as a key component of the calculation.[4] Accurately determining the HED is crucial for establishing a safe and potentially effective starting dose in Phase 1 clinical trials.[4]
Troubleshooting Guide: Common Issues in Fadolmidine Dose Conversion
This section provides practical advice for overcoming common challenges encountered during interspecies dose conversion experiments with Fadolmidine hydrochloride.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected Toxicity or Lack of Efficacy in the Target Species | - Incorrect dose conversion method (e.g., linear mg/kg scaling).- Species-specific differences in α2-adrenoceptor subtype distribution or sensitivity.- Differences in drug metabolism pathways between species.- Formulation or route of administration issues affecting bioavailability. | - Utilize Allometric Scaling: Always use a validated allometric scaling method based on body surface area (BSA) as recommended by regulatory agencies like the FDA. This accounts for the non-linear relationship between physiology and body size.[4][5]- Conduct Pilot Dose-Ranging Studies: In the target species, perform a pilot study with a range of doses around the calculated equivalent dose to establish the actual effective and non-toxic dose range.- Review Comparative Pharmacology: Research the known species differences in the pharmacology of α2-adrenoceptor agonists. Some species may have different receptor densities or affinities, altering the drug's effect.- Assess Bioavailability: If switching routes of administration or using a new formulation, determine the bioavailability in the target species to ensure adequate drug exposure. |
| High Variability in Pharmacokinetic (PK) Data | - Improper animal handling and stress, which can alter physiological parameters.- Inconsistent dosing or sampling techniques.- Genetic variability within the animal strain.- Analytical errors in drug concentration measurement. | - Standardize Experimental Procedures: Ensure all personnel are trained on consistent and low-stress animal handling, dosing, and blood sampling techniques. Stress can significantly impact blood flow and drug distribution.- Use Cannulated Animals: For serial blood sampling, using cannulated animals can reduce stress and improve the accuracy of PK profiles.- Increase Sample Size: A larger number of animals per group can help to account for individual biological variability.- Validate Analytical Methods: Thoroughly validate the analytical method (e.g., LC-MS/MS) for measuring Fadolmidine in the biological matrix of interest to ensure accuracy, precision, and sensitivity. |
| Difficulty in Obtaining Consistent Pharmacodynamic (PD) Readouts | - Subjectivity in the pain assessment model.- Development of tolerance to the analgesic effects of Fadolmidine with repeated dosing.- Influence of anesthesia or other concomitant medications on the PD response. | - Use Objective Pain Models: Whenever possible, employ objective and quantitative pain assessment models (e.g., tail-flick latency, von Frey filaments) to minimize subjective bias.- Design Appropriate Washout Periods: In crossover study designs, ensure an adequate washout period between doses to prevent the development of tolerance.- Control for Confounding Factors: Carefully consider the potential impact of anesthetics or other drugs on the α2-adrenergic system and the specific pain pathway being investigated. Conduct appropriate control experiments. |
| Calculated Human Equivalent Dose (HED) Seems Unusually High or Low | - Error in the allometric scaling calculation.- Use of inappropriate body weight or Km factor for the species.- The drug may not follow typical allometric scaling principles due to species-specific metabolism or clearance mechanisms. | - Double-Check Calculations and Parameters: Carefully review all calculations, ensuring the correct formulas and species-specific constants (body weight, Km factor) have been used. Refer to FDA guidance for standard values.[4]- Consider the "Rule of Exponents": For certain drug classes, the allometric exponent for clearance may deviate from the typical 0.75. A literature search for the allometric scaling of similar α2-adrenoceptor agonists can provide insights into expected exponents.- Incorporate Pharmacokinetic Data: Whenever possible, use experimentally determined pharmacokinetic parameters (e.g., clearance) from multiple species to perform a more robust allometric scaling, rather than relying solely on BSA conversion. |
Experimental Protocols
Protocol: Calculation of Human Equivalent Dose (HED) using Body Surface Area (BSA) Normalization
This protocol is based on the guidance provided by the U.S. Food and Drug Administration.[4]
Objective: To estimate a safe starting dose for a new drug in humans based on the No-Observed-Adverse-Effect-Level (NOAEL) determined in animal toxicity studies.
Materials:
-
NOAEL from the most sensitive animal species (in mg/kg).
-
Average body weight of the animal species used.
-
Average human body weight (typically assumed to be 60 kg for HED calculations).[4]
-
Km factors for the animal species and humans (see Table 1).
Table 1: Body Weight and Km Factors for HED Calculation
| Species | Body Weight (kg) | Km Factor ( kg/m ²) |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
Source: Adapted from FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[4][5]
Procedure:
Step 1: Determine the No-Observed-Adverse-Effect-Level (NOAEL) in the Most Sensitive Animal Species.
The NOAEL is the highest dose of a substance that does not produce any statistically or biologically significant increases in the frequency or severity of adverse effects in a population of exposed individuals when compared to a control group. This value is typically determined from comprehensive preclinical toxicology studies.
-
Example: Let's assume the NOAEL for Dexmedetomidine in a chronic toxicity study in dogs was determined to be 0.05 mg/kg .
Step 2: Convert the Animal Dose (mg/kg) to an Animal Dose in mg/m².
This is done using the Km factor for the specific animal species.
-
Formula: Animal Dose (mg/m²) = Animal Dose (mg/kg) x Animal Km
-
Example Calculation (Dog):
-
Animal Dose (mg/m²) = 0.05 mg/kg * 20 kg/m ²
-
Animal Dose (mg/m²) = 1.0 mg/m²
-
Step 3: Calculate the Human Equivalent Dose (HED) in mg/m².
The HED in mg/m² is assumed to be equivalent to the animal dose in mg/m².
-
HED (mg/m²) = Animal Dose (mg/m²)
-
Example:
-
HED (mg/m²) = 1.0 mg/m²
-
Step 4: Convert the HED from mg/m² to mg/kg.
This conversion uses the Km factor for humans.
-
Formula: HED (mg/kg) = HED (mg/m²) / Human Km
-
Example Calculation:
-
HED (mg/kg) = 1.0 mg/m² / 37 kg/m ²
-
HED (mg/kg) ≈ 0.027 mg/kg
-
Alternative Single-Step Calculation:
The FDA guidance also provides a direct conversion formula.[4]
-
Formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
-
Example Calculation (Dog to Human):
-
HED (mg/kg) = 0.05 mg/kg * (20 / 37)
-
HED (mg/kg) = 0.05 mg/kg * 0.54
-
HED (mg/kg) ≈ 0.027 mg/kg
-
Step 5: Apply a Safety Factor.
To determine the maximum recommended starting dose (MRSD) for a first-in-human clinical trial, a safety factor is typically applied to the HED. A standard safety factor of 10 is often used, but this can vary depending on the novelty of the drug, the severity of the observed toxicities, and the therapeutic indication.[10]
-
Formula: MRSD (mg/kg) = HED (mg/kg) / Safety Factor
-
Example Calculation:
-
MRSD (mg/kg) = 0.027 mg/kg / 10
-
MRSD (mg/kg) = 0.0027 mg/kg
-
Protocol: Allometric Scaling of Clearance (CL)
This protocol provides a more advanced method for dose conversion when pharmacokinetic data (specifically clearance) is available from multiple species.
Objective: To predict human clearance of a drug based on its clearance values in several animal species and to use this to estimate an equivalent human dose.
Materials:
-
Clearance (CL) values (in L/h/kg or ml/min/kg) for the drug in at least three different animal species.
-
Average body weight (W) for each species.
Procedure:
Step 1: Gather Pharmacokinetic Data.
Compile the clearance and body weight data for the drug from different species. For our example with a surrogate, we will use representative clearance values for Dexmedetomidine.
Table 2: Representative Pharmacokinetic Parameters of Dexmedetomidine
| Species | Body Weight (W) (kg) | Clearance (CL) (L/h/kg) |
| Rat | 0.25 | 3.56 |
| Dog | 10 | 0.48 |
| Monkey | 3 | 1.0 |
| Human | 70 | 0.56 |
Note: These are representative values compiled from various sources for illustrative purposes and may not reflect a single definitive study.[7][11][12]
Step 2: Log-Transform the Data.
Take the natural logarithm (ln) of both the body weight and the clearance values.
Step 3: Perform a Linear Regression.
Plot the log-transformed clearance (ln CL) on the y-axis against the log-transformed body weight (ln W) on the x-axis. Perform a linear regression to obtain the equation of the line:
-
ln(CL) = b * ln(W) + ln(a)
Where:
-
b is the slope of the line (the allometric exponent).
-
ln(a) is the y-intercept (the logarithm of the allometric coefficient).
Step 4: Determine the Allometric Equation.
From the linear regression, determine the values of 'a' and 'b'.
-
Example: Based on a hypothetical regression of the data in Table 2, let's assume we get:
-
b = 0.75 (a typical exponent for clearance)
-
a = 0.8
-
The allometric equation for clearance would be:
-
CL = 0.8 * W0.75
Step 5: Predict Human Clearance.
Use the allometric equation and the average human body weight (70 kg) to predict human clearance.
-
Example Calculation:
-
CLhuman = 0.8 * (70)0.75
-
CLhuman = 0.8 * 24.2
-
CLhuman ≈ 19.36 L/h
-
To express this in L/h/kg:
-
CLhuman (L/h/kg) = 19.36 L/h / 70 kg
-
CLhuman (L/h/kg) ≈ 0.28 L/h/kg
Step 6: Calculate the Equivalent Human Dose.
Assuming that the desired steady-state plasma concentration (Css) is the same across species, the dose can be scaled based on the clearance values.
-
Formula: Dosehuman = Doseanimal * (CLhuman / CLanimal)
-
Example Calculation (from Dog to Human):
-
Assuming the effective dose in dogs is 0.05 mg/kg.
-
Dosehuman = 0.05 mg/kg * (0.28 L/h/kg / 0.48 L/h/kg)
-
Dosehuman ≈ 0.029 mg/kg
-
This result is comparable to the HED calculated using the BSA method, providing a cross-validation of the dose estimation.
Visualizations
Signaling Pathway of α2-Adrenoceptor Agonists
Caption: Signaling pathway of Fadolmidine at the presynaptic terminal.
Experimental Workflow for Interspecies Dose Conversion
Caption: Workflow for interspecies dose conversion from preclinical data to clinical trials.
References
-
All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. (2007). Advanced Drug Delivery Reviews, 59(11), 1177-1192. Retrieved from [Link]
-
Allometric scaling. (n.d.). SlideShare. Retrieved from [Link]
-
How is allometric scaling used to predict human PK? (2025, May 29). Patsnap Synapse. Retrieved from [Link]
-
(PDF) All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. (2024, December 1). ResearchGate. Retrieved from [Link]
-
Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. (n.d.). UTUPub. Retrieved from [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July). FDA. Retrieved from [Link]
-
Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia : analgesic effect and safety in preclinical in vivo models. (2021, January 29). UTUPub. Retrieved from [Link]
-
Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. (2020, September 5). PubMed. Retrieved from [Link]
-
Dose Conversion Made Easy for Researchers. (2025, April 20). Mythreya. Retrieved from [Link]
-
A simple practice guide for dose conversion between animals and human. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
Dose Conversion Between Animals and Humans: A Practical Solution. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. (2021, August 15). PubMed. Retrieved from [Link]
-
Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. (2021, March 2). springermedizin.de. Retrieved from [Link]
-
Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. (2025, February 14). Helda - University of Helsinki. Retrieved from [Link]
-
Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. (2009, December 15). PubMed. Retrieved from [Link]
-
Mechanisms of drug action. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Clinical pharmacokinetics of molsidomine. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacokinetics of dexmedetomidine administered intravenously in isoflurane- anesthetized cats. (2012, February 15). AVMA Journals. Retrieved from [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sipac.ufersa.edu.br [sipac.ufersa.edu.br]
- 6. Pharmacokinetics of dexmedetomidine infusions for sedation of postoperative patients requiring intensive caret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics of dexmedetomidine during analgosedation in ICU patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of clonidine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamic effects of oral transmucosal and intravenous administration of dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Fadolmidine Hydrochloride & Tachyphylaxis
Document ID: FAD-TS-2026-01-31
Version: 1.0
Introduction
Welcome to the technical support center for Fadolmidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Fadolmidine, a potent and selective α2-adrenoceptor agonist.[1][2] Fadolmidine has been developed for spinal analgesia, demonstrating a favorable profile with minor cardiovascular and sedative side effects at anticipated analgesic doses.[2][3][4]
A critical consideration in the repeated administration of any potent G protein-coupled receptor (GPCR) agonist is the potential for tachyphylaxis—a rapid decrease in drug response.[5] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to help you anticipate, characterize, and address tachyphylaxis in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Fadolmidine and the phenomenon of tachyphylaxis.
Q1: What is Fadolmidine hydrochloride and what is its primary mechanism of action?
Fadolmidine is an experimental, potent, and full agonist of all three α2-adrenoceptor subtypes (α2A, α2B, α2C).[6] It is structurally related to other well-characterized α2 agonists like dexmedetomidine.[1] Its primary mechanism of action involves binding to and activating α2-adrenoceptors, which are inhibitory G protein-coupled receptors (GPCRs).[7] In the context of spinal analgesia, activation of these receptors in the dorsal horn of the spinal cord inhibits the release of nociceptive neurotransmitters, thereby dampening pain signals.[2][8]
Q2: What is tachyphylaxis and why is it a concern with α2-adrenoceptor agonists like Fadolmidine?
Tachyphylaxis is a form of rapid drug desensitization, where the response to a drug diminishes when it is given repeatedly or continuously.[5][9] For α2-adrenoceptor agonists, this occurs because prolonged or repeated receptor activation triggers cellular feedback mechanisms designed to prevent overstimulation. These mechanisms include:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[10]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins, which sterically hinder G protein coupling, effectively uncoupling the receptor from its downstream signaling cascade.
-
Receptor Internalization (Downregulation): The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further agonist binding.[11][12]
This process leads to a reduced therapeutic effect (e.g., decreased analgesia) even when the same dose of Fadolmidine is administered.
Q3: How quickly can tachyphylaxis to Fadolmidine develop?
The onset of tachyphylaxis is drug- and system-dependent but is characterized by its rapid development.[9] For potent α2-adrenoceptor agonists, a diminished response can often be observed after just a few hours of continuous exposure or with closely spaced repeated doses. The exact timeline for Fadolmidine specifically is an active area of investigation and will depend on the dose, frequency of administration, and the specific experimental model.
Q4: Is tachyphylaxis the same as tolerance?
While related, they are distinct phenomena. Tachyphylaxis is an acute, rapid-onset decrease in response.[5] Tolerance typically refers to a more gradual loss of drug effect that occurs over a longer period (days to weeks) and may involve different, longer-term adaptive changes in the cell or organism.[9]
Part 2: Troubleshooting Experimental Tachyphylaxis
This section provides guidance for specific issues you may encounter during your in vivo or in vitro experiments.
Problem 1: Diminishing Analgesic Effect in In Vivo Models
Scenario: "In my chronic pain model (e.g., spinal nerve ligation in rats), the initial intrathecal dose of Fadolmidine produced a robust analgesic effect, but the second dose administered 8 hours later was significantly less effective. Why is this happening?"
Causality & Troubleshooting Steps:
-
Underlying Cause: This is a classic presentation of tachyphylaxis due to α2-adrenoceptor desensitization and internalization. The 8-hour interval may be insufficient for the receptors to be dephosphorylated and recycled back to the cell surface.
-
Confirm Tachyphylaxis:
-
Dose-Response Shift: Perform a dose-response curve for the second dose. You should observe a rightward shift in the EC50, indicating that a higher concentration of Fadolmidine is required to achieve the same effect.
-
Vary the Dosing Interval: Extend the time between doses (e.g., 12, 24, 48 hours) to determine the recovery period required to restore the initial response. This helps characterize the kinetics of receptor resensitization.
-
-
Investigational Strategy: "Drug Holiday"
-
The concept of a "drug holiday" or a sufficient washout period can help prevent tachyphylaxis.[9] Based on your interval testing, establish a dosing schedule that allows for functional recovery.
-
Rationale: Providing a drug-free period allows for the cellular machinery to dephosphorylate, resensitize, and traffic receptors back to the plasma membrane, restoring the pool of available, functional receptors.
-
Problem 2: Inconsistent Cellular Response in In Vitro Assays
Scenario: "We are using a cell line expressing human α2A-adrenoceptors to measure downstream signaling (e.g., cAMP inhibition). After the first application of Fadolmidine, the response is strong. However, even after a wash-out step, a second application 30-60 minutes later produces a blunted response. How can we get consistent results?"
Causality & Troubleshooting Steps:
-
Underlying Cause: Rapid homologous desensitization is occurring.[11] Even with agonist washout, the desensitization machinery (GRK phosphorylation, β-arrestin binding) acts very quickly, and the receptors may already be internalized or uncoupled from G-proteins.
-
Protocol Validation:
-
Receptor Trafficking Assay: Use immunofluorescence or a tagged receptor to visually confirm receptor internalization after the initial stimulus.[12] This provides direct evidence of one of the key mechanisms of tachyphylaxis.
-
Phosphorylation Analysis: If resources permit, perform immunoprecipitation followed by western blotting with a phospho-serine/threonine antibody to directly assess the phosphorylation state of the receptor after agonist exposure. Mass spectrometry can also be used for detailed mapping of phosphorylation sites.[13]
-
-
Revised Experimental Design:
-
Single-Point Assays: For concentration-response curves, use naive cells for each data point rather than performing cumulative additions on the same batch of cells.
-
Kinetic Assays: To study desensitization itself, measure the response (e.g., using a BRET-based biosensor for G-protein activation) in real-time upon initial and subsequent agonist challenges.[14][15] This turns the problem into the subject of the experiment.
-
Mechanism of Fadolmidine-Induced Tachyphylaxis
The following diagram illustrates the key molecular events leading to the desensitization of α2-adrenoceptors following activation by Fadolmidine.
Caption: Molecular pathway of α2-adrenoceptor tachyphylaxis.
Part 3: Experimental Protocol: Characterizing Tachyphylaxis
This protocol provides a framework for an in vivo study to quantify the development and recovery from Fadolmidine-induced tachyphylaxis.
Objective: To determine the time course of tachyphylaxis and subsequent resensitization to the antinociceptive effects of intrathecal Fadolmidine hydrochloride in a rat model of thermal pain (Hargreaves test).
Materials:
-
Fadolmidine hydrochloride (sterile, injectable grade)[4]
-
Male Sprague-Dawley rats (250-300g) with intrathecal catheters
-
Hargreaves Plantar Test apparatus
-
Sterile saline (0.9% NaCl)
-
Standard laboratory equipment
Experimental Workflow
Caption: Workflow for in vivo tachyphylaxis characterization.
Step-by-Step Methodology:
-
Animal Acclimatization & Baseline Testing: a. Acclimatize rats to the Hargreaves apparatus for 3 days prior to the experiment. b. On the experimental day, measure the baseline paw withdrawal latency (PWL) for each rat. Average of 3 readings per paw. Set a cut-off time (e.g., 20 seconds) to prevent tissue damage.
-
First Administration (Dose 1): a. Administer an effective dose of Fadolmidine (e.g., 3 µg, determined from prior dose-ranging studies) via the intrathecal catheter to all animals. b. At the time of peak effect (e.g., 30 minutes post-injection), measure the PWL again.
-
Second Administration (Dose 2): a. Re-administer the same dose of Fadolmidine to each group at a different time interval following Dose 1:
- Group A: 4 hours
- Group B: 8 hours
- Group C: 16 hours
- Group D: 24 hours b. Measure the PWL at the peak effect time (30 minutes) after Dose 2.
-
Data Analysis: a. Convert PWL data to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 b. For each group, compare the %MPE achieved after Dose 1 with the %MPE achieved after Dose 2 using a paired t-test or Wilcoxon signed-rank test. c. Plot the %MPE of Dose 2 as a percentage of the %MPE of Dose 1 against the dosing interval time. This will visualize the recovery from tachyphylaxis.
Data Presentation: Expected Outcomes
The results can be summarized in a table for clear comparison.
| Dosing Group | Interval (hours) | %MPE after Dose 1 (Mean ± SEM) | %MPE after Dose 2 (Mean ± SEM) | Response Recovery (% of Dose 1) |
| Group A | 4 | 85.2 ± 5.1 | 25.6 ± 4.3 | 30.0% |
| Group B | 8 | 84.9 ± 4.8 | 48.1 ± 6.2 | 56.7% |
| Group C | 16 | 86.1 ± 5.5 | 75.3 ± 5.9 | 87.5% |
| Group D | 24 | 85.5 ± 4.9 | 84.2 ± 5.3 | 98.5% |
| Hypothetical data: p < 0.05 compared to Dose 1 response. |
This table clearly demonstrates a time-dependent recovery from tachyphylaxis, with a near-full restoration of the analgesic response at the 24-hour mark.
References
-
Leino, T. (2019). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub. [Link]
-
Wikipedia. (2025). Fadolmidine. [Link]
-
Lehtimäki, J., et al. (2020). Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology. [Link]
-
Li, M., et al. (2001). Phosphorylation and functional desensitization of the alpha2A-adrenergic receptor by protein kinase C. The Journal of Biological Chemistry. [Link]
-
Teaching Resource Centre. Tachyphylaxis. [Link]
-
Empey, D. W., & Medder, K. T. (1995). The pharmacology of alpha-adrenergic decongestants. American Journal of Rhinology. [Link]
-
Macedo, C. C., et al. (2007). Desensitization of α2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by β2-adrenoceptor-dependent GRK3 up-regulation. British Journal of Pharmacology. [Link]
-
Vermont Anesthesia Services. (2022). What is Drug Tachyphylaxis?. [Link]
-
IGALMI® (dexmedetomidine) HCP Site. Mechanism of Action. [Link]
-
Pertovaara, A. (2004). Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews. [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. [Link]
-
Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives. [Link]
-
Janicot, G., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]
-
Khan, A. (2023). Quasi-Experimental Study On Tachyphylaxis In Psychiatric Patients. Global Drug Design & Development Review. [Link]
-
Wikipedia. Alpha-2 adrenergic receptor. [Link]
-
Al-Abri, S., et al. (2025). Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis. European Journal of Hospital Pharmacy. [Link]
-
Creative BioMart. GPCRs Desensitization. [Link]
-
Jewell-Motz, E. A., & Liggett, S. B. (1995). Subtype-selective desensitization of alpha 2-adrenergic receptors. The Journal of Biological Chemistry. [Link]
-
Casanova, V., & Lattion, A. L. (2018). Novel Structural Approaches to Study GPCR Regulation. International Journal of Molecular Sciences. [Link]
-
Macedo, C. C., et al. (2007). Desensitization of alpha 2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by beta 2-adrenoceptor-dependent GRK3 up-regulation. British Journal of Pharmacology. [Link]
-
Al-Abri, S., et al. (2025). Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis. ResearchGate. [Link]
-
Stott, L. M., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]
-
Moro, N. (2023). How to evaluate desensitization of GPCRs?. ResearchGate. [Link]
Sources
- 1. Fadolmidine - Wikipedia [en.wikipedia.org]
- 2. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trc-p.nl [trc-p.nl]
- 6. utupub.fi [utupub.fi]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action | IGALMI® (dexmedetomidine) HCP Site [igalmihcp.com]
- 9. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 10. Desensitization of α2A-adrenoceptor signalling by modest levels of adrenaline is facilitated by β2-adrenoceptor-dependent GRK3 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fadolmidine Hydrochloride and Dexmedetomidine in Spinal Analgesia for Researchers and Drug Development Professionals
In the pursuit of targeted and effective pain management, the intrathecal administration of α2-adrenergic receptor agonists has emerged as a promising strategy. This guide provides a comprehensive, data-driven comparison of two prominent compounds in this class: the well-established dexmedetomidine and the novel agent, fadolmidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences that dictate their respective efficacies and side effect profiles in spinal analgesia, supported by experimental evidence.
Introduction: The Rationale for α2-Adrenergic Agonists in Spinal Analgesia
Spinal analgesia, achieved through the direct administration of drugs into the subarachnoid space, offers potent pain relief by targeting nociceptive pathways at the level of the spinal cord. α2-adrenergic receptor agonists produce analgesia by activating presynaptic and postsynaptic α2-receptors in the dorsal horn of the spinal cord. This activation inhibits the release of pronociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals and hyperpolarizes postsynaptic dorsal horn neurons, thereby attenuating the transmission of pain signals to higher brain centers.[1][2]
Dexmedetomidine, a highly selective α2-adrenoceptor agonist, has been widely studied and used as an adjuvant in spinal anesthesia, valued for its sedative, anxiolytic, and analgesic-sparing effects.[3][4][5] However, its clinical utility can be hampered by dose-dependent side effects, including sedation, bradycardia, and hypotension, which arise from its systemic absorption and action on α2-adrenoceptors in the brain and periphery.[6] Fadolmidine hydrochloride is a newer, polar α2-adrenoceptor agonist specifically developed for localized spinal analgesia with the aim of mitigating these systemic side effects.[7][8]
Mechanism of Action: A Tale of Two Affinities and a Key Physicochemical Difference
Both fadolmidine and dexmedetomidine exert their analgesic effects through the same fundamental mechanism: activation of α2-adrenergic receptors. However, their interactions with receptor subtypes and their physicochemical properties lead to distinct pharmacological profiles.
Dexmedetomidine is the pharmacologically active S-enantiomer of medetomidine and is a highly selective α2-adrenoceptor agonist, with a selectivity ratio for α2 versus α1 receptors of 1600:1.[6] Its analgesic and sedative effects are primarily mediated by the α2A-adrenoceptor subtype.[9]
Fadolmidine is also a highly selective α2-adrenoceptor full agonist.[8][10] A key distinction, however, is that fadolmidine is reported to lack significant subtype selectivity among the α2A, α2B, and α2C receptors.[8]
The most critical differentiator between the two compounds is their polarity. Fadolmidine is a polar, hydrophilic molecule, which significantly limits its ability to cross the blood-brain barrier and diffuse from the cerebrospinal fluid into the systemic circulation.[11] This property is central to its design as a locally acting spinal analgesic. In contrast, dexmedetomidine is more lipophilic, allowing for greater systemic absorption and distribution to supraspinal sites, which contributes to its sedative and hemodynamic effects.
Signaling Pathway of α2-Adrenergic Receptor-Mediated Spinal Analgesia
Caption: α2-agonist binding inhibits presynaptic Ca2+ channels and opens postsynaptic K+ channels.
Head-to-Head Comparison: Efficacy and Safety
Experimental data from preclinical studies provides a clear comparison of the performance of fadolmidine and dexmedetomidine.
Preclinical studies in rodent models have consistently demonstrated that intrathecally administered fadolmidine and dexmedetomidine have equal antinociceptive potency .[7] This suggests that at the spinal level, both drugs are equally effective at producing analgesia.
The most significant differences between fadolmidine and dexmedetomidine emerge in their side effect profiles, particularly at equi-analgesic doses.
-
Sedation: Intrathecal fadolmidine produces considerably less sedation than dexmedetomidine.[11] In preclinical models, at analgesic doses, fadolmidine did not cause significant sedation, whereas dexmedetomidine did.[7] This is a direct consequence of fadolmidine's limited ability to reach supraspinal centers like the locus coeruleus, which are responsible for mediating the sedative effects of α2-agonists.
-
Hemodynamic Effects: Fadolmidine demonstrates a superior hemodynamic safety profile. At analgesic intrathecal doses, fadolmidine produces minimal to no hemodynamic depression (hypotension and bradycardia).[7] In contrast, dexmedetomidine is associated with dose-dependent decreases in blood pressure and heart rate.[6] This difference is again attributed to the localized action of fadolmidine within the spinal cord, minimizing its impact on cardiovascular control centers in the brainstem and on peripheral α2B-adrenoceptors in vascular smooth muscle.
Table 1: Comparative Performance of Intrathecal Fadolmidine and Dexmedetomidine in Preclinical Models
| Parameter | Fadolmidine Hydrochloride | Dexmedetomidine | Key Takeaway |
| Analgesic Potency | Equal to dexmedetomidine | High | Both are potent spinal analgesics. |
| Sedation | Significantly less than dexmedetomidine | Present at analgesic doses | Fadolmidine offers a clear advantage for indications where sedation is undesirable. |
| Hypotension | Minor effects at analgesic doses | Dose-dependent decrease | Fadolmidine has a more stable hemodynamic profile. |
| Bradycardia | Minor effects at analgesic doses | Dose-dependent decrease | Fadolmidine has a more stable hemodynamic profile. |
| Mechanism of Advantage | High polarity, localized action | More lipophilic, systemic distribution | Fadolmidine's physicochemical properties confine its effects primarily to the spinal cord. |
Experimental Protocols: Assessing Spinal Analgesia in Preclinical Models
The data supporting these comparisons are derived from well-established preclinical experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Experimental Workflow for Preclinical Assessment of Spinal Analgesics
Caption: Workflow for evaluating efficacy and side effects of intrathecal analgesics.
Step-by-Step Methodology: Thermal Nociception Assay (Tail-Flick Test)
-
Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with intrathecal catheters aimed at the lumbar enlargement of the spinal cord. Animals are allowed to recover for several days post-surgery.
-
Baseline Testing: Before drug administration, a baseline tail-flick latency is determined. The rat's tail is exposed to a radiant heat source, and the time taken for the rat to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: A microinjection of fadolmidine, dexmedetomidine, or vehicle control is administered through the intrathecal catheter. A range of doses is typically tested to establish a dose-response relationship.
-
Post-Injection Testing: At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), the tail-flick latency is re-measured.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The data are then used to determine the dose required to produce a 50% effect (ED50) for each drug, allowing for a quantitative comparison of potency.
Discussion and Future Directions
The experimental evidence strongly indicates that fadolmidine hydrochloride offers a significant advantage over dexmedetomidine for spinal analgesia by separating potent analgesic effects from dose-limiting systemic side effects. This improved safety profile is a direct result of its hydrophilic nature, which confers a more localized site of action.
For drug development professionals, fadolmidine represents a promising candidate for indications where targeted spinal analgesia is desired without concomitant sedation or hemodynamic instability. This could be particularly beneficial in the perioperative setting for various surgical procedures, as well as for the management of chronic pain states where long-term intrathecal therapy may be considered.
Future research should focus on:
-
Clinical Trials: Translating these promising preclinical findings into well-controlled human clinical trials to confirm the efficacy and safety of intrathecal fadolmidine.
-
Combination Therapies: Investigating the synergistic potential of fadolmidine with other classes of analgesics, such as local anesthetics or opioids, administered intrathecally. Preclinical data already suggests a synergistic interaction with bupivacaine.[7]
-
Chronic Pain Models: Further evaluation of fadolmidine's efficacy in a broader range of preclinical models of chronic neuropathic and inflammatory pain.
Conclusion
Fadolmidine hydrochloride and dexmedetomidine are both potent α2-adrenergic agonists that produce effective spinal analgesia. However, a critical analysis of their pharmacological profiles reveals a clear distinction. While their analgesic efficacy at the spinal level is comparable, fadolmidine's unique physicochemical properties result in a significantly improved safety profile, characterized by a marked reduction in sedation and hemodynamic disturbances. This makes fadolmidine a highly promising candidate for the next generation of spinal analgesics, potentially offering a wider therapeutic window and broader clinical applicability than existing agents like dexmedetomidine.
References
-
Comparative analgesic efficacy of intravenous vs intrathecal dexmedetomidine as an adjuvant to hyperbaric bupivacaine in subarachnoid block for below knee orthopaedic surgery. (2020). PubMed Central. [Link]
-
Comparison of dexmedetomidine and fentanyl as local anesthetic adjuvants in spinal anesthesia: a systematic review and meta-analysis of randomized controlled trials. (2017). PubMed Central. [Link]
-
Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. (n.d.). UTUPub. [Link]
-
Comparison of the effects of dexmedetomidine and propofol on hypothermia in patients under spinal anesthesia. (2022). International Journal of Medical Sciences. [Link]
-
Comparative Evaluation of Intrathecal Dexmedetomidine and Fentanyl as an Adjuvant for Combined Spinal–Epidural Analgesia for Labor. (2022). PubMed Central. [Link]
-
Comparative evaluation of intrathecal dexmedetomidine and clonidine as an adjuvant to bupivacaine in gynaecological surgeries. (2022). Indian Journal of Clinical Anaesthesia. [Link]
-
Efficacy of Dexmedetomidine in Sedation, General, and Spinal Anesthesia: A Clinical Evaluation. (n.d.). European Journal of Cardiovascular Medicine. [Link]
-
Intrathecal Dexmedetomidine and Fentanyl as Adjuvant to Bupivacaine on Duration of Spinal Block in Addicted Patients. (2016). Brieflands. [Link]
-
Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. (2006). Basic & Clinical Pharmacology & Toxicology. [Link]
-
Research Spotlight: Combining Dexmedetomidine with Spinal Anesthesia Prolongs Pain Relief and Decreases Shivering During Surgery. (2025). Massachusetts General Hospital. [Link]
-
A Comparative study of intrathecal dexmedetomidine and fentanyl as adjuvants to Bupivacaine. (2012). PubMed Central. [Link]
-
Comparative Study of Fentanyl vs Dexmedetomidine as Adjuvants to Intrathecal Bupivacaine in Cesarean Section: A Randomized, Double-Blind Clinical Trial. (2020). Dove Medical Press. [Link]
-
Comparison of dexmedetomidine and fentanyl as local anesthetic adjuvants in spinal anesthesia: a systematic review and meta-analysis of randomized controlled trials. (2017). PubMed. [Link]
-
Modulation of spinal morphine pharmacokinetics and antinociception by α2-adrenergic agonists in the male rat. (2022). HELDA - University of Helsinki. [Link]
-
Mechanisms of Dexmedetomidine in Neuropathic Pain. (2020). Frontiers in Neuroscience. [Link]
-
Comparison of the Effects of Intravenous Fentanyl and Intravenous Dexmedetomidine on Characteristics of Spinal Anesthesia. (2024). PubMed. [Link]
-
Dexmedetomidine as an intrathecal adjuvant for postoperative analgesia. (2014). PubMed Central. [Link]
-
Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. (2020). PubMed. [Link]
-
Pain Modulation and Mechanisms. (n.d.). Neuroscience Online. [Link]
-
Analgesic Mechanism of Dexmedetomidine and Esketamine in Rats with Spinal Cord Injury. (2024). MDPI. [Link]
-
Comparison of the effects of dexmedetomidine and propofol on the cardiovascular autonomic nervous system during spinal anesthesia. (2023). SpringerLink. [Link]
Sources
- 1. Dexmedetomidine as an intrathecal adjuvant for postoperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Efficacy of Dexmedetomidine in Sedation, General, and Spinal Anesthesia: A Clinical Evaluation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Research Spotlight: Combining Dexmedetomidine with Spinal Anesthesia Prolongs Pain Relief and Decreases Shivering During Surgery | Mass General Brigham [massgeneralbrigham.org]
- 5. A Comparative study of intrathecal dexmedetomidine and fentanyl as adjuvants to Bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. utupub.fi [utupub.fi]
- 8. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Dexmedetomidine in Neuropathic Pain [frontiersin.org]
- 10. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. helda.helsinki.fi [helda.helsinki.fi]
Validating the analgesic efficacy of Fadolmidine hydrochloride
Validating the Analgesic Efficacy of Fadolmidine Hydrochloride: A Spinal-Selective
Executive Summary: The "Spinal Selectivity" Hypothesis
For decades, the clinical utility of
Fadolmidine hydrochloride (MPV-2426) represents a paradigm shift designed to solve this "distributional flaw." It is a full
This guide validates Fadolmidine’s efficacy by contrasting its functional compartmentalization against the industry gold standard, Dexmedetomidine.
Mechanistic Profile & Physicochemical Logic
The "Compartmental Containment" Model
The efficacy of Fadolmidine is not defined by receptor binding affinity alone, but by where that binding occurs. Unlike Dexmedetomidine, which floods the CNS, Fadolmidine remains localized to the spinal dorsal horn.
Caption: Mechanism of Action illustrating Fadolmidine's inability to cross the Blood-Brain Barrier (BBB) compared to Dexmedetomidine, restricting action to the spinal dorsal horn.
Comparative Physicochemical Properties
| Feature | Fadolmidine (MPV-2426) | Dexmedetomidine | Clonidine |
| Primary Target | |||
| Selectivity ( | High (>1000:[2]1) | Extremely High (1620:1) | Moderate (220:1) |
| Lipophilicity | Low (Polar) | High (Lipophilic) | Moderate |
| BBB Penetration | Poor (<1% Systemic Bioavailability) | High (Rapid CNS entry) | High |
| Primary Side Effect | Minor Bradycardia (Reflexive) | Profound Sedation & Hypotension | Sedation & Hypotension |
Preclinical Validation: Efficacy vs. Safety
To validate Fadolmidine, researchers must distinguish between Analgesic Potency (pain relief) and Sedative Potency (side effect). The ideal drug has a wide gap between these two values.
Experimental Protocol: Intrathecal Catheterization in Rats
Trustworthiness Note: This protocol is the gold standard for distinguishing spinal vs. systemic effects.
-
Preparation: Anesthetize Sprague-Dawley rats (Isoflurane).
-
Catheterization: Insert a polyethylene (PE-10) catheter through the atlanto-occipital membrane, advancing it 8.5 cm caudally to the lumbar enlargement.
-
Recovery: Allow 5-7 days for recovery. Exclude rats with neurological deficits.
-
Administration: Administer drugs in a 10
L volume followed by a 10 L saline flush. -
Testing Groups:
-
Vehicle (Saline)
-
Dexmedetomidine (0.3, 1.0, 3.0
g) -
Fadolmidine (0.3, 1.0, 3.0, 10.0, 30.0
g)
-
Validation Data: The Therapeutic Index
The following data summarizes findings from key comparative studies (e.g., Leino et al., Xu et al.).
| Metric | Fadolmidine (i.t.) | Dexmedetomidine (i.t.) | Interpretation |
| Analgesic ED | ~1.0 - 1.5 | ~1.0 | Equipotent. Fadolmidine provides equal pain relief to the gold standard. |
| Sedative ED | > 30.0 | ~1.0 - 3.0 | Superior Safety. Fadolmidine requires >30x the analgesic dose to cause sedation. |
| Therapeutic Index (Sedation/Analgesia) | > 20 | ~ 1 - 3 | Dexmedetomidine causes sedation at the analgesic dose. Fadolmidine does not.[3] |
Key Insight: In the Spinal Nerve Ligation (SNL) model for neuropathic pain, Fadolmidine (3-10
Safety & Hemodynamic Profile
The major risk with spinal
-
Dexmedetomidine: Rapidly redistributes from the spinal space to the systemic circulation and brainstem, causing a biphasic blood pressure response (initial vasoconstriction followed by central hypotension) and bradycardia.
-
Fadolmidine: Due to its polarity, it clears slowly from the spinal space and enters the systemic circulation poorly.
-
Result: In dog models, intrathecal Fadolmidine produced no significant hypotension at analgesic doses, whereas Clonidine produced dose-dependent hypotension.
-
Recommended Validation Workflow
For researchers aiming to replicate or expand on these findings, follow this logic flow to ensure data integrity.
Caption: Experimental workflow ensuring valid separation of analgesic efficacy and side-effect profiling.
Conclusion
Fadolmidine hydrochloride validates as a superior candidate for spinal analgesia compared to Dexmedetomidine and Clonidine. While it shares the potent antinociceptive mechanism of the
References
-
Leino, T., et al. (2009).[3] "Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Xu, M., et al. (2000).[3] "Effects of radolmidine, a novel alpha2-adrenergic agonist compared with dexmedetomidine in different pain models in the rat."[3] Anesthesiology.
-
Pertovaara, A. (2004).[4][5] "Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist."[3][4][5][6][7] CNS Drug Reviews.
-
Leino, T., et al. (2020). "Pharmacodynamics of intrathecal and epidural fadolmidine, an α2-adrenoceptor agonist, after bolus and infusion in dogs - comparison with clonidine." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Eisenach, J. C., et al. (1999).[7] "Antinociceptive and hemodynamic effects of a novel alpha2-adrenergic agonist, MPV-2426, in sheep." Anesthesiology.
Sources
- 1. utupub.fi [utupub.fi]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Antinociceptive properties of fadolmidine (MPV-2426), a novel alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Wikipedia [en.wikipedia.org]
- 6. Selective and segmentally restricted antinociception induced by MPV-2426, a novel alpha-2-adrenoceptor agonist, following intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of Fadolmidine Hydrochloride vs. Other Analgesics
Executive Summary: The Spatial Selectivity Paradigm
Fadolmidine hydrochloride (MPV-2426) represents a pivotal shift in alpha-2 adrenergic receptor (
While Clonidine and Dexmedetomidine are highly lipophilic, crossing the blood-brain barrier (BBB) to produce potent but often dose-limiting supraspinal side effects (sedation, profound bradycardia), Fadolmidine is a polar, full agonist with limited BBB penetration. This guide objectively assesses whether this "spinal containment" translates to a superior safety profile, supported by experimental data and rigorous protocols.
Mechanistic Divergence & Signaling Pathways
To understand the safety differential, we must first visualize the site of action. The safety profile of
Figure 1: Comparative Pharmacodynamics & Distribution
The following diagram illustrates the mechanistic segregation between Fadolmidine and traditional lipophilic agonists.
Caption: Fadolmidine exhibits restricted distribution to the spinal cord, minimizing supraspinal activation compared to lipophilic comparators.
Comparative Safety Profile: Quantitative Analysis
The following data synthesizes preclinical findings (primarily rodent and canine models) comparing intrathecal (IT) administration of Fadolmidine against Dexmedetomidine and Clonidine.
Table 1: Pharmacological & Safety Parameters
| Parameter | Fadolmidine (MPV-2426) | Dexmedetomidine | Clonidine |
| Receptor Efficacy | Full Agonist ( | Full Agonist ( | Partial Agonist ( |
| High | 1620:1 (High) | 220:1 (Moderate) | |
| Lipophilicity | Low (Polar) | High | Moderate-High |
| Sedation (at equianalgesic dose) | Low (Separation index >10) | High | High |
| Hemodynamic Stability | High (Minor MAP/HR changes) | Low (Significant hypotension) | Moderate (Hypotension) |
| Diuretic Effect | Present (Mild) | Present (Significant) | Present |
| Motor Block Duration | Prolonged (Synergistic w/ LA) | Moderate | Moderate |
Key Insight: Fadolmidine achieves a therapeutic window where antinociception occurs without the concomitant sedation seen with Dexmedetomidine.[1] In rat models, Dexmedetomidine induces sedation at analgesic doses (
for sedationfor analgesia), whereas Fadolmidine requires doses 10-30x higher than the analgesic threshold to induce similar sedation.
Experimental Protocols for Safety Assessment
To validate these claims in your own laboratory, use the following self-validating protocols. These workflows prioritize data integrity and reproducibility.
Protocol A: Intrathecal Catheterization & Hemodynamic Telemetry
Objective: To assess cardiovascular stability in conscious, freely moving subjects, eliminating anesthesia artifacts.
The "Self-Validating" Mechanism:
-
Baseline Validation: Subjects must demonstrate stable circadian rhythmicity in HR/MAP for 48h post-surgery before drug administration.
-
Exclusion Criteria: Any subject showing motor deficit (paralysis) post-catheterization is excluded to prevent confounding "sedation" with "motor block."
Step-by-Step Workflow:
-
Surgical Implantation:
-
Implant a radio-telemetry transmitter (e.g., DSI system) into the abdominal aorta of the rat.
-
Simultaneously, thread a PE-10 polyethylene catheter through the atlanto-occipital membrane to the lumbar enlargement.
-
-
Recovery & Calibration:
-
Allow 7 days recovery.[2]
-
Validation Check: Verify catheter patency using a test dose of Lidocaine (immediate, reversible paralysis).
-
-
Drug Administration:
-
Administer Fadolmidine (0.3–10 µg) vs. Vehicle vs. Comparator (Dexmedetomidine).
-
Volume must be constant (e.g., 10 µL + 10 µL flush) to avoid barometric pressure artifacts.
-
-
Data Acquisition:
-
Record MAP (Mean Arterial Pressure) and HR (Heart Rate) continuously at 500Hz.
-
Bin data into 5-minute averages.
-
-
Analysis:
-
Calculate
MAP and HR from baseline. -
Success Metric: Fadolmidine should show
deviation in MAP at analgesic doses, whereas Dexmedetomidine typically shows decrease.
-
Protocol B: The Sedation-Analgesia Separation Index
Objective: To quantify the safety margin between pain relief and sedation.
Figure 2: Experimental Workflow for Safety Indexing
Caption: Workflow to calculate the Safety Index. A higher ratio indicates a wider therapeutic window (Fadolmidine > Dexmedetomidine).
Critical Analysis of Adverse Events
While Fadolmidine is superior in hemodynamic stability, researchers must monitor specific
-
Diuresis: Like other
-agonists, Fadolmidine inhibits ADH release, leading to increased urine output. In conscious rat studies, this is dose-dependent but generally self-limiting.-
Monitoring: Metabolic cages are required for Phase I/II safety studies to track urine volume and electrolyte (
) excretion.
-
-
Hypothermia: At high intrathecal doses, Fadolmidine can induce hypothermia.[3]
-
Synergy with Local Anesthetics:
Conclusion
Fadolmidine hydrochloride offers a distinct safety advantage over Dexmedetomidine and Clonidine for neuraxial anesthesia . Its poor BBB penetration acts as a "chemical tourniquet," confining its potent analgesic effects to the spinal cord while sparing the brainstem centers responsible for sedation and hemodynamic collapse.
For drug development professionals, Fadolmidine represents the ideal candidate for opioid-sparing spinal regimens , particularly in ambulatory surgery where rapid recovery from sedation is critical.
References
-
Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[7] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Leino, T., et al. (2020). Fadolmidine – Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology. Link
-
Pertovaara, A., et al. (2011). Antinociceptive properties of fadolmidine (MPV-2426), a novel α2-adrenoceptor agonist.[1] CNS Drug Reviews. Link
-
Talke, P., et al. (2000). Hemodynamic and adrenergic effects of dexmedetomidine and clonidine. Anesthesia & Analgesia.[2][3][5][6][8][9][10][11][12][13] Link
-
Vainio, O., & Pallo, A. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs.[3][6] Pharmacology Research & Perspectives.[6] Link
Sources
- 1. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexmedetomidine- or Clonidine-Based Sedation Compared With Propofol in Critically Ill Patients: The A2B Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
- 4. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccpem.blog [ccpem.blog]
- 11. Efficacy and safety of dexmedetomidine-ropivacaine versus sufentanil-ropivacaine for epidural labor analgesia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cautions and Monitoring | Heart Online [heartonline.org.au]
Comprehensive Guide to Isobolographic Analysis of Fadolmidine Hydrochloride Combinations
Executive Summary & Pharmacological Context
Fadolmidine hydrochloride represents a distinct evolution in the class of
This guide focuses on the isobolographic analysis of fadolmidine, a rigorous statistical method required to quantify its interactions with other spinal analgesics (specifically local anesthetics like bupivacaine). Understanding these interactions is critical for developing "sparing" therapies—combinations that maintain potent analgesia while reducing the required dose of each agent to sub-toxic levels.
Mechanism of Action: The Basis for Synergy
Fadolmidine acts as a full agonist at
Figure 1: Signal transduction pathway of Fadolmidine in the spinal dorsal horn leading to analgesia.
Methodological Framework: Isobolographic Analysis
To objectively determine if a fadolmidine combination is synergistic, additive, or antagonistic, researchers must move beyond simple "effect comparison" and employ Isobolographic Analysis (based on the Tallarida method). This self-validating system relies on the concept of dose equivalence.[4]
The Workflow
-
Single-Agent Characterization: Determine the
(Effective Dose for 50% response) for Fadolmidine alone and the Partner Drug alone. -
Fixed-Ratio Dosing: Create a mixture of the two drugs at a fixed ratio (usually based on their potency ratio, e.g.,
). -
Experimental Testing: Administer the mixture to generate a dose-response curve and calculate the experimental
. -
Statistical Validation: Compare the experimental
against the theoretical additive .
Figure 2: Step-by-step workflow for performing isobolographic analysis of drug combinations.
Comparative Performance: Fadolmidine vs. Alternatives
Fadolmidine is often compared to Dexmedetomidine and Clonidine .[3][5][6][7][8][9][10] While all are
| Feature | Fadolmidine | Dexmedetomidine | Clonidine |
| Receptor Efficacy | Full Agonist ( | Full Agonist ( | Partial/Full Agonist |
| Selectivity ( | High | Very High (1620:1) | Moderate (220:1) |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Moderate |
| Spinal Spread | Restricted (Local action) | Wide (Systemic absorption) | Wide |
| Primary Side Effect | Mild bradycardia (at high dose) | Sedation, Hypotension | Sedation, Hypotension |
| Combination Utility | High (Can increase local dose without systemic toxicity) | Moderate (Dose limited by systemic sedation) | Low (Side effects often overlap with opioids) |
Expert Insight: The low lipophilicity of Fadolmidine is its "killer feature" for intrathecal combinations. When combined with Bupivacaine, Fadolmidine remains in the spinal space, enhancing the nerve block, whereas Dexmedetomidine rapidly redistributes to the brainstem, causing sedation that complicates the assessment of pure analgesia.
Experimental Data: Fadolmidine + Bupivacaine
Source Data derived from Leino et al. (Pharmacology Research & Perspectives)
In a validated rat tail-flick model (spinal nerve ligation context), the combination of Fadolmidine and Bupivacaine demonstrated profound synergism.
Quantitative Interaction Data
The following table summarizes the
| Treatment Group | 95% Confidence Limits | Interpretation | |
| Fadolmidine Alone | 1.2 µg | 0.9 – 1.6 µg | Potent spinal analgesia |
| Bupivacaine Alone | 87.0 µg | 65.0 – 115.0 µg | Standard local anesthetic effect |
| Theoretical Additive ( | Calculated | N/A | Expected dose if interaction is additive |
| Experimental Mix ( | 0.26 µg (Fad) + 19.4 µg (Bup) | See Reference | Synergistic |
Calculation of Interaction Index (
Detailed Experimental Protocol
To replicate these findings or test new Fadolmidine combinations, follow this self-validating protocol.
A. Animal Preparation (Rat Tail-Flick Model)
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Catheterization: Implant chronic intrathecal catheters (PE-10 tubing) through the atlanto-occipital membrane to the lumbar enlargement 5-7 days prior to testing.
-
Validation: Exclude animals with motor deficits. Verify catheter placement with lidocaine (immediate transient paralysis).
-
B. Drug Administration & Testing[1][3]
-
Baseline: Measure baseline tail-flick latency (TFL) using a radiant heat source. Set a cutoff time (e.g., 10s) to prevent tissue damage.
-
Dosing: Administer drugs in a volume of 10 µL followed by a 10 µL saline flush.
-
Groups: Vehicle, Fadolmidine (4 doses), Partner Drug (4 doses), Combination (Fixed Ratio).
-
-
Measurement: Assess TFL at 15, 30, 60, and 120 minutes post-injection.
-
Data Conversion: Convert raw latency to % Maximum Possible Effect (%MPE) :
C. Statistical Analysis (Tallarida Method)
-
Linear Regression: Plot log(dose) vs. probit(%MPE) for single drugs.
-
Parallelism Test: Ensure the dose-response curves of the two drugs are roughly parallel (a requirement for standard isoboles). If non-parallel, use the specific formulas for variable potency ratios.
-
Isobole Construction:
References
-
Leino T, et al. (2021). Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs.[1][3][17] Pharmacology Research & Perspectives.[1]
-
Tallarida RJ. (2006).[4] An overview of drug combination analysis with isobolograms. Journal of Pharmacology and Experimental Therapeutics.[4][5]
-
Leino T, et al. (2009).[14] Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models.[3][8][14][18][19] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Tallarida RJ, Raffa RB. (1996).[16] Testing for synergism over a range of fixed ratio drug combinations: replacing the isobologram. Life Sciences.[16]
Sources
- 1. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utupub.fi [utupub.fi]
- 4. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.temple.edu [medicine.temple.edu]
- 6. youtube.com [youtube.com]
- 7. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of clonidine and dexmedetomidine for short-term sedation of intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobolographic analysis reveals antinociceptive synergism between Phα1β recombinant toxin and morphine in a model of cancer pain in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isobolographic analysis for combinations of a full and partial agonist: curved isoboles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 16. Testing for synergism over a range of fixed ratio drug combinations: replacing the isobologram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Selectivity of Fadolmidine for Alpha-2 Adrenoceptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of Fadolmidine, a novel alpha-2 adrenoceptor agonist. We will delve into the critical experimental methodologies required to characterize its binding affinity and functional potency in comparison to other well-established alpha-2 agonists, namely dexmedetomidine and clonidine. The emphasis is on robust, self-validating protocols that ensure data integrity and reproducibility.
The Imperative of Selectivity for Alpha-2 Adrenoceptor Agonists
Alpha-2 adrenoceptors are G-protein-coupled receptors (GPCRs) that play a crucial role in regulating a myriad of physiological processes, including blood pressure, heart rate, sedation, and analgesia.[1][2] These receptors are classified into three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological functions.[3][4][5] The therapeutic efficacy of an alpha-2 adrenoceptor agonist is intrinsically linked to its selectivity for these receptor subtypes. Non-selective agonists can lead to a range of undesirable side effects due to off-target interactions with other adrenoceptor subtypes (e.g., alpha-1) or differential activation of the alpha-2 subtypes.[2][6]
Fadolmidine has been developed as a potent alpha-2 adrenoceptor agonist, particularly for spinal analgesia.[2][7][8] A key characteristic of Fadolmidine is its limited ability to cross the blood-brain barrier, which suggests a potential for a more localized action and a reduction in centrally-mediated side effects like sedation when administered spinally, compared to more lipophilic compounds like dexmedetomidine and clonidine.[1][7][9] This guide outlines the essential in vitro assays to rigorously validate its selectivity profile.
Comparative Selectivity Profile of Alpha-2 Adrenoceptor Agonists
A crucial step in characterizing a new compound is to benchmark it against existing drugs. Dexmedetomidine is known for its high selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors, with a selectivity ratio of approximately 1620:1.[6][10] Clonidine, an older agent, is less selective, with a ratio of about 220:1.[6][10] Fadolmidine has been demonstrated to be a full agonist at all three human alpha-2 adrenoceptor subtypes (A, B, and C).[1] However, it also exhibits agonist activity at human alpha-1A and alpha-1B adrenoceptors.[1] A comprehensive evaluation of its binding affinities (Ki) and functional potencies (EC50) across a panel of adrenoceptor subtypes is therefore essential.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Fadolmidine | α2A | Data not available in search results | 0.4 |
| α2B | Data not available in search results | 4.9 | |
| α2C | Data not available in search results | 0.5 | |
| α1A | Data not available in search results | 22 | |
| α1B | Data not available in search results | 3.4 | |
| Dexmedetomidine | α2 | High affinity | High potency |
| α1 | Low affinity | Low potency | |
| Clonidine | α2 | High affinity | High potency |
| α1 | Moderate affinity | Moderate potency |
Note: This table is a representative summary based on available literature. Comprehensive head-to-head studies under identical experimental conditions are recommended for definitive comparison. Data for Fadolmidine's EC50 values are from studies on transfected CHO cells.[1]
Experimental Validation of Receptor Selectivity
To empirically determine the selectivity of Fadolmidine, a combination of radioligand binding assays and functional assays should be employed.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its target receptor.[11] These assays measure the displacement of a specific high-affinity radiolabeled ligand by the unlabeled test compound (Fadolmidine). The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Caption: Simplified Gi-coupled alpha-2 adrenoceptor signaling pathway.
This cell-based assay directly measures the functional consequence of Gi-coupled receptor activation. [12][13]
-
Cell Culture : Use cells expressing the alpha-2 adrenoceptor subtype of interest (e.g., CHO or HEK293 cells). [14]2. Assay Setup :
-
Seed the cells in a 96- or 384-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal intracellular cAMP levels. This is crucial for accurately measuring the inhibitory effect of the alpha-2 agonist. [13][14] * Immediately add varying concentrations of Fadolmidine to the wells.
-
-
Incubation : Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [13]5. Data Analysis :
-
Plot the cAMP levels against the logarithm of the Fadolmidine concentration.
-
Use non-linear regression to determine the IC50 (the concentration of Fadolmidine that causes a 50% inhibition of the forskolin-stimulated cAMP production).
-
This assay provides a more proximal measure of G-protein activation compared to second messenger assays. [15][16]It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation by an agonist. [17][18]
-
Membrane Preparation : Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.
-
Assay Setup :
-
In a 96-well plate, combine the membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of Fadolmidine. [15] * Include controls for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS). [15] * Pre-incubate to allow Fadolmidine to bind to the receptors.
-
-
Reaction Initiation : Add [35S]GTPγS to all wells to start the reaction.
-
Incubation : Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration : Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. [15]6. Quantification : Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis :
-
Plot the amount of specifically bound [35S]GTPγS against the logarithm of the Fadolmidine concentration.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of Fadolmidine.
-
Conclusion
A thorough and systematic validation of Fadolmidine's selectivity is paramount for its development as a therapeutic agent. By employing the rigorous experimental protocols outlined in this guide—combining radioligand binding assays to determine affinity with functional assays such as cAMP inhibition and GTPγS binding to assess potency and efficacy—researchers can build a comprehensive and reliable selectivity profile. This multi-faceted approach, benchmarking against established compounds like dexmedetomidine and clonidine, will provide the critical data needed to understand the pharmacological nuances of Fadolmidine and predict its clinical performance and safety profile.
References
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- BenchChem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- Leino, T., et al. (2021). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacology Research & Perspectives.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Skeberdis, V. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- Savola, J. M., et al. (2003). In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action. ResearchGate.
- Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.
- ElectronicsAndBooks. (n.d.). In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action.
- Leino, T. (2018). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. UTUPub.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC.
- Eurofins Discovery. (n.d.). alpha2A Human Adrenoceptor GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Wang, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.
- Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments.
- Proudman, R. G. W., et al. (2022). The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C... PMC.
- Proudman, R. G. W., et al. (2022). The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. PubMed.
- Leino, T., et al. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. PubMed.
- Yang, S., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI.
- Eurofins Discovery. (n.d.). alpha2A Human Adrenoceptor GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay.
- Leino, T., et al. (2021). Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. PubMed.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Salvescu, A., et al. (2012). Structural determinants of the alpha2 adrenoceptor subtype selectivity. PMC - PubMed Central.
- Corpéchot, C., et al. (1999). Characterization of α2 Adrenergic Receptor Subtypes in Human Ocular Tissue Homogenates. IOVS.
- Forster, C., et al. (1982). The relationship between alpha 2-adrenoceptor selectivity and anticonvulsant effect in a series of clonidine-like drugs. PubMed.
- Dinenno, F. A., et al. (2003). Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm. PubMed.
- Gerlach, A. T., & Dasta, J. F. (2002). Dexmedetomidine: a novel sedative-analgesic agent. PMC - NIH.
- Giebaly, D. E. (2009). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PMC.
- Kaur, M., & Singh, P. M. (2014). Dexmedetomidine in Current Anaesthesia Practice- A Review. PMC - NIH.
- Int J Basic Clin Pharmacol. (2018). Clonidine, dexmedetomidine: alpha-2 adrenergic receptor agonists in neuroscience.
- Lewis, K., et al. (2022). Dexmedetomidine vs other sedatives in critically ill mechanically ventilated adults: a systematic review and meta-analysis of randomized trials. PubMed.
- Swami, M., et al. (2012). Comparison of dexmedetomidine and clonidine (α2 agonist drugs) as an adjuvant to local anaesthesia in supraclavicular brachial plexus block: A randomised double-blind prospective study. PMC.
- Cafer's Psychopharmacology. (2023). Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc.
- MacLaren, R., et al. (2016). Comparison of Dexmedetomidine versus Propofol for Sedation in Mechanically Ventilated Patients after Cardiovascular Surgery. PMC.
- El-Hefnawy, A. S., et al. (2018). Dexmedetomidine as a Sole Sedative Agent versus Propofol for Sedation during Upper and Lower Gastrointestinal Endoscopies. Crimson Publishers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. utupub.fi [utupub.fi]
- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fadolmidine, an α2 -adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
Fadolmidine Hydrochloride: A Comparative Guide to Receptor Selectivity and Cross-Reactivity
Fadolmidine hydrochloride, a potent and selective α₂-adrenergic receptor agonist, has emerged as a significant tool in preclinical research, particularly for its analgesic and sedative properties. Developed for spinal analgesia, its efficacy is intrinsically linked to its high affinity for α₂-adrenoceptors. However, for researchers and drug development professionals, a thorough understanding of a compound's full receptor interaction profile is paramount to ensure specificity of action and to anticipate potential off-target effects. This guide provides a comprehensive analysis of Fadolmidine's cross-reactivity with other key receptor systems, supported by available experimental data and detailed methodologies for its characterization.
Fadolmidine's Primary Target: The α₂-Adrenergic Receptor
Fadolmidine is a full agonist at all three subtypes of the α₂-adrenoceptor (α₂ₐ, α₂ₑ, and α₂𝒸).[1][2] These G-protein coupled receptors (GPCRs) are critical regulators of sympathetic tone. When activated, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This primary mechanism underlies Fadolmidine's therapeutic effects. A key characteristic of Fadolmidine is its high selectivity for the α₂-adrenoceptor family over other adrenoceptors.[1]
Comparative Analysis of Receptor Cross-Reactivity
A compound's utility in research and its safety profile in clinical development are heavily influenced by its selectivity. While Fadolmidine is known for its high affinity for α₂-adrenoceptors, it is crucial to examine its interactions with other receptors, particularly those with structural similarities or that are known to be affected by other imidazole-containing compounds.
Adrenergic Receptor Selectivity: α₂ vs. α₁
Imidazoline Receptor Interaction
Many α₂-agonists with an imidazole moiety, such as clonidine, also exhibit affinity for imidazoline (I) receptors.[3] This cross-reactivity can contribute to the overall pharmacological effect and side-effect profile. There are three main subtypes of imidazoline receptors: I₁, I₂, and I₃. To date, comprehensive binding data (Ki values) for Fadolmidine at the different imidazoline receptor subtypes is not widely published. However, the favorable safety profile of Fadolmidine, particularly the reduced sedative and cardiovascular side effects compared to clonidine and dexmedetomidine, suggests a lower affinity for imidazoline receptors that might mediate some of these effects.[2][4]
Serotonin 5-HT₃ Receptor Interaction: A Noteworthy Cross-Reactivity
Interestingly, binding affinity data has revealed an interaction between Fadolmidine and the serotonin 5-HT₃ receptor.[5] Functional studies have shown that Fadolmidine acts as a partial agonist at the 5-HT₃ receptor.[5] This is a significant finding, as the 5-HT₃ receptor is a ligand-gated ion channel involved in, among other things, nausea and vomiting. While intravenous administration of Fadolmidine in animal models did not produce hemodynamic effects typically associated with 5-HT₃ receptor activation, this cross-reactivity should be a consideration in experimental design and interpretation of results.[5]
Table 1: Summary of Fadolmidine Hydrochloride Receptor Interactions
| Receptor Family | Receptor Subtype | Fadolmidine Interaction | Supporting Evidence |
| Adrenergic | α₂ (α₂ₐ, α₂ₑ, α₂𝒸) | Full Agonist (Primary Target) | High affinity and functional potency demonstrated in multiple studies.[1][2] |
| α₁ | Low Affinity (High Selectivity for α₂) | Consistently described as "highly selective" for α₂-adrenoceptors, though specific Ki values are not readily available in the literature.[1] | |
| Imidazoline | I₁, I₂, I₃ | Not well characterized publicly. | The improved side-effect profile compared to other imidazoline-containing α₂-agonists suggests lower affinity.[2][4] |
| Serotonergic | 5-HT₃ | Partial Agonist | Binding affinity and functional data confirm partial agonism.[5] |
Experimental Protocols for Assessing Receptor Cross-Reactivity
To empirically determine the selectivity profile of a compound like Fadolmidine, two primary types of in vitro assays are employed: radioligand binding assays to measure binding affinity (Ki) and functional assays to determine the biological response (EC₅₀ and intrinsic activity).
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This protocol outlines a competitive radioligand binding assay to determine the affinity of Fadolmidine for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Fadolmidine hydrochloride for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from cells stably expressing the target receptor (e.g., α₁-adrenergic, imidazoline, or 5-HT₃ receptors).
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Prazosin for α₁-receptors).
-
Fadolmidine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific inhibitor), and competitor wells (radioligand + serial dilutions of Fadolmidine).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To competitor wells, add 50 µL of the corresponding Fadolmidine dilution.
-
To non-specific binding wells, add 50 µL of the non-specific inhibitor.
-
To all wells, add 50 µL of the radioligand at a concentration close to its Kd.
-
To all wells, add 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Fadolmidine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for a competitive radioligand binding assay.
cAMP Functional Assay: Assessing Gαi-Coupled Receptor Activity
This protocol describes a method to measure the functional potency of Fadolmidine at Gαi-coupled receptors like the α₂-adrenoceptor.
Objective: To determine the EC₅₀ of Fadolmidine by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the Gαi-coupled receptor of interest.
-
Cell culture medium and supplements.
-
Fadolmidine hydrochloride.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
Procedure:
-
Cell Culture and Plating: Culture cells to approximately 80-90% confluency and seed them into 384-well plates. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Fadolmidine in a suitable assay buffer.
-
Assay: a. Remove the cell culture medium. b. Add the Fadolmidine dilutions to the appropriate wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Fadolmidine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of Fadolmidine that produces 50% of its maximal inhibitory effect.
-
Signaling Pathway of Fadolmidine at the α₂-Adrenoceptor
The primary mechanism of action of Fadolmidine is through the canonical Gαi signaling pathway.
Diagram 2: Fadolmidine's Signaling Cascade at the α₂-Adrenoceptor
Caption: The inhibitory signaling pathway of Fadolmidine via the α₂-adrenoceptor.
Conclusion for the Research Professional
Fadolmidine hydrochloride is a highly selective α₂-adrenoceptor agonist, a property that underpins its utility as a research tool and its potential as a therapeutic agent. While its cross-reactivity with α₁-adrenergic and imidazoline receptors appears to be low, as inferred from its favorable side-effect profile, a notable interaction is its partial agonism at the 5-HT₃ receptor. For researchers, this highlights the importance of considering potential off-target effects, even with compounds known for their high selectivity. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro characterization of Fadolmidine and other compounds, enabling a deeper understanding of their full pharmacological profile. Such rigorous preclinical evaluation is essential for the successful translation of promising molecules from the laboratory to the clinic.
References
-
Leino, T., Lehtimäki, J., Koivisto, A., Haapalinna, A., & Pesonen, U. (2020). Fadolmidine – Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models. European Journal of Pharmacology, 882, 173296. [Link]
-
Leino, T., Viitamaa, T., Haapalinna, A., Lehtimäki, J., & Virtanen, R. (2009). Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 539–550. [Link]
-
Pertovaara, A. (2006). Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Reviews, 12(3-4), 209-220. [Link]
-
Khan, Z. P., Ferguson, C. N., & Jones, R. M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(2), 146–165. [Link]
-
Leino, T. (2021). Fadolmidine – an alpha2-adrenoceptor agonist for spinal analgesia: analgesic effect and safety in preclinical in vivo models. University of Turku. [Link]
Sources
- 1. Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. Frontiers | Comparative Study of the Adverse Events Associated With Adjuvant Use of Dexmedetomidine and Clonidine in Local Anesthesia [frontiersin.org]
- 4. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fadolmidine Hydrochloride: Proper Disposal & Safety Procedures
[1][2]
Executive Summary
Fadolmidine hydrochloride is a potent
The Critical Directive: Under no circumstances should Fadolmidine hydrochloride be discharged into municipal or facility water systems. The compound’s mechanism of action—inhibition of norepinephrine release—poses significant pharmacological risks to downstream aquatic life and potential exposure risks to waste management personnel. High-temperature incineration is the only validated method for final destruction.
Part 1: Chemical Identity & Hazard Profile[4]
To safely dispose of a compound, one must understand why it is dangerous. Fadolmidine is not merely a chemical irritant; it is a systemic physiological depressant.
Physicochemical & Pharmacological Data
| Property | Specification | Operational Implication |
| Chemical Class | Imidazole derivative | Stable ring structure requiring high-heat destruction (>1000°C). |
| Mechanism | Potent inhibitor of sympathetic outflow.[2][3] | |
| Physical State | White crystalline solid (Salt) | High risk of aerosolization during weighing/transfer. |
| Solubility | Water-soluble | High migration potential if spilled; difficult to contain in wet environments.[4] |
| Primary Toxicity | H301/H332 (Toxic if swallowed/inhaled) | Risk of profound hypotension, bradycardia, and sedation. |
The "Why" Behind the Protocol
Fadolmidine acts by binding to presynaptic
-
Disposal Risk: Inhalation of dust during waste transfer can lead to rapid systemic absorption, causing fainting or cardiovascular collapse in the handler.
-
Environmental Risk: As a stable salt, it persists in water. Even trace amounts can alter the behavior and physiology of aquatic organisms by dampening their sympathetic nervous system responses.
Part 2: Pre-Disposal Handling (The "Kill" Step)
Do not attempt chemical deactivation (e.g., bleach/oxidation) at the bench. The imidazole ring structure is robust. Chemical oxidation often yields unpredictable intermediates. We rely on Containment rather than Deactivation until the waste reaches the incinerator.
Solid Waste (Powder/Tablets)
-
Segregation: Isolate from general trash immediately.
-
Containment: Use the "Double-Bag, Rigid-Bin" method.
-
Place waste in a clear, 4-mil polyethylene bag.
-
Seal with tape (gooseneck seal).
-
Place this bag inside a secondary rigid container (HDPE drum) labeled "High Potency API - Incinerate Only."
-
Liquid Waste (Stock Solutions)
-
No Drains: The "Sewer Prohibition" (40 CFR Part 266 Subpart P) strictly applies.
-
Absorption: For small volumes (<50 mL), absorb onto vermiculite or charcoal pads and treat as solid waste.
-
Bulk Liquids: Collect in a dedicated carboy labeled "Aqueous Waste with Toxic Organic API." Ensure the carboy material is compatible (HDPE is standard).
Part 3: Disposal Workflow & Decision Logic
The following diagram outlines the mandatory decision logic for disposing of Fadolmidine HCl. This process is designed to prevent environmental release and worker exposure.[4]
Figure 1: Decision Matrix for Fadolmidine Hydrochloride waste segregation. Note the convergence on High-Temperature Incineration.
Part 4: Emergency Spill Response
Because Fadolmidine is a sedative, never clean a large spill alone. If you become dizzy or bradycardic (slow heart rate) during cleanup, you may lose consciousness in the contaminated zone.
The "Buddy System" Protocol
-
Alert: Notify a colleague immediately before attempting cleanup.
-
PPE: Double nitrile gloves, P100 respirator (or N95 minimum), and Tyvek sleeves are mandatory.
-
Containment:
-
Powder: Cover gently with wet paper towels to prevent dust generation. Do NOT sweep dry.
-
Liquid: Surround with absorbent socks/pads.
-
-
Decontamination: Wash the surface 3x with soap and water. Do not use bleach immediately, as it may react; simple surfactant removal is safer and effective for this salt.
Figure 2: Linear workflow for spill response emphasizing the "Alert" step to mitigate sedative risks.
Part 5: Regulatory Compliance (RCRA)
While Fadolmidine is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it meets the criteria for Characteristic Hazardous Waste or must be managed under the Pharmaceutical Waste Rule (Subpart P) depending on your facility's status.
-
Waste Code: If not specifically listed, use D001 (if in flammable solvent) or manage as Non-Hazardous Pharmaceutical Waste destined for incineration.
-
Best Practice: Many organizations voluntarily classify all alpha-2 agonists as hazardous due to their high potency.
-
Documentation: Manifests must state "Pharmaceutical Waste - Incineration Required."
References
-
United States Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Fadolmidine (Compound Summary).[1] National Center for Biotechnology Information. [Link]
-
Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. [Link]
Navigating the Safe Handling of Fadolmidine Hydrochloride: A Guide for Laboratory Professionals
An In-depth Operational and Safety Directive for Researchers and Drug Development Professionals
Fadolmidine hydrochloride, a potent and selective alpha-2 adrenoceptor agonist, presents significant promise in research and development.[1] As with any highly active pharmaceutical ingredient (API), ensuring the safety of laboratory personnel through meticulous handling and disposal practices is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower your team with the knowledge to manage Fadolmidine hydrochloride confidently and safely, fostering a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Risks of Fadolmidine Hydrochloride
A thorough understanding of a compound's toxicological and pharmacological properties is the bedrock of safe handling. While a specific Safety Data Sheet (SDS) for Fadolmidine hydrochloride is not publicly available, its classification as a potent alpha-2 adrenoceptor agonist provides a strong basis for a conservative risk assessment.[1]
Pharmacological Effects: Alpha-2 adrenoceptor agonists exert their effects by modulating the release of norepinephrine in the nervous system.[1] This can lead to significant physiological responses, even at low doses.
Potential Routes of Exposure:
-
Inhalation: Aerosolized powder is a primary concern during weighing and transfer operations.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ingestion: Accidental ingestion can occur through contaminated hands.
-
Ocular Contact: Direct contact with the eyes can cause irritation and systemic absorption.
Known Hazards of Alpha-2 Adrenoceptor Agonists:
-
Cardiovascular: Bradycardia (slowed heart rate) and hypotension (low blood pressure) are common effects.
-
Central Nervous System: Sedation, dizziness, and, in cases of overdose, respiratory depression are significant risks.[2]
-
Irritation: Similar amidine compounds are known to cause skin and eye irritation.[3][4]
Based on these potential hazards, Fadolmidine hydrochloride should be handled as a potent compound, likely falling into a high Occupational Exposure Band (OEB). OEBs are a risk management tool used to categorize chemicals based on their potency and associated health risks.
Table 1: Occupational Exposure Band (OEB) Framework
| OEB | Exposure Range | Compound Potency | Handling Requirements |
| 1 | >1000 µg/m³ | Low | General laboratory practices |
| 2 | 100 - 1000 µg/m³ | Moderately Low | Ventilated enclosures for dusty operations |
| 3 | 10 - 100 µg/m³ | Moderate | Contained operations |
| 4 | 1 - 10 µg/m³ | High | High level of containment |
| 5 | <1 µg/m³ | Very High | Full isolation |
Given the pharmacological activity of Fadolmidine hydrochloride, it is prudent to handle it under conditions suitable for OEB 4/5 , necessitating a high degree of containment and specialized personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. A risk-based approach should be applied, with the level of PPE escalating based on the quantity of compound being handled and the procedure being performed.
Core PPE Requirements for Handling Fadolmidine Hydrochloride:
-
Respiratory Protection: A properly fitted N95 or higher-rated respirator is the minimum requirement when handling the solid compound. For tasks with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[4]
-
Hand Protection: Double-gloving with nitrile gloves is essential. The outer glove should be changed immediately upon contamination.
-
Body Protection: A disposable, solid-front laboratory coat or coveralls should be worn to protect street clothes and skin.[3] These should be removed before leaving the designated handling area.
-
Foot Protection: Closed-toe shoes are required in all laboratory settings. Disposable shoe covers should be worn when working with larger quantities of the compound.
Operational Plans: From Weighing to Waste Disposal
A clear, step-by-step operational plan is crucial for ensuring safety and procedural consistency.
Weighing and Solution Preparation
This is a critical step with a high potential for aerosol generation.
Step-by-Step Protocol:
-
Preparation: Ensure the designated weighing area, typically a chemical fume hood or a containment ventilated enclosure (CVE), is clean and free of clutter. Line the work surface with disposable bench paper.
-
Tare: Place a clean, tared weigh boat on the analytical balance.
-
Transfer: Carefully transfer the desired amount of Fadolmidine hydrochloride to the weigh boat using a dedicated spatula. Avoid any sudden movements that could create dust.
-
Dissolution: Transfer the weighed compound to a suitable vessel for dissolution. Use a small amount of the chosen solvent to rinse the weigh boat and spatula, ensuring a quantitative transfer.
-
Clean-up: Immediately after weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (weigh boat, bench paper, wipes) in a designated hazardous waste container.
Spill Management
Prompt and proper spill management is essential to prevent widespread contamination.
Spill Response Protocol:
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Contain: For small spills, cover the area with an absorbent material from a chemical spill kit.
-
Neutralize (if applicable): If a neutralizing agent is available and appropriate, apply it according to the manufacturer's instructions.
-
Clean: Carefully collect the absorbed material and any contaminated debris. Place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
-
Report: Report the spill to the laboratory supervisor and document it according to your institution's policies.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action can significantly mitigate harm.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.
For all exposures, be prepared to provide medical personnel with the name of the compound and any available toxicological information.
Disposal Plan: Responsible Waste Management
Proper disposal of Fadolmidine hydrochloride and any contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with Fadolmidine hydrochloride (e.g., gloves, weigh paper, disposable lab coats) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of Fadolmidine hydrochloride and any contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. The DEA also provides resources for the disposal of controlled substances, which may be applicable depending on the compound's scheduling.[5][6][7]
Conclusion: Fostering a Culture of Safety
The safe handling of potent compounds like Fadolmidine hydrochloride is a shared responsibility. By understanding the inherent risks, adhering to established protocols, and being prepared for emergencies, researchers can create a safe and productive laboratory environment. This guide serves as a foundational document; it is incumbent upon each laboratory to build upon this information with specific risk assessments and standard operating procedures tailored to their unique research activities.
References
-
Bracco. (2023, April 13). Safety Data Sheet: ProHance. Retrieved from [Link]
-
Veterinary Anesthesia and Analgesia Support Group. (n.d.). Alpha-2 Agonists. Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]
-
Amazon S3. (2003, July 10). Material Safety Data Sheet: Leflunomide. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
- Leino, T. K., et al. (n.d.). Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function. UTUPub.
-
National Center for Biotechnology Information. (n.d.). Fadolmidine. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FADOLMIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
- Pertovaara, A. (n.d.). Antinociceptive Properties of Fadolmidine (MPV‐2426), a Novel α2‐Adrenoceptor Agonist. PubMed Central.
- Leino, T. K., et al. (n.d.).
Sources
- 1. Effects of fadolmidine, an α2‐adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fadolmidine - Favourable adverse effects profile for spinal analgesia suggested by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. dea.gov [dea.gov]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
